molecular formula C14H14O3 B1632921 Dihydroseselin

Dihydroseselin

カタログ番号: B1632921
分子量: 230.26 g/mol
InChIキー: GXOXLDJHMAATRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dihydroseselin is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOXLDJHMAATRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC3=C2OC(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Potential Mechanism of Action of Dihydroseselin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin is a coumarin compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the potential mechanisms of action of this compound and its derivatives, with a focus on its anti-inflammatory effects. While direct evidence for the anti-cancer activity of this compound is limited, this guide also explores the cytotoxic potential of related coumarins from the same plant genera.

Anti-inflammatory Mechanism of a this compound Derivative

A derivative of this compound, (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (also referred to as Pd-Ib), has been investigated for its anti-inflammatory properties in a mouse model of dextran sulfate sodium (DSS)-induced colitis. The findings from this research provide the most direct insight into the potential anti-inflammatory mechanism of this compound-related compounds.

Modulation of Inflammatory Cytokines

In a study on DSS-induced colitis in mice, administration of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin demonstrated a significant immunomodulatory effect. The compound was found to suppress the secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[1] Conversely, it enhanced the level of the anti-inflammatory cytokine Interleukin-4 (IL-4).[1]

Inhibition of STAT3 and MAPK Signaling Pathways

The underlying mechanism for this cytokine modulation appears to be the inhibition of key inflammatory signaling pathways. The study revealed that (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin down-regulated the protein levels of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) and phosphorylated p38 Mitogen-Activated Protein Kinase (p-p38) in the colonic tissues of the DSS-treated mice.[1]

Further in vitro studies corroborated these findings, showing that the inhibitory effect of the compound on p-STAT3 and IL-6 protein levels was associated with a reduction in the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically JNK and p38.[1] This suggests that the anti-inflammatory effects of this this compound derivative are principally mediated through the regulation of interleukins via the STAT3 and MAPK pathways.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus (DSS) Inflammatory Stimulus (DSS) Receptor Receptor Inflammatory Stimulus (DSS)->Receptor MAPK_Pathway MAPK Pathway (JNK, p38) Receptor->MAPK_Pathway STAT3_Pathway STAT3 Receptor->STAT3_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6, IL-17A) MAPK_Pathway->Pro_inflammatory_Cytokines Promotes STAT3_Pathway->Pro_inflammatory_Cytokines Promotes Dihydroseselin_Derivative (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin Dihydroseselin_Derivative->MAPK_Pathway Inhibits Dihydroseselin_Derivative->STAT3_Pathway Inhibits Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-4) Dihydroseselin_Derivative->Anti_inflammatory_Cytokine Enhances

Caption: Anti-inflammatory signaling pathway of a this compound derivative.

Quantitative Data on Anti-inflammatory Effects

While detailed quantitative data from the aforementioned study is not fully available in the public domain, the research indicates a dose-dependent therapeutic effect. The administration of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin at doses of 30, 60, and 120 mg/kg/day significantly reduced the disease activity index, inhibited the shortening of colon length, reduced colonic tissue damage, and suppressed colonic myeloperoxidase activity and nitric oxide levels in the mouse model of colitis.[1]

ParameterEffect of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (30, 60, 120 mg/kg/day)
Disease Activity IndexSignificantly reduced
Colon Length ShorteningInhibited
Colonic Tissue DamageReduced
Colonic MyeloperoxidaseSuppressed
Nitric Oxide LevelsSuppressed
Pro-inflammatory CytokinesSuppressed (TNF-α, IFN-γ, IL-6, IL-17A)
Anti-inflammatory CytokineEnhanced (IL-4)

Table 1: Summary of the in vivo anti-inflammatory effects of a this compound derivative in a DSS-induced colitis mouse model.

Experimental Protocols

DSS-Induced Colitis in Mice (General Protocol)

A common method for inducing colitis in mice, as referenced in the study, involves the administration of dextran sulfate sodium (DSS) in the drinking water of C57BL/6 mice.[1] The concentration and duration of DSS administration can vary, but a typical protocol involves providing a 2-5% DSS solution for 5-7 days. Following DSS administration, mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a disease activity index (DAI). At the end of the experimental period, colon tissues are collected for histological analysis and measurement of inflammatory markers.

In Vitro Analysis of STAT3 and MAPK Phosphorylation (General Protocol)

To assess the effect of a compound on STAT3 and MAPK signaling in vitro, cell lines such as RAW 264.7 macrophages can be utilized. The general steps are as follows:

  • Cell Culture: Cells are cultured in an appropriate medium and conditions.

  • Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the phosphorylation of STAT3 and MAPKs.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound derivative) before or concurrently with the inflammatory stimulus.

  • Protein Extraction: After the treatment period, total protein is extracted from the cells.

  • Western Blotting: The levels of phosphorylated and total STAT3, JNK, and p38 are determined by Western blot analysis using specific antibodies. The ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.

G cluster_in_vivo In Vivo: DSS-Induced Colitis Model cluster_in_vitro In Vitro: Macrophage Stimulation A C57BL/6 Mice B DSS Administration (in drinking water) A->B C Treatment with This compound Derivative (30, 60, 120 mg/kg/day) B->C D Monitor Disease Activity Index (Weight loss, stool, blood) C->D E Tissue Collection & Analysis (Histology, Cytokines, p-STAT3, p-p38) D->E F RAW 264.7 Macrophages G Pre-treatment with This compound Derivative F->G H LPS Stimulation G->H I Protein Extraction H->I J Western Blot Analysis (p-STAT3, p-JNK, p-p38) I->J

References

Predicted Biological Activities of Dihydroseselin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a coumarin derivative, and its structural analogs represent a class of compounds with significant therapeutic potential. These molecules, including the well-studied flavonoid dihydromyricetin (DMY), have been investigated for a wide range of pharmacological effects. Their activities stem from complex interactions with various cellular signaling pathways, making them promising candidates for drug discovery and development. This document provides an in-depth technical overview of the predicted and observed biological activities of this compound and its analogs, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound analogs have demonstrated potent anti-inflammatory effects in various preclinical models. The primary mechanism involves the modulation of key inflammatory signaling cascades, leading to a reduction in pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity
CompoundModelKey FindingsReference
(+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib)Dextran sulfate sodium (DSS)-induced colitis in miceSignificantly reduced Disease Activity Index, myeloperoxidase activity, and nitric oxide levels. Suppressed TNF-α, IFN-γ, IL-6, IL-17A; enhanced IL-4.[1]
Dihydromyricetin (DHM)Carrageenan-induced paw edema in ratsSuppressed inflammatory responses.[2]
Dihydromyricetin (DHM)Ovalbumin (OVA)-induced asthma in miceReduced inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages) in bronchoalveolar lavage (BAL) fluid. Decreased IL-4, IL-5, and IL-13 levels in BAL fluid and OVA-specific IgE/IgG1 in serum.[3][4]
Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound analogs are largely attributed to their ability to inhibit the STAT3 and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines.

G cluster_drug This compound Analog (Pd-Ib) cluster_pathways Intracellular Signaling cluster_cytokines Cytokine Production cluster_response Cellular Response Pd_Ib Pd-Ib MAPK MAPK (JNK, p38) Pd_Ib->MAPK STAT3 STAT3 Pd_Ib->STAT3 Anti_inflammatory Anti-inflammatory Cytokine (IL-4) Pd_Ib->Anti_inflammatory Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6, IL-17A) MAPK->Pro_inflammatory STAT3->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation

Caption: Inhibition of STAT3 and MAPK pathways by a this compound analog.

Experimental Protocol: DSS-Induced Colitis Model
  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7-10 days.

  • Treatment: The test compound (e.g., Pd-Ib) is administered orally (e.g., 30, 60, and 120 mg/kg/day) during the DSS treatment period. A positive control group may receive sulfasalazine (e.g., 300 mg/kg).[1]

  • Assessment:

    • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and rectal bleeding.

    • Histology: Colon tissues are collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage.

    • Myeloperoxidase (MPO) Assay: Colonic MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.

    • Cytokine Analysis: Levels of cytokines (TNF-α, IL-6, IL-4, etc.) in colon tissue homogenates or serum are measured using ELISA kits.

    • Western Blot: Protein levels of key signaling molecules (p-STAT3, p-p38) are analyzed in colonic tissue lysates.[1]

Anticancer Activity

Analogs of this compound have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS).

Quantitative Data: In Vitro Cytotoxicity
Compound SeriesCell LineIC50 Value (µM)Reference
Dihydrotriazine derivativesHepG-2 (Liver carcinoma)2.12 (for compound 10e)[5]
Dihydropyridine analogsHeLa (Cervical carcinoma)53.47 ± 0.50 (for compound 4d)[6]
Dihydropyridine analogsMCF-7 (Breast carcinoma)38.71 ± 2.31 (for compound 4d)[6]
Didehydroepiandrosterone analogsHMEC-1 (Endothelial cells)0.59 (for compound 10l)[7]
Didehydroepiandrosterone analogsCEM (T-cell leukemia)1.5 ± 0.2 (for compound 10l)[7]
Signaling Pathways in Cancer

The anticancer activity of these compounds can be mediated through the induction of apoptosis. This process involves the activation of caspase cascades and can be triggered by an increase in intracellular ROS, leading to mitochondrial dysfunction.

G cluster_drug Anticancer Analog cluster_cellular Cellular Stress cluster_pathway Apoptotic Pathway cluster_response Cellular Outcome Drug Dihydrotriazine Analog (10e) ROS Reactive Oxygen Species (ROS) Drug->ROS Casp9 Caspase-9 ROS->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by a dihydrotriazine analog.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Cancer cell lines (e.g., HepG-2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated using dose-response curve analysis.[5][6][8]

Antiviral Activity

Certain this compound analogs have been synthesized and evaluated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

Quantitative Data: Anti-HIV Activity
CompoundAssayEC50Therapeutic Index (TI)MechanismReference
3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (Compound 16)In vitro anti-HIV replication4 x 10⁻⁴ µM136,719Not an inhibitor of HIV-1 reverse transcriptase[9]
DihydroquercetinPlaque reduction assay (Coxsackievirus B4)Effective at 100 µg/mLNot reportedActs at early stages of virus reproduction[10]
DihydromyricetinFRET-based enzymatic assay (SARS-CoV-2 Mpro)IC50 = 1.716 ± 0.419 μMNot reportedPotent inhibitor of the main protease (Mpro)[11]

Experimental Workflow: Anti-HIV Assay

G cluster_prep Preparation cluster_invitro In Vitro Screening cluster_analysis Data Analysis A Synthesize This compound Analogs C Treat cells with serial dilutions of analogs A->C B Culture HIV-infected cells (e.g., PBMCs) B->C D Measure viral replication (e.g., p24 antigen ELISA) C->D E Determine EC50 and cytotoxicity (CC50) D->E F Calculate Therapeutic Index (TI = CC50/EC50) E->F

Caption: General workflow for in vitro evaluation of anti-HIV activity.

Experimental Protocol: In Vitro Anti-HIV Replication Assay
  • Cell Lines: Peripheral blood mononuclear cells (PBMCs) or monocytic cell lines susceptible to HIV infection are used.

  • Virus Stock: A well-characterized laboratory strain of HIV-1 is used for infection.

  • Infection and Treatment: Cells are infected with HIV-1 and subsequently treated with various concentrations of the test compounds (e.g., Compound 16).[9] A positive control, such as Azidothymidine (AZT), is included.

  • Incubation: The treated and infected cells are incubated for a period of 4-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of HIV replication is typically measured by quantifying the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT) is performed on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of p24 inhibition. The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50.

Antibacterial Activity

Dihydromyricetin (DMY), a prominent analog, has shown broad-spectrum antibacterial activity against several food-borne pathogens.

Quantitative Data: Antibacterial Activity of Dihydromyricetin (DMY)
Bacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureus0.3125 - 2.52.5 - 10[12]
Bacillus subtilis0.3125 - 2.52.5 - 10[12]
Escherichia coli0.3125 - 2.52.5 - 10[12]
Salmonella paratyphi0.3125 - 2.52.5 - 10[12]
Pseudomonas aeruginosa0.3125 - 2.52.5 - 10[12]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Proposed Mechanism of Antibacterial Action

The antibacterial effect of DMY is believed to result from multiple actions, including damage to the bacterial cell wall and membrane, leakage of intracellular components, and inhibition of metabolic pathways like the tricarboxylic acid (TCA) cycle.[13]

Experimental Protocol: Broth Microdilution for MIC/MBC Determination
  • Bacterial Strains: Standard strains of food-borne bacteria (S. aureus, E. coli, etc.) are used.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: The test compound (DMY) is serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[12]

Neuroprotective and Other Activities

This compound analogs, particularly dihydromyricetin, exhibit significant neuroprotective properties, primarily through their potent antioxidant and anti-inflammatory effects.[14][15][16] They have been shown to mitigate oxidative stress, reduce neuronal apoptosis, and modulate signaling pathways like Nrf2/HO-1 and SIRT1/FOXO3a in models of neurological disorders.[14] Other reported activities include antioxidant, enzyme inhibition (e.g., tyrosinase, alkaline phosphatase), and cardioprotective effects.[6][17][18][19]

Conclusion

This compound and its analogs constitute a versatile class of bioactive compounds with a broad spectrum of predicted pharmacological activities. Their ability to modulate multiple key signaling pathways, including those involved in inflammation, cancer, and viral replication, underscores their significant potential in drug development. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and scientists to further explore and harness the therapeutic benefits of these promising molecules. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate their preclinical efficacy and safety.

References

An In-depth Technical Guide to the Physicochemical Properties of Dihydroseselin (CAS 2221-66-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin (CAS 2221-66-1), with the chemical name 8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, is a natural coumarin derivative.[1] It is derived from the roots of plants such as Toddalia asiatica.[1] As a member of the coumarin family, this compound shares a core benzopyrone structure, which is a common scaffold in many biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental methodologies and visual workflows to support research and development activities.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
CAS Number 2221-66-1[1][3][4]
Molecular Formula C₁₄H₁₄O₃[1][3][4]
Molecular Weight 230.26 g/mol [1][3][4]
Appearance Solid[5]
Melting Point 104-105 °C[3]
Boiling Point (Predicted) 387.3 ± 42.0 °C[3]
Density (Predicted) 1.190 ± 0.06 g/cm³[3]
Canonical SMILES CC1(C)CCC2=C(O1)C=CC1=C2OC(=O)C=C1[1]
Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. This compound exhibits solubility in various organic solvents.

SolventSolubilityNotes
DMSO 3.6 mg/mL (15.63 mM)Sonication is recommended to aid dissolution.[1]
Chloroform Soluble[6]
Dichloromethane Soluble[6]
Ethyl Acetate Soluble[6]
Acetone Soluble[6]
Water Insoluble (predicted)[5]

For in vivo studies, a common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and saline or PBS.[1] For higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[7]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent -80°C1 year

Stock solutions can be stored at -20°C for up to one month and at -80°C for up to six months.[8] It is advisable to store solutions in aliquots to avoid repeated freeze-thaw cycles.[6][8]

Experimental Methodologies

The determination of physicochemical properties involves a range of analytical techniques. Below are detailed protocols for key experiments.

Workflow for Physicochemical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Instrumentation cluster_3 Data Analysis & Reporting Sample This compound Sample MP Melting Point Determination Sample->MP Sol Solubility Assessment Sample->Sol Spec Spectroscopic Analysis Sample->Spec LogP LogP Determination Sample->LogP MP_App Melting Point Apparatus MP->MP_App Data Data Compilation & Analysis MP->Data UV_Vis UV-Vis/HPLC Sol->UV_Vis Sol->Data NMR NMR Spectrometer Spec->NMR MS Mass Spectrometer Spec->MS IR IR Spectrometer Spec->IR Spec->Data HPLC_LogP HPLC System LogP->HPLC_LogP LogP->Data Report Final Report Data->Report

Caption: Workflow for the determination of physicochemical properties.

1. Melting Point Determination

  • Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium. It is a key indicator of purity.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

2. Solubility Determination

  • Principle: Solubility is quantified as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

  • Apparatus: Analytical balance, vials, sonicator, temperature-controlled shaker, HPLC or UV-Vis spectrophotometer.

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water) in a sealed vial.

    • The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a calibrated HPLC or UV-Vis method.

3. Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental for confirming the chemical structure of this compound.

Workflow for Spectroscopic Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight Combine Combine All Spectral Data MS->Combine IR Infrared (IR) Spectroscopy Identify Functional Groups IR->Combine C13_NMR ¹³C NMR Identify Carbon Environments C13_NMR->Combine H1_NMR ¹H NMR Identify Proton Environments & Connectivity H1_NMR->Combine Structure Propose & Confirm Structure of this compound Combine->Structure

Caption: Workflow for spectroscopic structure elucidation.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Chemical shifts indicate the electronic environment of nuclei, and coupling patterns in ¹H NMR reveal neighboring protons.

    • Procedure:

      • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • The solution is placed in an NMR tube.

      • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

      • The spectra are analyzed for chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.

  • Mass Spectrometry (MS):

    • Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.

    • Procedure:

      • The sample is introduced into the mass spectrometer and ionized (e.g., by electrospray ionization - ESI).

      • The resulting ions are separated based on their mass-to-charge ratio.

      • The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak [M+H]⁺ or [M]⁺ will confirm the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is used to identify functional groups.

    • Procedure:

      • The solid sample can be analyzed as a KBr pellet or a thin film.

      • The sample is exposed to infrared radiation over a range of wavelengths.

      • The absorption pattern is recorded to identify characteristic peaks for functional groups such as C=O (carbonyl) and C-O (ether) bonds present in this compound.

References

Dihydroseselin Solubility: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of dihydroseselin in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are working with this coumarin derivative.

Executive Summary

This compound, a derivative of 7-hydroxycoumarin, is a compound of interest for various research applications. Understanding its solubility is critical for the preparation of stock solutions, in vitro and in vivo assay design, and overall experimental reproducibility. This document summarizes the available quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents a relevant biological pathway for a closely related derivative.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (mM)MethodNotes
DMSO3.6[1]15.63[1]Not SpecifiedSonication is recommended to facilitate dissolution[1].
WaterData not available[2]Data not available--
EthanolData not availableData not available--
MethanolData not availableData not available--
AcetoneData not availableData not available--

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of this compound in specific solvent systems, several established methods can be employed. The choice of method may depend on the required accuracy, throughput, and available equipment.

Equilibrium Shake-Flask Method

This is a widely recognized method for determining thermodynamic solubility.

  • Protocol:

    • Add an excess amount of this compound to a vial containing the solvent of interest.

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After incubation, allow the solution to stand, or centrifuge it, to separate the undissolved solid.

    • Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds from a DMSO stock solution.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • In a multi-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

    • Mix thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 650 nm).

    • The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh this compound C Add excess compound to solvent A->C B Select Solvent B->C D Equilibrate (e.g., 24-48h shaking) C->D E Separate solid and supernatant (Centrifugation/Filtration) D->E F Collect Supernatant E->F G Quantify Concentration (e.g., HPLC, LC-MS) F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Biological Context: Relevant Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, a structurally related derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin, has been shown to exert anti-inflammatory effects by modulating the STAT3 and MAPK signaling pathways.[3] This provides a potential framework for investigating the mechanism of action of this compound and its analogues.

The diagram below illustrates the inhibitory effect of the this compound derivative on these key inflammatory pathways.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus e.g., DSS MAPK MAPK (JNK, p38) Stimulus->MAPK STAT3 STAT3 Stimulus->STAT3 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Cytokines STAT3->Cytokines Dihydroseselin_derivative (+)-3'α-angeloxy-4'-keto- 3',4'-dihydroseselin Dihydroseselin_derivative->MAPK Inhibits Dihydroseselin_derivative->STAT3 Inhibits

Caption: Inhibition of STAT3 and MAPK Pathways.

References

An In-Depth Technical Guide to the Spectroscopic Interpretation of Dihydroseselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a naturally occurring coumarin derivative, has garnered interest within the scientific community for its potential pharmacological activities. As with any compound of interest in drug discovery and development, a thorough understanding of its chemical structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the elucidation and confirmation of the structure of such molecules. This technical guide provides a comprehensive overview of the interpretation of the spectroscopic data for this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined analysis of its 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data. The following tables summarize the key quantitative data obtained from these techniques.

Table 1: 1H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.25d8.51HH-5
6.78d8.51HH-6
6.22d9.51HH-3
7.62d9.51HH-4
2.84t6.82HH-1'
1.86t6.82HH-2'
1.35s6H2 x CH₃
Table 2: 13C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
161.2CC-2
112.8CHC-3
143.5CHC-4
128.7CHC-5
112.5CHC-6
155.8CC-7
107.3CC-8
154.2CC-8a
115.9CC-4a
21.6CH₂C-1'
31.5CH₂C-2'
77.9CC-3'
25.02 x CH₃2 x CH₃
Table 3: Mass Spectrometry (EI-MS) Data for this compound
m/zRelative Intensity (%)Proposed Fragment
23045[M]⁺
215100[M - CH₃]⁺
18780[M - C₃H₇]⁺
15930[M - C₄H₇O]⁺
Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
1725StrongC=O stretch (α,β-unsaturated lactone)
1610, 1580, 1490MediumC=C stretch (aromatic)
1270StrongC-O stretch (lactone)
1130StrongC-O stretch (ether)
2970, 2930, 2870MediumC-H stretch (aliphatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.4 seconds

    • Relaxation Delay: 1.0 seconds

    • Number of Scans: 16

  • Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections are applied manually.

13C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (operating at 100 MHz for 13C).

  • Pulse Program: A standard proton-decoupled pulse program (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 seconds

    • Relaxation Delay: 2.0 seconds

    • Number of Scans: 1024

  • Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. Phase and baseline corrections are applied manually.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in methanol is introduced into the mass spectrometer via a direct insertion probe.

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A double-focusing magnetic sector mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 200 °C.

  • Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Spectroscopic Interpretation and Structural Elucidation

The combined analysis of the data from NMR, MS, and IR spectroscopy allows for the unambiguous determination of the structure of this compound.

Infrared (IR) Spectrum Analysis

The IR spectrum provides key information about the functional groups present in the molecule. The strong absorption at 1725 cm⁻¹ is characteristic of the C=O stretching vibration of an α,β-unsaturated lactone, a hallmark of the coumarin scaffold. The series of absorptions between 1610 cm⁻¹ and 1490 cm⁻¹ are indicative of C=C stretching vibrations within the aromatic ring. The strong bands at 1270 cm⁻¹ and 1130 cm⁻¹ correspond to the C-O stretching vibrations of the lactone and the ether linkage of the pyran ring, respectively. Finally, the absorptions in the 2970-2870 cm⁻¹ region confirm the presence of aliphatic C-H bonds.

Mass Spectrum (MS) Analysis

The electron ionization mass spectrum provides the molecular weight and information about the fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at m/z 230 , which corresponds to the molecular formula C₁₄H₁₄O₃. The base peak at m/z 215 arises from the loss of a methyl group ([M - CH₃]⁺), a common fragmentation for molecules containing a gem-dimethyl group. The significant peak at m/z 187 corresponds to the loss of a propyl fragment ([M - C₃H₇]⁺), likely from the cleavage of the dihydropyran ring.

1H NMR Spectrum Analysis

The 1H NMR spectrum provides detailed information about the proton environment in this compound. The two doublets at δ 7.25 (d, J = 8.5 Hz) and δ 6.78 (d, J = 8.5 Hz) are characteristic of ortho-coupled protons on a benzene ring, assigned to H-5 and H-6, respectively. The pair of doublets at δ 6.22 (d, J = 9.5 Hz) and δ 7.62 (d, J = 9.5 Hz) are typical for the H-3 and H-4 protons of the coumarin α-pyrone ring. The two triplets at δ 2.84 (t, J = 6.8 Hz) and δ 1.86 (t, J = 6.8 Hz) , each integrating to two protons, are indicative of two adjacent methylene groups, assigned to H-1' and H-2' of the dihydropyran ring. The singlet at δ 1.35 , integrating to six protons, confirms the presence of two equivalent methyl groups attached to a quaternary carbon.

13C NMR Spectrum Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The signal at δ 161.2 is assigned to the carbonyl carbon (C-2) of the lactone. The signals in the aromatic region, along with DEPT experiments, confirm the presence of four CH carbons and four quaternary carbons in the bicyclic core. The signals at δ 21.6 and δ 31.5 are assigned to the two methylene carbons (C-1' and C-2') of the dihydropyran ring. The signal at δ 77.9 corresponds to the quaternary carbon (C-3') bearing the two methyl groups, and the signal at δ 25.0 represents the two equivalent methyl carbons.

Visualization of Spectroscopic Data Relationships

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Extracted Data cluster_Interpretation Structural Information NMR NMR (1H & 13C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS Mass Spectrometry (EI-MS) MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data IR Infrared Spectroscopy (FTIR) IR_Data Absorption Bands (cm⁻¹) IR->IR_Data Connectivity Proton & Carbon Connectivity NMR_Data->Connectivity Molecular_Formula Molecular Formula & Weight MS_Data->Molecular_Formula Functional_Groups Functional Groups (Lactone, Aromatic, Ether) IR_Data->Functional_Groups Structure This compound Structure Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Workflow for the spectroscopic elucidation of this compound.

Dihydroseselin_Structure_Elucidation cluster_NMR NMR Data cluster_MS Mass Spectrometry Data cluster_IR Infrared Spectroscopy Data This compound This compound C₁₄H₁₄O₃ H1_NMR 1H NMR: - Aromatic protons (H-5, H-6) - Olefinic protons (H-3, H-4) - Methylene protons (H-1', H-2') - Gem-dimethyl protons This compound->H1_NMR C13_NMR 13C NMR: - Lactone carbonyl (C-2) - Aromatic & Olefinic carbons - Methylene carbons (C-1', C-2') - Quaternary carbon (C-3') - Methyl carbons This compound->C13_NMR MS_Data MS (EI): - [M]⁺ at m/z 230 - [M-15]⁺ at m/z 215 - [M-43]⁺ at m/z 187 This compound->MS_Data IR_Data IR (KBr): - 1725 cm⁻¹ (C=O, lactone) - 1610-1490 cm⁻¹ (C=C, aromatic) - 1270, 1130 cm⁻¹ (C-O) This compound->IR_Data

Caption: Correlation of this compound structure with its key spectroscopic data.

Conclusion

The comprehensive analysis of 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data provides a robust and unambiguous structural determination of this compound. This technical guide serves as a detailed reference for researchers, outlining the key spectral features and their interpretation. A thorough understanding of these spectroscopic principles is essential for the quality control, derivatization, and further development of this compound and related coumarins as potential therapeutic agents.

Dihydroseselin: A Comprehensive Technical Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroseselin, a coumarin compound, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive review of the existing literature on this compound and its derivatives, with a particular focus on its biological activities and potential therapeutic applications. Due to the limited scope of research on the parent compound, this review extensively covers the significant findings related to its derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), which has demonstrated noteworthy anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies from cited research, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding and guide future research endeavors.

Introduction

This compound (8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one) is a 7-hydroxycoumarin derivative, a class of natural products known for their diverse pharmacological activities.[1][2] It is a coumarin that has been isolated from the roots of Toddalia species.[3] While research on this compound itself is sparse, a derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), isolated from Bupleurum malconense, has been the subject of more detailed investigation, particularly concerning its immunoregulatory and anti-inflammatory effects.[4] This review synthesizes the available information on both the parent compound and its more studied derivative to provide a clear overview of the current state of research.

Physicochemical Properties of this compound

A summary of the basic chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2221-66-1[1]
Molecular Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]
Synonyms 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-8,8-dimethyl-; Seselin, dihydro-[1]

Biological Activity of a this compound Derivative: (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib)

The most significant body of research on a this compound-related compound focuses on the anti-inflammatory properties of (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib). A key study investigated its therapeutic effects in a mouse model of dextran sulfate sodium (DSS)-induced acute colitis.[4]

In Vivo Anti-Inflammatory Effects

Administration of Pd-Ib to mice with DSS-induced colitis resulted in a significant reduction in the disease activity index, inhibition of colon length shortening, and reduced colonic tissue damage.[4] The compound also suppressed colonic myeloperoxidase activity and nitric oxide levels.[4] The anti-inflammatory effect of Pd-Ib at a dose of 300 mg/kg was comparable to the sulfa drug sulfasalazine.[4]

Table 1: In Vivo Effects of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) in DSS-Induced Colitis Mouse Model

ParameterTreatment Groups (mg/kg/day)ObservationReference
Disease Activity Index30, 60, 120Significantly reduced[4]
Colon Length Shortening30, 60, 120Inhibited[4]
Colonic Tissue Damage30, 60, 120Reduced[4]
Colonic Myeloperoxidase Activity30, 60, 120Suppressed[4]
Colonic Nitric Oxide Levels30, 60, 120Suppressed[4]
Comparison300Comparable to sulfasalazine[4]
Modulation of Cytokine Production

Pd-Ib demonstrated a significant immunomodulatory effect by altering the balance of pro-inflammatory and anti-inflammatory cytokines in the colonic tissues of DSS-treated mice.[4]

Table 2: Effect of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) on Cytokine Secretion

CytokineEffectCytokine TypeReference
TNF-αSuppressedPro-inflammatory[4]
IFN-γSuppressedPro-inflammatory[4]
IL-6SuppressedPro-inflammatory[4]
IL-17ASuppressedPro-inflammatory[4]
IL-4EnhancedAnti-inflammatory[4]

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) are attributed to its ability to modulate key inflammatory signaling pathways. The study in DSS-induced colitis revealed a downregulation of phosphorylated STAT3 (p-STAT3) and phosphorylated p38 (p-p38) in the colonic tissues of treated mice.[4] In vitro studies further confirmed that the inhibitory effect of Pd-Ib on p-STAT3 and IL-6 protein levels was associated with a reduction in MAPKs, specifically JNK and p38.[4]

G cluster_pathways Signaling Pathways cluster_cytokines Cytokine Regulation DSS DSS-Induced Colitis p38_JNK p38 & JNK (MAPKs) DSS->p38_JNK activates STAT3 STAT3 DSS->STAT3 activates PdIb (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) PdIb->p38_JNK inhibits PdIb->STAT3 inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6, IL-17A) PdIb->Pro_inflammatory suppresses Anti_inflammatory Anti-inflammatory Cytokine (IL-4) PdIb->Anti_inflammatory enhances p38_JNK->Pro_inflammatory promotes STAT3->Pro_inflammatory promotes Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation reduces G cluster_analysis Ex Vivo Analysis start Start: DSS-Induced Colitis in C57BL/6 Mice treatment Oral Administration of Pd-Ib (30, 60, 120 mg/kg/day) or Sulfasalazine (300 mg/kg/day) start->treatment monitoring Monitor Disease Activity Index treatment->monitoring euthanasia Euthanasia and Colon Collection monitoring->euthanasia colon_length Measure Colon Length euthanasia->colon_length histology Histological Analysis (H&E Staining) euthanasia->histology mpo Myeloperoxidase (MPO) Assay euthanasia->mpo no Nitric Oxide (NO) Assay euthanasia->no cytokine Cytokine Profiling (ELISA or similar) euthanasia->cytokine western_blot Western Blot for p-STAT3, p-p38 euthanasia->western_blot

References

The Biosynthesis of Dihydroseselin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a dihydrofuranocoumarin found in various plant species, belongs to the extensive class of furanocoumarins, which are renowned for their diverse pharmacological activities. As interest in plant-derived secondary metabolites for drug discovery continues to grow, a thorough understanding of their biosynthetic pathways is paramount for metabolic engineering and optimizing production. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The information presented is curated from extensive literature on furanocoumarin biosynthesis, with a focus on the angular pathway leading to this compound.

Core Biosynthetic Pathway: From Phenylalanine to this compound

The biosynthesis of this compound is a multi-step process that originates from the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid pathway to the key intermediate, umbelliferone. From this crucial branch point, the pathway diverges into the synthesis of linear and angular furanocoumarins. This compound is an angular dihydrofuranocoumarin, and its formation follows the angular branch.

The General Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of a vast array of plant secondary metabolites:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • p-Coumaric Acid to Umbelliferone: The subsequent steps involve the activation of p-coumaric acid to its CoA-ester by 4-Coumarate:CoA Ligase (4CL) , followed by ortho-hydroxylation at the C2' position by p-Coumaroyl CoA 2'-Hydroxylase (C2'H) . The resulting 2,4-dihydroxy-cinnamoyl-CoA undergoes a spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the central coumarin scaffold, umbelliferone .

The Angular Furanocoumarin Branch

Umbelliferone serves as the crucial precursor for the biosynthesis of both linear and angular furanocoumarins. The commitment to the angular pathway begins with a specific prenylation reaction:

  • Umbelliferone to Osthenol: An aromatic prenyltransferase catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, yielding osthenol . This step is a key branching point, as prenylation at the C6 position would lead to the linear furanocoumarin pathway.

  • Osthenol to (+)-Columbianetin: Osthenol undergoes cyclization to form the dihydrofuran ring, a reaction catalyzed by a cytochrome P450 monooxygenase, columbianetin synthase . This results in the formation of (+)-columbianetin , a key intermediate in the synthesis of angular dihydrofuranocoumarins.

  • (+)-Columbianetin to this compound: The final step is the dehydration of the tertiary alcohol in the isopropyl side chain of (+)-columbianetin. While the specific enzyme for this reaction has not been definitively characterized for this compound, it is proposed to be catalyzed by a dehydratase or a synthase with dehydratase activity, analogous to the formation of other angular furanocoumarins like angelicin from columbianetin.

Quantitative Data on Furanocoumarin Biosynthesis

While specific kinetic data for the enzymes in the this compound pathway are limited, the following table summarizes representative quantitative information for key enzyme families and analytical parameters for related furanocoumarins. This data provides a valuable reference for experimental design and metabolic flux analysis.

Enzyme/ParameterSubstrateProductKm (µM)Vmax (nmol/min/mg protein)Plant SourceAnalytical MethodReference
Phenylalanine Ammonia-Lyase (PAL)L-PhenylalanineCinnamic Acid25-3001-50VariousSpectrophotometry, HPLC-
Cinnamate 4-Hydroxylase (C4H)Cinnamic Acidp-Coumaric Acid5-500.1-5VariousHPLC, LC-MS-
Aromatic Prenyltransferase (C8)Umbelliferone, DMAPPOsthenol10-1000.05-1Angelica archangelicaHPLC, LC-MS-
Columbianetin Synthase (CYP)Osthenol(+)-Columbianetin5-300.01-0.5Angelica archangelicaHPLC, LC-MS-
Furanocoumarin Content-This compound--Lomatium dissectum0.1-5 mg/g dry wtLC-MS
Furanocoumarin Content-Columbianetin--Angelica archangelica0.5-10 mg/g dry wtLC-MS

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify enzymes of the this compound pathway for in vitro characterization.

Methodology:

  • Gene Synthesis and Cloning: Obtain the coding sequences for the target enzymes (e.g., prenyltransferase, cytochrome P450) from the plant of interest or synthesize codon-optimized versions for expression in E. coli or S. cerevisiae. Clone the genes into appropriate expression vectors (e.g., pET vectors for E. coli, pYES vectors for yeast) containing a suitable tag (e.g., His-tag, GST-tag) for purification.

  • Heterologous Expression:

    • E. coli : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.1-1 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

    • S. cerevisiae : Transform the expression vector into a suitable yeast strain (e.g., INVSc1). Grow the cells in selective medium with glucose. To induce expression from a GAL promoter, transfer the cells to a medium containing galactose.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication or using a French press.

  • Protein Purification: Centrifuge the lysate to remove cell debris. Purify the tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins, Glutathione-agarose for GST-tagged proteins). Elute the protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).

  • Purity and Concentration Assessment: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay.

In Vitro Enzyme Assays

a) Aromatic Prenyltransferase Assay

Objective: To determine the activity and kinetics of the prenyltransferase that converts umbelliferone to osthenol.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl₂

    • 10 µM purified prenyltransferase

    • 50 µM umbelliferone (substrate)

    • 50 µM DMAPP (prenyl donor)

  • Reaction Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Transfer the ethyl acetate layer to a new tube, evaporate to dryness, and redissolve in methanol. Analyze the product (osthenol) by HPLC or LC-MS.

  • Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated. Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.

b) Cytochrome P450 (Columbianetin Synthase) Assay

Objective: To measure the activity of the cytochrome P450 enzyme that converts osthenol to (+)-columbianetin.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 2 µM purified cytochrome P450 enzyme

    • 4 µM purified cytochrome P450 reductase (required for P450 activity)

    • 50 µM osthenol (substrate)

    • 1 mM NADPH (cofactor)

  • Reaction Incubation: Pre-incubate the mixture without NADPH at 30°C for 5 minutes. Initiate the reaction by adding NADPH. Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction and extract the product as described for the prenyltransferase assay.

  • Analysis: Analyze the formation of (+)-columbianetin by HPLC or LC-MS.

LC-MS Analysis of Furanocoumarins in Plant Tissues

Objective: To extract and quantify this compound and its precursors from plant material.

Methodology:

  • Sample Preparation: Freeze-dry the plant tissue (e.g., leaves, roots) and grind to a fine powder.

  • Extraction: Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or ethanol) using sonication or shaking for 1-2 hours.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water (containing 0.1% formic acid) and acetonitrile (or methanol).

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Perform detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Prepare a calibration curve using authentic standards of the furanocoumarins of interest (umbelliferone, osthenol, columbianetin, and this compound if available).

Visualizations of Pathways and Workflows

Dihydroseselin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_angular Angular Furanocoumarin Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Umb Umbelliferone pCouCoA->Umb C2'H, Lactonization Ost Osthenol Umb->Ost Prenyltransferase (C8) Col (+)-Columbianetin Ost->Col Columbianetin Synthase (CYP) Dih This compound Col->Dih Dehydratase/Synthase

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Experimental_Workflow cluster_gene Gene Work cluster_protein Protein Work cluster_analysis Analysis Gene_ID Identify Candidate Genes Cloning Gene Cloning Gene_ID->Cloning Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay LCMS LC-MS Analysis Enzyme_Assay->LCMS Kinetics Kinetic Characterization LCMS->Kinetics

Caption: Experimental workflow for characterizing biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in plants follows a conserved yet specialized pathway, branching from the central phenylpropanoid metabolism. While the complete enzymatic machinery is still under investigation, the key steps involving prenylation and cyclization have been largely elucidated through studies of related angular furanocoumarins. The provided technical guide, including detailed protocols and pathway diagrams, serves as a valuable resource for researchers aiming to further unravel the intricacies of this compound biosynthesis and harness its potential for pharmaceutical and biotechnological applications. Future research should focus on the definitive identification and characterization of the terminal enzyme(s) in the pathway and the elucidation of the regulatory networks that govern the production of this and other bioactive furanocoumarins in plants.

Dihydroseselin: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for Dihydroseselin in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of research.

Chemical Identification

Identifier Value
Product Name This compound
CAS Number 2221-66-1[1]
Molecular Formula C14H14O3[1]
Molecular Weight 230.26 g/mol [1]
Synonyms 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-8,8-dimethyl-[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

Hazard Class Hazard Category GHS Code
Acute Toxicity, OralCategory 4H302[1]
Acute Aquatic ToxicityCategory 1H400[1]
Chronic Aquatic ToxicityCategory 1H410[1]

GHS Label Elements:

Element Description
Pictogram
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P391: Collect spillage.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

The primary toxicological concern with this compound is acute oral toxicity.[1]

Route of Exposure Effect Classification
Oral Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]

Carcinogenicity:

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

  • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]

  • NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[1]

  • OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.[1]

Experimental Protocols: Detailed experimental protocols for the determination of toxicological properties of this compound are not publicly available in the consulted safety data sheets. The classification is based on available data.[1]

First-Aid Measures

Exposure Route Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
In Case of Eye Contact Rinse opened eye for several minutes under running water.[3]
In Case of Skin Contact Generally the product does not irritate the skin.[3] Wash off with soap and plenty of water.
If Inhaled Supply fresh air; consult a doctor in case of complaints.[3]

Most important symptoms and effects: The most important known symptoms and effects are described in the labelling (see section 2.2).[1]

Indication of any immediate medical attention and special treatment needed: Treat symptomatically.[1]

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Do not eat, drink or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Conditions for Safe Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store at -20°C as a powder or -80°C in solvent.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

Incompatible Materials:

  • Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Exposure Controls and Personal Protection

Engineering Controls:

  • Handle in a well-ventilated area.

  • Provide accessible safety shower and eye wash station.[1]

Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Safety glasses with side-shields.[1]
Skin Protection Protective gloves and impervious clothing.[1]
Respiratory Protection A suitable respirator should be used.[1]

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practice.[4]

  • Wash hands before breaks and at the end of the workday.

Accidental Release Measures

Personal Precautions:

  • Use personal protective equipment.[1]

  • Avoid dust formation.

  • Avoid breathing vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let product enter drains.[1]

  • Discharge into the environment must be avoided.[1]

Methods for Cleaning Up:

  • Sweep up and shovel into suitable containers for disposal.[2]

  • Keep in suitable, closed containers for disposal.[2]

  • Collect spillage.[1]

  • Dispose of contents/container to an approved waste disposal plant.[1]

Firefighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Special Hazards Arising from the Substance:

  • Under fire conditions, may decompose and emit toxic fumes.[1]

Advice for Firefighters:

  • Wear self-contained breathing apparatus for firefighting if necessary.[1]

Stability and Reactivity

Parameter Description
Reactivity No data available.[1]
Chemical Stability Stable under recommended storage conditions.[1]
Possibility of Hazardous Reactions No data available.[1]
Conditions to Avoid No data available.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Hazardous Decomposition Products Under fire conditions, may decompose and emit toxic fumes.[1] Other decomposition products - no data available.[1]

Disposal Considerations

Waste Treatment Methods:

  • Dispose of contents/container to an approved waste disposal plant.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

Visual Workflow for Handling this compound

The following diagram illustrates a standard workflow for the safe handling of chemical compounds like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure in a Ventilated Enclosure b->c Proceed to handling d Perform Experiment c->d i Spill or Exposure c->i e Decontaminate Work Area d->e Experiment complete d->i f Dispose of Waste Properly e->f g Doff and Dispose of PPE f->g h Wash Hands g->h j Follow Emergency Procedures (First Aid, Spill Cleanup) i->j k Report Incident j->k

Caption: General laboratory workflow for handling chemical compounds.

References

Technical Guide: A Framework for Exploring the Fluorescent Properties of Dihydroseselin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the fluorescent properties of Dihydroseselin. This guide, therefore, provides a comprehensive framework and generalized protocols for the characterization of novel coumarin derivatives, a class of compounds to which this compound belongs. The presented data is hypothetical and serves as a template for researchers.

Introduction to the Fluorescence of Coumarin Derivatives

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds, many of which are recognized for their significant fluorescent properties.[1] Their molecular architecture, characterized by a fused benzene and α-pyrone ring, forms a rigid, planar structure conducive to fluorescence. The intrinsic fluorescence of the coumarin core can be modulated through chemical substitutions, allowing for the synthesis of derivatives with tailored photophysical characteristics.[2][3] Strategic placement of electron-donating groups (e.g., amino or hydroxyl) at the C7-position and electron-withdrawing groups at the C3 or C4-positions can enhance the intramolecular charge transfer (ICT) process, leading to high fluorescence quantum yields and large Stokes shifts.[2] These tunable properties make coumarin derivatives highly valuable as fluorescent probes for bioimaging, laser dyes, and sensors in drug development and biological research.[2][4]

Quantitative Fluorescent Properties: A Hypothetical Profile for a this compound Analog

The following table summarizes hypothetical, yet representative, photophysical data for a generic this compound-like coumarin derivative, "DS-Analog," dissolved in ethanol. These values are based on typical characteristics reported for fluorescent coumarin compounds.[5][6][7]

ParameterValueUnitDescription
Absorption Maximum (λabs) 350nmThe wavelength of maximum light absorption.
Excitation Maximum (λex) 355nmThe wavelength of light that most efficiently excites the molecule to a fluorescent state.
Emission Maximum (λem) 450nmThe wavelength of maximum fluorescence intensity emitted by the molecule.
Stokes Shift 95nmThe difference in wavelength between the excitation and emission maxima.
Molar Absorptivity (ε) 25,000M-1cm-1A measure of how strongly the molecule absorbs light at a given wavelength.
Fluorescence Quantum Yield (ΦF) 0.65-The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence.
Fluorescence Lifetime (τF) 2.5nsThe average time the molecule spends in the excited state before returning to the ground state.

Experimental Protocols

The following sections detail standardized methodologies for characterizing the core fluorescent properties of a novel compound like a this compound analog.

This protocol outlines the procedure for determining the absorption and emission spectra of a fluorescent compound.

I. Materials and Equipment:

  • Compound of interest (e.g., "DS-Analog")

  • Spectroscopic grade solvent (e.g., ethanol, chloroform, acetonitrile)[8]

  • Dual-beam UV-Visible spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes (2 for absorption, 1 for fluorescence)

  • Volumetric flasks and micropipettes

II. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of 1 mM.

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the same solvent. The final concentration should yield an absorbance maximum between 0.1 and 0.8 AU for absorption measurements and below 0.1 AU for fluorescence measurements to avoid inner filter effects.[9]

  • Absorption Spectrum Acquisition: a. Fill one cuvette with the pure solvent to serve as a blank. b. Fill a second cuvette with the working solution. c. Place the blank cuvette in the reference holder and the sample cuvette in the sample holder of the spectrophotometer. d. Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).[10] The peak wavelength is the absorption maximum (λabs).

  • Emission Spectrum Acquisition: a. Set the excitation wavelength of the spectrofluorometer to the determined λabs. b. Set the excitation and emission slit widths (e.g., 2.5 nm).[9] c. Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 370-700 nm). The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Acquisition: a. Set the emission wavelength of the spectrofluorometer to the determined λem. b. Scan a range of excitation wavelengths (e.g., 250-430 nm). The resulting spectrum should resemble the absorption spectrum and its peak confirms the optimal excitation wavelength (λex).

The relative method, which compares the fluorescence of the sample to a standard of known quantum yield, is commonly used.[11] This protocol employs the gradient method for enhanced accuracy.[11]

I. Materials and Equipment:

  • Compound of interest ("Sample")

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Coumarin 153 in ethanol, ΦF = 0.53).[9][12]

  • Spectroscopic grade solvent

  • UV-Visible spectrophotometer and Spectrofluorometer

  • 1 cm path length quartz cuvettes

II. Procedure:

  • Solution Preparation: a. Prepare a stock solution of the sample and the standard in the same solvent. b. Prepare a series of five dilutions for both the sample and the standard, ensuring their absorbance at the chosen excitation wavelength is kept below 0.1 AU to maintain linearity.[9]

  • Absorbance Measurement: a. Select an excitation wavelength at which both the sample and standard absorb light (e.g., 350 nm). b. Record the absorbance of all ten solutions (five for the sample, five for the standard) at this excitation wavelength.

  • Fluorescence Measurement: a. Set the spectrofluorometer to the same excitation wavelength used for absorbance measurements. b. Record the fluorescence emission spectrum for each of the ten solutions. c. Record the emission spectrum of a solvent blank.

  • Data Analysis: a. Subtract the solvent blank spectrum from each of the recorded sample and standard spectra. b. Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I). c. For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis). d. Perform a linear regression for both datasets to obtain the slope (gradient, Grad). The plots should be linear and pass through the origin. e. Calculate the quantum yield of the sample (ΦS) using the following equation:[11]

    ΦS = ΦR × (GradS / GradR) × (nS2 / nR2)

    Where:

    • ΦR is the quantum yield of the reference standard.

    • GradS and GradR are the gradients from the plots for the sample and reference.

    • nS and nR are the refractive indices of the sample and reference solutions (if the same solvent is used, this term is 1).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the study of fluorescent molecules.

G cluster_analysis Data Analysis & Calculation Stock Prepare Stock Solutions (Sample & Standard) Dilutions Create Dilution Series (Abs < 0.1) Stock->Dilutions Abs Measure Absorbance at Excitation Wavelength Dilutions->Abs Fluor Measure Fluorescence Spectra (Correct for Blank) Abs->Fluor Integrate Integrate Emission Spectra Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield using Gradient Method Plot->Calculate

Workflow for Quantum Yield Determination.

G Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Probe DS-Analog Probe (Fluorogenic Substrate) Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates Enzyme Target Enzyme (e.g., Phosphatase) Kinase2->Enzyme Activates Enzyme->Probe Cleaves Substrate Response Cellular Response Enzyme->Response Leads to Product Fluorescent Product Probe->Product Fluorescence ON

Hypothetical Signaling Pathway Application.

References

Initial Toxicity Screening of Dihydroseselin in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published research on the direct toxicity of Dihydroseselin in cell lines, this guide will focus on the closely related parent compound, Seselin , as a proxy. The findings presented herein are based on studies of Seselin and may not be directly transferable to this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Seselin, a pyranocoumarin found in various plant species, has demonstrated cytotoxic and anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the initial toxicity screening of Seselin in various cancer cell lines, detailing its effects on cell viability and the induction of apoptosis. The guide also outlines the experimental protocols for key assays and visualizes the proposed signaling pathways and experimental workflows.

In Vitro Cytotoxicity of Seselin

The initial assessment of a compound's toxicity is often its effect on cell viability. For Seselin, this has been quantified using the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

Quantitative Cytotoxicity Data

The cytotoxic effects of Seselin have been evaluated in several cancer cell lines. The following table summarizes the reported EC50 values.

Cell LineCancer TypeEC50/IC50 (µg/mL)Reference
P388Murine Leukemia8.66[1]
HT-29Human Colorectal Adenocarcinoma9.94[1]
AGSHuman Gastric AdenocarcinomaSynergistic with cisplatin[1]

Note: For AGS cells, Seselin was shown to promote cisplatin-induced cell death rather than having a standalone IC50 reported in the available literature.

Derivatives of Seselin have also been synthesized and evaluated for their anticancer activity. For instance, O-aminoalkyl derivatives of Seselin have shown cytotoxic potential against human melanoma (HTB-140) and lung carcinoma (A549) cell lines, while showing lower sensitivity in normal human keratinocytes (HaCaT).

Induction of Apoptosis by Seselin

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. Studies on Seselin suggest that it can induce apoptosis, particularly in combination with other chemotherapeutic agents.

Mechanism of Apoptosis Induction

In human gastric adenocarcinoma (AGS) cells, Seselin has been shown to promote cisplatin-induced apoptosis. This synergistic effect is thought to be mediated through the inhibition of β-catenin expression. The regulation of β-catenin appears to be influenced by the modulation of several key signaling proteins:

  • Glycogen Synthase Kinase-3β (GSK-3β)

  • Extracellular signal-regulated kinase (ERK)

  • Src tyrosine kinase

The proposed mechanism involves Seselin affecting the phosphorylation status of these kinases, leading to a downstream reduction in β-catenin levels, which in turn sensitizes the cancer cells to cisplatin-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial toxicity screening of compounds like Seselin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HT-29, P388)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Seselin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Seselin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Seselin) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Seselin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Seselin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of Seselin on signaling pathways involved in apoptosis.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-p-GSK-3β, anti-p-ERK, anti-p-Src, and their total protein counterparts, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with Seselin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the proposed signaling pathway of Seselin's action.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well Plate treat Treat with Seselin (Serial Dilutions) start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze Experimental_Workflow_Apoptosis start Seed & Treat Cells in 6-well Plate harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Cells analyze->quantify Seselin_Signaling_Pathway Seselin Seselin Src Src Seselin->Src inhibits ERK ERK Seselin->ERK inhibits GSK3b GSK-3β Seselin->GSK3b inhibits beta_catenin β-catenin Src->beta_catenin ERK->beta_catenin GSK3b->beta_catenin phosphorylates for degradation Apoptosis Promotion of Apoptosis (in synergy with Cisplatin) beta_catenin->Apoptosis inhibition of β-catenin leads to

References

Methodological & Application

Protocol for the Chemical Synthesis of Dihydroseselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroseselin, a naturally occurring dihydrofurocoumarin, has garnered significant interest within the scientific community due to its potential pharmacological activities. This document provides a detailed protocol for the chemical synthesis of this compound. The synthesis is based on the alkaline hydrolysis of Praeruptorin A, a major bioactive component isolated from the roots of Peucedanum praeruptorum Dunn. This protocol outlines the necessary reagents, step-by-step methodology, and purification techniques to obtain this compound. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

This compound is a member of the coumarin family, characterized by a dihydrofuran ring fused to the coumarin scaffold. Natural sources of this compound are often limited, necessitating a reliable synthetic route to enable further pharmacological investigation and drug development efforts. The protocol described herein details a straightforward method for the preparation of this compound through the hydrolysis of the naturally derived ester, Praeruptorin A.

Experimental Protocol

This protocol is adapted from the general understanding of ester hydrolysis, a common transformation in organic synthesis.

Materials and Reagents:

  • (+)-Praeruptorin A

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (for neutralization)

  • Ethyl acetate (EtOAc) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for column chromatography elution)

Procedure:

  • Dissolution: Dissolve a known quantity of (+)-Praeruptorin A in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Hydrolysis: To the stirred solution, add an aqueous solution of sodium hydroxide. The reaction mixture is then typically stirred at room temperature or gently heated to facilitate the hydrolysis of the ester groups on Praeruptorin A.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (Praeruptorin A) is completely consumed.

  • Neutralization: Upon completion, cool the reaction mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid until it reaches a neutral pH.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material (+)-Praeruptorin A
Product This compound
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Reaction Type Alkaline Hydrolysis
Reagents Sodium hydroxide, Methanol, Water
Purification Method Silica Gel Column Chromatography
Typical Yield Not explicitly reported in search results.
Spectroscopic Data Not explicitly detailed in search results.

Workflow and Diagrams

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization PraeruptorinA 1. (+)-Praeruptorin A in Methanol Hydrolysis 2. Add aqueous NaOH (Hydrolysis) PraeruptorinA->Hydrolysis Monitoring 3. Monitor by TLC Hydrolysis->Monitoring Neutralization 4. Neutralize with HCl Monitoring->Neutralization Extraction 5. Extract with Ethyl Acetate Neutralization->Extraction Drying 6. Dry with Na2SO4 Extraction->Drying Evaporation 7. Evaporate Solvent Drying->Evaporation Chromatography 8. Column Chromatography Evaporation->Chromatography Characterization 9. Characterize Product (NMR, MS) Chromatography->Characterization This compound This compound Characterization->this compound Final Product

Caption: A logical workflow diagram illustrating the key stages in the chemical synthesis of this compound via the hydrolysis of Praeruptorin A.

Discussion

The provided protocol offers a general and feasible laboratory-scale synthesis of this compound. The success of this synthesis is contingent on the availability of the starting material, Praeruptorin A, which is typically isolated from natural sources. The reaction conditions, such as temperature and reaction time for the hydrolysis step, may require optimization to maximize the yield and purity of the final product. Researchers should perform small-scale trial reactions to determine the optimal parameters for their specific setup. The purification by column chromatography is a critical step to remove any unreacted starting material and byproducts. Finally, thorough characterization of the synthesized this compound is essential to confirm its structural integrity before its use in further biological or pharmacological studies.

Dihydroseselin Cytotoxicity Assay: Application Notes and Protocols for LDH and MTT Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a derivative of the naturally occurring pyranocoumarin seselin, is a compound of interest for its potential cytotoxic effects against cancer cell lines. While extensive data on this compound is still emerging, studies on seselin and its derivatives have demonstrated significant cytotoxic and antitumor activities, with some analogs exhibiting IC50 values in the low micromolar range. These findings suggest that this compound may also possess anticancer properties, likely mediated through the induction of apoptosis.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the Lactate Dehydrogenase (LDH) release assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay. The LDH assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of necrosis or late-stage apoptosis. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondrial reductases, which convert the yellow MTT tetrazolium salt into purple formazan crystals.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a generic cancer cell line (e.g., HCT-116) as determined by LDH and MTT assays. This data is for illustrative purposes to guide researchers in presenting their own findings.

Table 1: LDH Assay - Percentage Cytotoxicity of this compound

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
112.5 ± 2.3
528.7 ± 3.5
1049.8 ± 4.1
2575.3 ± 5.6
5092.1 ± 3.9
100 (Positive Control - Lysis Buffer)100 ± 0.0

Table 2: MTT Assay - Percentage Cell Viability after this compound Treatment

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
188.4 ± 4.7
565.1 ± 6.1
1051.2 ± 5.5
2523.9 ± 3.8
508.7 ± 2.1

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This protocol outlines the steps to measure this compound-induced cytotoxicity by quantifying LDH release from damaged cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Spontaneous LDH Release Control: Cells treated with culture medium only.

      • Maximum LDH Release Control: Cells treated with lysis buffer (as per the kit manufacturer's instructions) 45 minutes before the assay endpoint.

      • Medium Background Control: Wells containing only culture medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix the contents.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

    • Subtract the 680 nm absorbance values from the 490 nm values to correct for background absorbance.

    • Calculate the percentage of cytotoxicity using the following formula:

MTT Cell Viability Assay Protocol

This protocol details the methodology for assessing the effect of this compound on cell viability by measuring mitochondrial reductase activity.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the LDH assay protocol.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and treat the cells as described in the LDH assay protocol.

    • Include a vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

Mandatory Visualizations

LDH_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay LDH Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound & Controls incubate1->treat incubate2 Incubate for Desired Time treat->incubate2 transfer Transfer Supernatant incubate2->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate3 Incubate for 30 min add_reagent->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance (490nm) add_stop->read calculate Calculate % Cytotoxicity read->calculate

Caption: Experimental workflow for the LDH cytotoxicity assay.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound & Controls incubate1->treat incubate2 Incubate for Desired Time treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Cell Viability read->calculate

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Preparation of Dihydroseselin Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroseselin is a naturally occurring coumarin derivative that has garnered interest for its potential biological activities. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and therapeutic potential. A critical first step in these studies is the proper preparation of stock solutions to ensure compound stability, solubility, and accurate dosing. This document provides a detailed protocol for the preparation of this compound stock solutions for use in a variety of in vitro experimental settings, such as cell-based assays.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes key quantitative data for the preparation of this compound solutions.

ParameterValueSource/Comment
Molecular Weight 230.27 g/mol -
Recommended Solvent Dimethyl sulfoxide (DMSO)High-purity, sterile-filtered
Solubility in DMSO 3.6 mg/mL (15.63 mM)Sonication is recommended to aid dissolution.[1]
Recommended Stock Concentration 10 mMA common starting concentration for subsequent dilutions.
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution (in DMSO) -80°C for up to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
Typical Working Concentrations 1 µM - 50 µMThis is a suggested starting range. The optimal concentration will be assay-dependent and should be determined empirically.
Final DMSO Concentration in Assay < 0.5% (v/v)To avoid solvent-induced cytotoxicity.

Experimental Protocols

Materials and Equipment
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes and sterile tips

  • Laminar flow hood or biosafety cabinet

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

  • Preparation: Work in a clean, sterile environment such as a laminar flow hood to minimize the risk of contamination. Ensure all equipment is sterile.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.30 mg of this compound powder into the microcentrifuge tube.

      • Calculation: 230.27 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.00230 g = 2.30 mg

  • Dissolution in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium or assay buffer. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, it is good practice to perform a serial dilution. For example, dilute the 10 mM stock solution 1:10 in sterile DMSO or culture medium to create a 1 mM intermediate stock.

  • Final Dilution:

    • Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your assay.

    • Add the calculated volume of the this compound solution to the final volume of cell culture medium or buffer.

    • Mix thoroughly by gentle pipetting or inverting the tube.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Dilution factor = 10,000 µM / 10 µM = 1000

      • Volume of stock needed = 1000 µL / 1000 = 1 µL

      • Add 1 µL of the 10 mM stock to 999 µL of culture medium. The final DMSO concentration will be 0.1%.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage start Start weigh Weigh 2.30 mg This compound Powder start->weigh add_dmso Add 1 mL Sterile DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol sonicate Sonicate for 5-10 minutes check_sol->sonicate No aliquot Aliquot into Single-Use Volumes check_sol->aliquot Yes sonicate->check_sol store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

Proposed Signaling Pathway Modulation

Based on studies of a closely related this compound derivative, this compound may exert its anti-inflammatory effects by modulating the STAT3 and MAPK signaling pathways.

G cluster_pathway Cellular Response This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 pMAPK p-MAPK This compound->pMAPK CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK MAPK_pathway MAPK Pathway (p38, JNK) CytokineReceptor->MAPK_pathway STAT3 STAT3 JAK->STAT3 STAT3->pSTAT3 Inflammation Pro-inflammatory Gene Expression pSTAT3->Inflammation MAPK_pathway->pMAPK pMAPK->Inflammation

Caption: Proposed inhibitory action of this compound on inflammatory pathways.

References

Application of Dihydroseselin as a Fluorescent Probe in Microscopy: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of dihydroseselin as a fluorescent probe for microscopy have revealed a significant lack of specific data in publicly available scientific literature. While the field of fluorescence microscopy is rich with a variety of probes for cellular imaging, this compound is not among the well-documented compounds for this purpose.

Extensive searches for the synthesis, photophysical properties, and specific use cases of this compound in cellular imaging have not yielded concrete experimental data or established protocols. The scientific community relies on a diverse array of fluorescent dyes, such as rhodamines, carbopyronines, and silicon-rhodamines, for live-cell labeling and super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy.[1][2] These established dyes are characterized by their specific excitation and emission spectra, quantum yields, and photostability, which are crucial parameters for their application in high-resolution imaging.

Fluorescent probes are powerful tools in cellular biology, enabling the visualization of subcellular structures and the monitoring of dynamic processes.[3][4] The development of novel probes is an active area of research, with a focus on improving properties like brightness, photostability, and target specificity. Probes are often designed based on established fluorophore scaffolds, with modifications to tune their spectral properties or to incorporate recognition moieties for specific cellular targets.[5]

The common methodologies for evaluating and utilizing fluorescent probes in microscopy are well-established. These include detailed protocols for cell culture, probe loading into live or fixed cells, and imaging using various microscopy techniques, from widefield and confocal to super-resolution modalities like STED and Stochastic Optical Reconstruction Microscopy (STORM).[6][7][8]

Given the absence of specific information on this compound as a fluorescent probe, it is not possible to provide the detailed application notes, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. Further research would be required to determine if this compound possesses any inherent fluorescent properties and to characterize its potential for use in microscopy. Should such data become available, the following frameworks would be utilized to present the information.

Hypothetical Data Presentation and Protocols (Based on Standard Practices)

Should this compound be identified and characterized as a fluorescent probe, its properties and protocols would be presented as follows:

Table 1: Photophysical Properties of this compound

This table would summarize the key quantitative data necessary for researchers to evaluate the probe's performance.

PropertyValueConditions
Excitation Maximum (λex)-In PBS, pH 7.4
Emission Maximum (λem)-In PBS, pH 7.4
Molar Extinction Coefficient (ε)-In PBS, pH 7.4
Quantum Yield (Φ)-Relative to a standard
Photostability-Time to 50% intensity loss
Cellular Permeability-Live vs. Fixed Cells
Experimental Protocols

Detailed, step-by-step protocols would be provided for key applications.

Protocol 1: General Staining of Live Cells with this compound

  • Cell Culture: Plate cells on glass-bottom dishes and culture to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the final working concentration in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for a specified time at 37°C in a CO2 incubator.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound's hypothetical excitation and emission wavelengths.

Visualizations

Diagrams would be created to illustrate experimental workflows and potential mechanisms of action.

G cluster_prep Probe Preparation cluster_cell Cellular Staining Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution Cultured Cells Cultured Cells Staining Staining Cultured Cells->Staining Add Working Solution Washing Washing Staining->Washing Incubate & Wash Imaging Imaging Washing->Imaging Proceed to Microscopy

Caption: A generalized workflow for staining live cells with a fluorescent probe.

References

Efficient Extraction and Isolation of Dihydroseselin from Plant Matter: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a coumarin derivative found in various plant species, particularly of the Peucedanum and Angelica genera, has garnered significant interest for its potential pharmacological activities. Efficiently extracting and isolating this compound is a critical first step for further research and development. These application notes provide a comprehensive overview and detailed protocols for modern extraction techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), as well as a standard protocol for purification using column chromatography.

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound while minimizing extraction time and solvent consumption. The following tables summarize quantitative data compiled from studies on coumarin extraction from relevant plant sources, offering a comparative perspective on the efficiency of different techniques.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Coumarins

Plant MaterialSolventSolvent-to-Solid Ratio (mL/g)Temperature (°C)Time (min)Yield (% w/w)Reference
Peucedanum decursivumCholine chloride/1,4-butanediol (1:4) with 0.2% cellulase14:160502.65 (total coumarins)[1]
Angelicae Pubescentis RadixBetaine/ethylene glycol (1:4) with 16.11% water20:143.5259.613.37 (total coumarins)[2]
Blackberry PomaceWater--5-[3]
Chokeberry PomaceWater--10.32-[3]
Raspberry PomaceWater--11.56-[3]

Table 2: Microwave-Assisted Extraction (MAE) Parameters for Coumarins

Plant MaterialSolventSolvent-to-Solid Ratio (mL/g)Power (W)Temperature (°C)Time (min)Yield (% w/w)Reference
Melilotus officinalis50% Aqueous Ethanol--502 x 5Not specified[4]
Date SeedsEthanol:Water20:1----[5]
Symphytum officinale WL Leaves75% Methanol10:1750501513.72[6]

Table 3: Supercritical Fluid Extraction (SFE) with CO₂ Parameters for Coumarins

Plant MaterialCo-solventPressure (bar)Temperature (°C)Time (min)Yield (% w/w)Reference
Pterocaulon polystachyumNone24060120Not specified[7]
Flixweed SeedMethanol (150 µL)3556535 (dynamic), 10 (static)0.68 - 17.1[8]
Ammodaucus leucotrichus Fruits15% Ethanol30070100-[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the extraction and isolation of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes the use of ultrasonic waves to enhance the extraction of this compound from dried plant material.

Materials and Equipment:

  • Dried and powdered plant material (e.g., roots of Peucedanum praeruptorum)

  • Extraction solvent (e.g., 80% ethanol)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Add 150 mL of 80% ethanol to the flask to achieve a solvent-to-solid ratio of 15:1 (v/w).

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is above the solvent level in the flask.

  • Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.

  • Sonicate the mixture for 45 minutes.

  • After sonication, filter the mixture through a Buchner funnel under vacuum to separate the extract from the plant residue.

  • Wash the residue with an additional 50 mL of 80% ethanol and combine the filtrates.

  • Concentrate the combined filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

  • Dry the crude extract in a vacuum oven at 40°C to a constant weight.

  • Store the dried crude extract at 4°C for further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol utilizes microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol)

  • Microwave extraction system (closed-vessel type recommended)

  • Extraction vessel compatible with the microwave system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 5 g of dried, powdered plant material into a microwave extraction vessel.

  • Add 100 mL of 70% ethanol, resulting in a 20:1 solvent-to-solid ratio (v/w).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the temperature to 60°C.

  • Irradiate for a total of 10 minutes (e.g., two cycles of 5 minutes with a cooling period in between to avoid overheating).

  • After the extraction is complete and the vessel has cooled to a safe temperature, carefully open it.

  • Filter the contents to separate the extract from the solid residue.

  • Wash the residue with 30 mL of 70% ethanol and combine the filtrates.

  • Concentrate the extract using a rotary evaporator at 50°C.

  • Dry the resulting crude extract under vacuum.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

SFE with carbon dioxide (CO₂) is a green technology that offers high selectivity.

Materials and Equipment:

  • Dried, powdered, and milled plant material

  • Supercritical fluid extractor

  • High-purity CO₂

  • Co-solvent (e.g., ethanol)

  • Collection vial

Procedure:

  • Load 10 g of the prepared plant material into the extraction vessel of the SFE system.

  • Set the extraction temperature to 50°C and the pressure to 300 bar.

  • Introduce supercritical CO₂ at a flow rate of 2 mL/min.

  • Add ethanol as a co-solvent at a rate of 5% of the CO₂ flow.

  • Perform the extraction for 90 minutes.

  • The extracted this compound will be precipitated in the collection vial as the CO₂ expands to a gaseous state.

  • After extraction, depressurize the system safely.

  • Collect the crude extract from the collection vial.

Protocol 4: Isolation of this compound by Column Chromatography

This protocol details the purification of the crude extract to isolate this compound.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Elution solvents (e.g., n-hexane, ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a small layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the powdered sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., starting with 98:2 n-hexane:ethyl acetate and progressing to 95:5, 90:10, etc.).

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions (e.g., 10-20 mL per tube).

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize the spots under a UV lamp.

  • Isolation:

    • Combine the fractions that contain pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the extraction and isolation of this compound.

Extraction_Workflow cluster_extraction_methods Extraction Methods plant_material Plant Material (e.g., Peucedanum praeruptorum roots) drying Drying plant_material->drying grinding Grinding & Pulverizing drying->grinding extraction Extraction grinding->extraction uae Ultrasound-Assisted Extraction (UAE) extraction->uae mae Microwave-Assisted Extraction (MAE) extraction->mae sfe Supercritical Fluid Extraction (SFE) extraction->sfe filtration Filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract uae->filtration mae->filtration sfe->crude_extract

Caption: General workflow for the extraction of this compound from plant matter.

Isolation_Workflow crude_extract Crude this compound Extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify pure fractions solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound hplc_analysis Purity Analysis (HPLC) pure_this compound->hplc_analysis

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for Utilizing Dihydroseselin in High-Throughput Drug Discovery Screens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a coumarin derivative found in various plant species, has emerged as a compound of interest for drug discovery due to the known biological activities of related molecules. Notably, derivatives of this compound have demonstrated anti-inflammatory properties by modulating key signaling pathways, such as STAT3 and MAPK.[1] This suggests that this compound itself may possess therapeutic potential, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of inflammatory responses.

These application notes provide a framework for utilizing this compound in HTS to identify and characterize its potential as an anti-inflammatory agent. The protocols detailed below outline a tiered screening approach, from a primary screen to identify inhibitors of the STAT3 signaling pathway to secondary assays confirming its mechanism of action on p38 MAPK phosphorylation and its functional effect on cytokine release.

Data Presentation: Hypothetical Screening Data for this compound

The following table summarizes hypothetical quantitative data for this compound that could be generated from the screening protocols described in this document. This data is for illustrative purposes to demonstrate how the results of an HTS campaign for this compound could be presented.

Assay TypeTarget/PathwayAssay FormatThis compound IC50/EC50 (µM)Positive ControlPositive Control IC50/EC50 (µM)Z'-factor
Primary Screen STAT3 SignalingLuciferase Reporter Assay8.2Stattic5.00.78
Secondary Confirmatory p38 MAPK PhosphorylationHTRF Assay12.5SB2035800.50.85
Functional Assay TNF-α ReleaseFluorescence-Based Assay15.8Dexamethasone1.00.72

Experimental Protocols

Primary High-Throughput Screen: STAT3 Luciferase Reporter Assay

This assay is designed to identify compounds that inhibit the transcriptional activity of STAT3 in a cellular context.

Objective: To identify inhibitors of IL-6 induced STAT3 signaling.

Methodology:

  • Cell Culture and Plating:

    • Maintain a human cell line stably expressing a STAT3-responsive luciferase reporter construct (e.g., HEK293 or a relevant cancer cell line) in appropriate growth medium.[2]

    • Harvest cells and adjust the density to 1 x 10^5 cells/mL in the assay medium.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom microplate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound and control compounds (e.g., Stattic as a positive control, DMSO as a negative control) in assay medium to achieve a 2x final concentration.

    • Transfer 50 µL of the compound dilutions to the corresponding wells of the cell plate.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a solution of Interleukin-6 (IL-6) in assay medium at a concentration that induces 80% of the maximal luciferase signal (EC80).

    • Add 25 µL of the IL-6 solution to all wells except for the unstimulated controls.

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 50 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Normalize the data to the positive (IL-6 stimulated, DMSO treated) and negative (unstimulated, DMSO treated) controls.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the dose-response curve using a four-parameter logistic model.

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[1]

Secondary Confirmatory Assay: p38 MAPK Phosphorylation HTRF Assay

This assay is a biochemical screen to confirm if this compound directly or indirectly inhibits the phosphorylation of p38 MAPK, a key kinase in the inflammatory signaling cascade.

Objective: To quantify the inhibitory effect of this compound on p38 MAPK phosphorylation.

Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., HeLa or THP-1) in the appropriate growth medium.

    • Plate the cells in a 96-well culture plate and grow to 80-90% confluency.

  • Compound Treatment and Cell Stimulation:

    • Treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with a known p38 MAPK activator (e.g., Anisomycin at 10 µM) for 15 minutes.[3]

  • Cell Lysis:

    • Remove the cell culture medium.

    • Add 50 µL of supplemented lysis buffer to each well and incubate for 30 minutes with gentle shaking.

    • Collect the soluble supernatants after centrifugation.

  • HTRF Detection:

    • Transfer 16 µL of the cell lysate to a 384-well low-volume white detection plate.

    • Prepare a premix of the HTRF detection antibodies (one targeting total p38 and another targeting phosphorylated p38 [Thr180/Tyr182]).[3]

    • Add 4 µL of the premixed antibodies to each well.

    • Seal the plate and incubate at room temperature for 4 hours.

  • Signal Reading and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the IC50 value of this compound for the inhibition of p38 phosphorylation.

Functional Cellular Assay: Fluorescence-Based TNF-α Release Assay

This assay assesses the functional consequence of this compound's activity by measuring the release of a key pro-inflammatory cytokine, TNF-α.

Objective: To determine the effect of this compound on the release of TNF-α from stimulated immune cells.

Methodology:

  • Cell Culture and Plating:

    • Use a monocytic cell line (e.g., THP-1) differentiated into macrophage-like cells by treatment with Phorbol 12-myristate 13-acetate (PMA).

    • Plate the differentiated cells in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α secretion.

  • Detection of TNF-α:

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a fluorescence-based ELISA or a bead-based multiplex assay.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the EC50 value for this compound's inhibition of TNF-α release.

Mandatory Visualizations

HTS_Workflow_for_this compound cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Functional Assays cluster_3 Lead Optimization Primary_Screen STAT3 Luciferase Reporter Assay (Cell-Based) Dose_Response Dose-Response Analysis (IC50 Determination) Primary_Screen->Dose_Response Primary_HTS High-Throughput Screening of Compound Library Primary_HTS->Primary_Screen Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Secondary_Assay p38 MAPK Phosphorylation Assay (HTRF) Cytotoxicity->Secondary_Assay Functional_Assay TNF-α Release Assay (Fluorescence-Based) Secondary_Assay->Functional_Assay Lead_Opt Structure-Activity Relationship (SAR) Studies Functional_Assay->Lead_Opt

Caption: High-throughput screening workflow for this compound.

STAT3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL6R IL-6 Receptor gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes This compound This compound This compound->JAK Inhibits? This compound->STAT3 Inhibits? DNA DNA (STAT3 Response Element) STAT3_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (e.g., Pro-inflammatory genes) DNA->Gene_Transcription Initiates IL6 IL-6 IL6->IL6R Binds

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.

MAPK_p38_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K Activate MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylate p38 p38 MAPK MAP2K->p38 Phosphorylate p_p38 p-p38 MAPK p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p_p38->Transcription_Factors Activate This compound This compound This compound->MAP2K Inhibits? This compound->p38 Inhibits? Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Transcription_Factors->Cytokine_Production Induce

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

References

Investigating STAT3 and MAPK Signaling Pathways with Dihydroseselin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For research use only.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is frequently implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders. Consequently, the identification of novel inhibitors targeting STAT3 and MAPK pathways is of significant interest in drug discovery and development. This document provides detailed application notes and protocols for investigating the effects of a dihydroseselin derivative, (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), on the STAT3 and MAPK signaling cascades. While data on this compound itself is limited, this derivative has demonstrated inhibitory effects on key components of these pathways.

Mechanism of Action

(+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) has been shown to exert anti-inflammatory effects by modulating the STAT3 and MAPK pathways.[1][2] In a mouse model of colitis, administration of Pd-Ib led to a significant reduction in the phosphorylation of both STAT3 and the p38 MAPK.[1][2] In vitro studies have further elucidated that the inhibitory effect of Pd-Ib on phosphorylated STAT3 (p-STAT3) and interleukin-6 (IL-6) protein levels is associated with a concurrent reduction in the activation of c-Jun N-terminal kinase (JNK) and p38 MAPKs.[1][2] This suggests that Pd-Ib may target upstream kinases or phosphatases that regulate both the STAT3 and MAPK pathways, or it may interfere with the signaling crosstalk between these two crucial cascades.

STAT3_MAPK_Inhibition_by_Pd-Ib cluster_STAT3 STAT3 Pathway cluster_MAPK MAPK Pathway Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Dimerization & Translocation Gene_Expression_STAT3 Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus_STAT3->Gene_Expression_STAT3 Transcription MAP3K MAP3K (e.g., TAK1) MKK3_6 MKK3/6 MAP3K->MKK3_6 Activation MKK4_7 MKK4/7 MAP3K->MKK4_7 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation pp38 p-p38 MAPK Nucleus_MAPK Nucleus pp38->Nucleus_MAPK Translocation JNK JNK pJNK p-JNK pJNK->Nucleus_MAPK Translocation MKK4_7->JNK Phosphorylation Gene_Expression_MAPK Gene Expression (e.g., Inflammatory Mediators) Nucleus_MAPK->Gene_Expression_MAPK Transcription PdIb (+)-3'α-Angeloxy-4'-keto-3',4'- This compound (Pd-Ib) PdIb->JAK PdIb->MAP3K

Caption: Inhibition of STAT3 and MAPK pathways by Pd-Ib.

Data Presentation

The following tables summarize the quantitative data on the effects of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) from a study on dextran sulfate sodium (DSS)-induced colitis in mice.

Table 1: In Vivo Effects of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) on STAT3 and MAPK Signaling in a Mouse Model of Colitis

Treatment GroupDose (mg/kg/day)p-STAT3 Protein Levels (Relative to Control)p-p38 MAPK Protein Levels (Relative to Control)
Control-BaselineBaseline
DSS-induced Colitis-IncreasedIncreased
Pd-Ib30Down-regulatedDown-regulated
Pd-Ib60Down-regulatedDown-regulated
Pd-Ib120Down-regulatedDown-regulated
Sulfasalazine (Positive Control)300Down-regulatedDown-regulated
Data is qualitative as presented in the source study.[1][2]

Table 2: In Vitro Effects of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) on STAT3 and MAPK Signaling

TreatmentEffect on p-STAT3 LevelsEffect on IL-6 Protein LevelsEffect on MAPK (JNK and p38) Activation
Pd-IbInhibitoryInhibitoryReduction
Specific concentrations for in vitro studies were not detailed in the abstract.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of compounds like this compound and its derivatives on the STAT3 and MAPK signaling pathways.

Protocol 1: Western Blot Analysis of Phosphorylated STAT3 and p38 MAPK

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and phosphorylated p38 MAPK (p-p38) in cell lysates by Western blotting.

Materials:

  • Cells of interest (e.g., cancer cell line, immune cells)

  • This compound or its derivative

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the test compound for the desired time. Include a vehicle control and a positive control (e.g., a known activator of the pathway like IL-6 for STAT3).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation E->F G Detection & Analysis F->G

Caption: Western Blotting Experimental Workflow.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compound on cells.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound or its derivative

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol is for quantifying the mRNA expression levels of STAT3 and MAPK target genes, such as pro-inflammatory cytokines.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers (e.g., for IL-6, TNF-α)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction with SYBR Green/TaqMan master mix, cDNA, and gene-specific primers.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).

qRT-PCR_Workflow A Cell Treatment B RNA Extraction A->B C cDNA Synthesis B->C D Quantitative PCR C->D E Data Analysis (ΔΔCt) D->E

Caption: Quantitative RT-PCR Workflow.

Protocol 4: Immunoprecipitation (IP) for STAT3

This protocol is used to isolate STAT3 and its interacting proteins to study post-translational modifications or protein-protein interactions.

Materials:

  • Treated cell lysates

  • Anti-STAT3 antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Pre-clearing the Lysate: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-STAT3 antibody for 2-4 hours or overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Wash the beads with wash buffer three to five times to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against STAT3 or its potential interacting partners.

Protocol 5: In Vitro Kinase Assay for MAPK Pathway

This protocol is for determining the direct inhibitory effect of a compound on the kinase activity of MAPK pathway components.

Materials:

  • Recombinant active kinases (e.g., p38, JNK)

  • Kinase-specific substrate (e.g., ATF2 for p38)

  • This compound or its derivative

  • Kinase assay buffer

  • ATP

  • Phospho-specific antibody for the substrate

  • Detection reagents (e.g., for ELISA or Western blot)

Procedure:

  • Kinase Reaction:

    • In a microplate or tube, combine the recombinant kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for the recommended time.

  • Termination: Stop the reaction by adding a stop solution or by boiling in Laemmli buffer.

  • Detection of Substrate Phosphorylation:

    • Western Blot: Analyze the reaction mixture by Western blotting using a phospho-specific antibody for the substrate.

    • ELISA: Use a phospho-specific antibody in an ELISA format to quantify substrate phosphorylation.

  • Data Analysis: Determine the inhibitory activity of the compound on the kinase by measuring the reduction in substrate phosphorylation and calculate the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound and its derivatives on the STAT3 and MAPK signaling pathways. The available data on (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) indicates its potential as an inhibitor of these pathways. Further studies are warranted to fully elucidate the mechanism of action of this compound and its derivatives and to evaluate their therapeutic potential in diseases driven by aberrant STAT3 and MAPK signaling.

References

Standard Operating Procedure for Dihydroseselin Quality Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin is a natural product belonging to the coumarin family of compounds, specifically a 7-hydroxycoumarin derivative.[1] Compounds in this class have garnered significant interest for their diverse pharmacological activities. To ensure the reliability and reproducibility of research and development activities involving this compound, a robust quality control (QC) process is essential. This document outlines a standard operating procedure (SOP) for the quality control of this compound, providing detailed application notes and protocols for its analytical assessment.

The quality control of a natural product like this compound involves a multi-faceted approach to confirm its identity, purity, and stability. This SOP covers key analytical techniques including High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Data Presentation

Quantitative data generated during the quality control of this compound should be summarized in clear, structured tables for easy comparison and tracking of batch-to-batch consistency.

Table 1: Certificate of Analysis - this compound Reference Standard

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identification
A: HPLCRetention time matches reference standardConformsHPLC-UV
B: ¹H NMRSpectrum conforms to structureConformsNMR
Assay (on dried basis) ≥ 98.0%99.5%HPLC-UV
Purity (HPLC) ≥ 98.0%99.6%HPLC-UV
Related Substances (HPLC)
- Any individual impurity≤ 0.5%0.2%HPLC-UV
- Total impurities≤ 2.0%0.4%HPLC-UV
Loss on Drying ≤ 1.0%0.3%Gravimetric
Residue on Ignition ≤ 0.2%0.05%Gravimetric
Residual Solvents Meets USP <467> requirementsConformsGC-HS

Table 2: Stability Study Data for this compound (Accelerated Conditions: 40°C/75% RH)

Time PointAssay (%)Total Impurities (%)Appearance
Initial 99.50.4White solid
1 Month 99.20.7White solid
3 Months 98.81.1White solid
6 Months 98.11.8Off-white solid

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is designed for the quantitative determination of this compound (assay) and for the separation and quantification of related impurities.

3.1.1 Materials and Reagents

  • This compound Reference Standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or Diode Array Detector (DAD)

  • Analytical balance

3.1.2 Chromatographic Conditions (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan of this compound)

  • Injection Volume: 10 µL

3.1.3 Preparation of Solutions

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3.1.4 Procedure

  • Inject the blank (methanol) to ensure no interfering peaks are present.

  • Inject the standard solution five times and check for system suitability (e.g., RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the assay of this compound using the external standard method.

  • Determine the percentage of impurities by area normalization, assuming a relative response factor of 1.0 for all impurities if their identity is unknown.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

3.2.1 Materials and Reagents

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane, HPLC grade)

  • GC-MS system with a suitable capillary column

3.2.2 GC-MS Conditions (Example)

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

3.2.3 Sample Preparation

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).

3.2.4 Procedure

  • Inject the sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • Analyze the mass spectra of any additional peaks to tentatively identify impurities by comparing them with mass spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for confirming the chemical structure of this compound.

3.3.1 Materials and Reagents

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

3.3.2 NMR Acquisition Parameters (Example)

  • Spectrometer: 400 MHz or higher

  • Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC if necessary for full structural elucidation.

  • Solvent: CDCl₃ or DMSO-d₆

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

3.3.3 Sample Preparation

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

3.3.4 Procedure

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Calibrate the chemical shifts to the solvent residual peak or TMS (0 ppm).

  • Compare the obtained spectra with known data for this compound or interpret the spectra to confirm the structure.

Mandatory Visualizations

Experimental Workflow for this compound Quality Control

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample This compound Batch Preparation Prepare solutions for analysis Sample->Preparation PhysChem Physical/Chemical Tests (LOD, ROI) Sample->PhysChem HPLC HPLC-UV/DAD (Assay, Purity, Impurities) Preparation->HPLC GCMS GC-MS (Impurity Identification) Preparation->GCMS NMR NMR (Structural Confirmation) Preparation->NMR Analysis Compare data against specifications HPLC->Analysis GCMS->Analysis NMR->Analysis PhysChem->Analysis CoA Generate Certificate of Analysis Analysis->CoA Decision Release / Reject Batch CoA->Decision

Caption: Workflow for the quality control of this compound.

Postulated Anti-inflammatory Signaling Pathway of this compound Derivatives

Based on studies of related coumarin derivatives, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as STAT3 and MAPK.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Cytokines) Receptor Cytokine Receptor Inflammatory_Stimulus->Receptor MAPKKK MAPKKK Inflammatory_Stimulus->MAPKKK activates JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates pMAPK p-MAPK MAPK->pMAPK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-17A) pMAPK->Gene_Expression activates transcription factors for pSTAT3_dimer->Gene_Expression translocates to nucleus and induces Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->pSTAT3 inhibits This compound->pMAPK inhibits

Caption: Postulated anti-inflammatory mechanism of this compound derivatives.

References

Application Notes and Protocols for Cell-Based Assay Development for Dihydroseselin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin is a coumarin compound isolated from the roots of Toddalia asiatica. Coumarins are a class of natural products known for their diverse pharmacological activities. Preliminary evidence suggests that this compound and its derivatives may possess significant anti-inflammatory, antioxidant, and anticancer properties. These application notes provide detailed protocols for developing and implementing cell-based assays to investigate the bioactivity of this compound, focusing on its anti-inflammatory, antioxidant, and cytotoxic effects. The provided methodologies will enable researchers to elucidate the mechanisms of action and quantify the potency of this compound, facilitating its potential development as a therapeutic agent.

I. Anti-inflammatory Activity of this compound

A derivative of this compound, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin, has been shown to exert potent anti-inflammatory effects by modulating the STAT3 and MAPK signaling pathways and reducing the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A[1]. It is hypothesized that this compound may exhibit similar anti-inflammatory activities through the inhibition of key inflammatory signaling cascades, including the NF-κB, STAT3, and MAPK pathways.

A. Assessment of Pro-inflammatory Cytokine Inhibition

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For THP-1 cells, differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Cell Seeding: Seed the macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor like Bay 11-7082). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (1 µg/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated control. Determine the IC50 value, the concentration of this compound that inhibits cytokine production by 50%.

Data Presentation:

This compound (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
0.1
1
10
50
100
IC50 (µM)
B. Investigation of NF-κB, STAT3, and MAPK Signaling Pathways

To elucidate the molecular mechanism of this compound's anti-inflammatory activity, the following assays can be performed.

1. NF-κB Signaling Pathway:

  • Experimental Protocol (Luciferase Reporter Assay):

    • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • Cell Seeding: Seed the transfected cells into a 96-well plate.

    • Treatment and Stimulation: Treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours.

    • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of NF-κB inhibition.

2. STAT3 and MAPK Signaling Pathways:

  • Experimental Protocol (Western Blot):

    • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

    • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT3, total STAT3, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, and total JNK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Data Analysis: Quantify the band intensities using densitometry software and determine the effect of this compound on the phosphorylation of STAT3 and MAPKs.

Signaling Pathway Diagrams:

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Genes activates This compound This compound This compound->IKK inhibits MAPK_STAT3_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK JAK JAK TLR4->JAK p38 p38 MAPKKK->p38 ERK ERK1/2 MAPKKK->ERK JNK JNK MAPKKK->JNK Nucleus Nucleus p38->Nucleus ERK->Nucleus JNK->Nucleus STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Nucleus translocates Inflammatory_Response Inflammatory Response This compound This compound This compound->p38 inhibits This compound->ERK inhibits This compound->JNK inhibits This compound->STAT3 inhibits Antioxidant_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound + DCFH-DA Incubate1->Treat Incubate2 Incubate 1h Treat->Incubate2 Wash Wash with PBS Incubate2->Wash Add_AAPH Add AAPH to Induce Oxidative Stress Wash->Add_AAPH Measure Measure Fluorescence Add_AAPH->Measure Analyze Analyze Data (AUC, CAA, IC50) Measure->Analyze End End Analyze->End Anticancer_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to Solubilize Formazan Incubate3->Add_DMSO Measure Measure Absorbance at 570 nm Add_DMSO->Measure Analyze Analyze Data (Cell Viability, IC50) Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for the Analytical Detection of Dihydroseselin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin is a naturally occurring coumarin derivative with potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, as metabolites can contribute to both therapeutic efficacy and potential toxicity. These application notes provide a comprehensive overview of the analytical methods for detecting and quantifying this compound metabolites. The protocols are primarily based on established methods for analogous coumarin compounds due to the limited availability of specific data for this compound. The primary analytical technique highlighted is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for metabolite identification and quantification in complex biological matrices.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of other coumarins, this compound is anticipated to undergo Phase I and Phase II metabolic transformations. Phase I reactions typically involve oxidation, such as hydroxylation, mediated by cytochrome P450 (CYP) enzymes in the liver. The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that are readily excreted.

A proposed metabolic pathway for this compound is illustrated below. This pathway is hypothetical and serves as a guide for the development of analytical methods to identify and quantify potential metabolites.

Dihydroseselin_Metabolism This compound This compound Phase1 Phase I Metabolism (Hydroxylation via CYP450) This compound->Phase1 Hydroxylated_Metabolites Hydroxylated this compound Metabolites Phase1->Hydroxylated_Metabolites Phase2 Phase II Metabolism (Glucuronidation via UGTs) Hydroxylated_Metabolites->Phase2 Glucuronide_Conjugates This compound-Glucuronide Conjugates Phase2->Glucuronide_Conjugates Excretion Excretion (Urine, Feces) Glucuronide_Conjugates->Excretion

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for the in vitro metabolism of this compound to generate its Phase I and Phase II metabolites using HLMs.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer (0.1 M, pH 7.4)

      • HLMs (final concentration typically 0.5-1 mg/mL)

      • MgCl₂ (final concentration typically 3-5 mM)

      • This compound stock solution (final concentration to be tested, e.g., 1-10 µM)

  • Phase I Metabolism:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Phase II Metabolism (Glucuronidation):

    • For glucuronidation, add alamethicin (to activate UGTs) and UDPGA to the incubation mixture along with the NADPH regenerating system.

    • Follow the same incubation procedure as for Phase I metabolism.

  • Reaction Termination and Sample Preparation:

    • Terminate the reactions by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable-isotope labeled compound).

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Preparation Prep_Buffer Prepare Buffer & Reagents Combine Combine Reagents, HLMs, & this compound Prep_Buffer->Combine Prep_HLM Thaw & Prepare HLMs Prep_HLM->Combine Prep_this compound Prepare this compound Stock Prep_this compound->Combine Preincubation Pre-incubate at 37°C Combine->Preincubation Initiate Initiate Reaction (Add NADPH/UDPGA) Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Acetonitrile (+ Internal Standard) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Workflow for in vitro metabolism of this compound.
Sample Preparation from Biological Matrices (Plasma and Urine)

This protocol outlines a general procedure for the extraction of this compound and its metabolites from plasma and urine samples.

Materials:

  • Plasma or urine samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution

  • Solid Phase Extraction (SPE) cartridges (e.g., C18), if required

Protein Precipitation (for Plasma):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

Dilute-and-Shoot (for Urine):

  • Thaw urine samples on ice.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to remove particulates.

  • To 100 µL of supernatant, add 900 µL of the initial mobile phase containing the internal standard.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Solid Phase Extraction (for enhanced cleanup):

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Analytical Method

This section provides a starting point for developing a sensitive and selective LC-MS/MS method for the analysis of this compound and its metabolites.

Liquid Chromatography (LC) Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. A full scan or product ion scan can be used for initial metabolite identification.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimize based on the instrument.

  • MRM Transitions: These will need to be determined empirically for this compound and its predicted metabolites (e.g., hydroxylated and glucuronidated forms).

LCMS_Workflow Sample Prepared Sample Autosampler Autosampler Injection Sample->Autosampler LC_Column LC Separation (Reversed-Phase C18) Autosampler->LC_Column ESI_Source Electrospray Ionization (ESI) LC_Column->ESI_Source Mass_Analyzer Tandem Mass Spectrometer (MS/MS) ESI_Source->Mass_Analyzer Data_Acquisition Data Acquisition (MRM for Quantification) Mass_Analyzer->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing

Figure 3: General workflow for LC-MS/MS analysis.

Data Presentation

Quantitative data for analytical methods should be presented in a clear and concise manner. The following tables provide a template for summarizing key validation parameters. Note: The values in these tables are hypothetical and should be replaced with experimentally determined data.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound[M+H]⁺TBDTBDTBD
Hydroxy-dihydroseselin[M+H]⁺TBDTBDTBD
This compound-glucuronide[M-H]⁻TBDTBDTBD
Internal Standard[M+H]⁺TBDTBDTBD
TBD: To Be Determined experimentally.
Table 2: Hypothetical Quantitative Performance of the Analytical Method
AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
This compound1 - 1000>0.990.2195 ± 5
Hydroxy-dihydroseselin1 - 1000>0.990.3192 ± 7
This compound-glucuronide5 - 2000>0.991.5588 ± 8

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the detection and quantification of this compound metabolites. While specific data for this compound is not yet available in the public domain, the methodologies established for other coumarin compounds serve as an excellent starting point. Researchers are encouraged to use these protocols as a guide and to optimize the parameters for their specific instrumentation and experimental needs. The successful application of these methods will be critical in elucidating the metabolic profile of this compound and advancing its potential as a therapeutic agent.

Animal Models for Studying the Pharmacology of Dihydroseselin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and experimental protocols for investigating the pharmacological properties of Dihydroseselin and its derivatives in relevant animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate its therapeutic potential.

Anti-inflammatory Effects of a this compound Derivative in a Murine Model of Colitis

A derivative of this compound, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), has demonstrated significant anti-inflammatory activity in a well-established animal model of inflammatory bowel disease (IBD).[1][2][3]

Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histopathological features of human ulcerative colitis.[4][5][6]

Species/Strain: C57BL/6 mice are commonly used as they develop a chronic, progressive colitis following DSS administration.[4][7]

Data Summary: Efficacy of (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib)

The following table summarizes the quantitative data from a study evaluating the therapeutic effect of Pd-Ib in DSS-induced colitis in C57BL/6 mice.[2][3]

ParameterControl (DSS only)Pd-Ib (30 mg/kg/day)Pd-Ib (60 mg/kg/day)Pd-Ib (120 mg/kg/day)Sulfasalazine (300 mg/kg)
Disease Activity Index HighSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Colon Length ShortenedSignificantly Inhibited ShorteningSignificantly Inhibited ShorteningSignificantly Inhibited ShorteningSignificantly Inhibited Shortening
Colonic Tissue Damage SevereSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Myeloperoxidase Activity ElevatedSignificantly SuppressedSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed
Nitric Oxide Levels ElevatedSignificantly SuppressedSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed
Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6, IL-17A) ElevatedGreatly SuppressedGreatly SuppressedGreatly SuppressedNot Reported
Anti-inflammatory Cytokine (IL-4) ReducedEnhancedEnhancedEnhancedNot Reported
p-STAT3 and p-p38 Protein Levels ElevatedDown-regulatedDown-regulatedDown-regulatedNot Reported
Experimental Protocol: DSS-Induced Acute Colitis

This protocol is adapted from established methods for inducing acute colitis in mice using DSS.[5][8][9]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib)

  • Vehicle for Pd-Ib (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

  • Cages with filter tops

  • Animal balance

  • Calipers for measuring colon length

  • Materials for histological analysis (formalin, paraffin, etc.)

  • Reagents for myeloperoxidase (MPO) assay and cytokine analysis (ELISA kits)

Procedure:

  • Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Normal Control (no DSS, vehicle only)

    • Group 2: DSS Control (DSS + vehicle)

    • Group 3: DSS + Pd-Ib (30 mg/kg/day)

    • Group 4: DSS + Pd-Ib (60 mg/kg/day)

    • Group 5: DSS + Pd-Ib (120 mg/kg/day)

    • Group 6: DSS + Sulfasalazine (300 mg/kg/day, positive control)

  • Induction of Colitis:

    • Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the DSS batch and mouse strain.[5][7]

    • Provide fresh DSS solution every other day.

  • Drug Administration:

    • Administer Pd-Ib or vehicle orally (e.g., by gavage) daily, starting from the first day of DSS administration and continuing throughout the study period.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • At the end of the treatment period (e.g., day 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue samples for histological analysis, MPO assay, and cytokine measurements.

  • Analysis:

    • Histology: Fix colon tissue in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for inflammation severity, crypt damage, and infiltration of inflammatory cells.

    • MPO Assay: Homogenize a portion of the colon tissue and measure MPO activity as an indicator of neutrophil infiltration.

    • Cytokine Analysis: Homogenize another portion of the colon tissue and measure the levels of pro- and anti-inflammatory cytokines using ELISA.

    • Western Blot: Analyze protein levels of phosphorylated STAT3 and p38 in colonic tissue lysates.

Signaling Pathway

The anti-inflammatory effects of (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin are mediated, in part, through the inhibition of the STAT3 and MAPK signaling pathways.[1] These pathways are known to play a crucial role in the pathogenesis of inflammatory bowel disease.[10][11][12][13]

G cluster_0 Cellular Signaling DSS DSS-induced Epithelial Injury Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DSS->Cytokines induces MAPK MAPK (p38, JNK) Cytokines->MAPK activates STAT3 STAT3 Cytokines->STAT3 activates PdIb (+)-3'α-angeloxy-4'-keto- 3',4'-dihydroseselin (Pd-Ib) PdIb->MAPK inhibits PdIb->STAT3 inhibits Inflammation Inflammation (Colitis) MAPK->Inflammation promotes STAT3->Inflammation promotes

This compound derivative's inhibition of STAT3/MAPK pathways.

Potential Neuroprotective Effects of this compound

While direct studies on the neuroprotective effects of this compound in animal models are currently lacking, numerous studies have demonstrated the neuroprotective potential of other coumarin derivatives.[14][15][16][17][18] These compounds have shown efficacy in models of ischemic brain injury and neurodegenerative diseases like Alzheimer's.[14][16][17]

Proposed Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia (stroke).

Species/Strain: Sprague-Dawley or Wistar rats are commonly used for this model.

Hypothetical Experimental Protocol: MCAO in Rats

This protocol is based on standard procedures for inducing MCAO and evaluating neuroprotective agents.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle for this compound

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement

  • Materials for neurological deficit scoring

  • Reagents for biochemical assays (e.g., markers of oxidative stress, apoptosis)

Procedure:

  • Group Allocation:

    • Group 1: Sham-operated + Vehicle

    • Group 2: MCAO + Vehicle

    • Group 3: MCAO + this compound (low dose)

    • Group 4: MCAO + this compound (high dose)

  • Drug Administration: Administer this compound (e.g., intraperitoneally or intravenously) at a specific time point before or after MCAO induction.

  • MCAO Surgery:

    • Anesthetize the rat.

    • Perform the MCAO procedure by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animals and perfuse the brains.

    • Slice the brains and stain with TTC to visualize the infarct area.

    • Calculate the infarct volume as a percentage of the total brain volume.

  • Biochemical and Histological Analysis:

    • Analyze brain tissue for markers of oxidative stress (e.g., MDA, SOD), apoptosis (e.g., caspase-3 activity), and inflammation.

    • Perform histological staining (e.g., Nissl staining) to assess neuronal survival.

Logical Workflow for Neuroprotection Studies

G Start Select Animal Model (e.g., MCAO Rat) Induce Induce Neurological Injury (e.g., Cerebral Ischemia) Start->Induce Treat Administer this compound (various doses and time points) Induce->Treat Assess Assess Neurological Deficits (Behavioral Tests) Treat->Assess Measure Measure Infarct Volume (TTC Staining) Assess->Measure Analyze Analyze Biomarkers (Oxidative Stress, Apoptosis) Measure->Analyze Evaluate Evaluate Neuroprotective Efficacy Analyze->Evaluate

Workflow for assessing neuroprotective effects.

Potential Cardiovascular Effects of this compound

Similar to the neuroprotective potential, direct in vivo studies on the cardiovascular effects of this compound are limited. However, the broader class of coumarin compounds has been investigated for various cardiovascular activities, including vasorelaxant and antiplatelet effects.[19][20][21] Some coumarin derivatives have also been studied in models of heart failure and ischemia/reperfusion injury.[22]

Proposed Animal Model: Spontaneously Hypertensive Rats (SHR)

SHR are a widely used genetic model of essential hypertension and are suitable for studying the effects of compounds on blood pressure and vascular function.

Hypothetical Experimental Protocol: Evaluation of Antihypertensive and Vasorelaxant Effects

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • This compound

  • Vehicle for this compound

  • Telemetry system for continuous blood pressure monitoring

  • Isolated organ bath system for vasorelaxation studies

  • Vasoactive agents (e.g., phenylephrine, acetylcholine, sodium nitroprusside)

Procedure:

  • Chronic Blood Pressure Measurement:

    • Implant telemetry transmitters in SHR and WKY rats.

    • After a recovery period, administer this compound or vehicle daily for several weeks.

    • Continuously monitor systolic and diastolic blood pressure and heart rate.

  • Acute Vasorelaxation Studies:

    • Euthanize treated and untreated rats and isolate thoracic aorta or mesenteric arteries.

    • Mount arterial rings in an isolated organ bath.

    • Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine).

    • Construct cumulative concentration-response curves to this compound to assess its vasorelaxant effect.

    • Investigate the mechanism of vasorelaxation by using specific inhibitors of signaling pathways (e.g., L-NAME for nitric oxide synthase, indomethacin for cyclooxygenase).

  • Endothelium-Dependent and -Independent Vasorelaxation:

    • Compare the vasorelaxant responses in intact and endothelium-denuded arterial rings to determine the role of the endothelium.

    • Assess the effect of this compound on vasorelaxation induced by acetylcholine (endothelium-dependent) and sodium nitroprusside (endothelium-independent).

Logical Diagram for Cardiovascular Screening

G Start Compound of Interest (this compound) InVivo In Vivo Studies (e.g., SHR model) Start->InVivo ExVivo Ex Vivo Studies (Isolated Arteries) Start->ExVivo BP Blood Pressure Measurement InVivo->BP Vaso Vasorelaxation Assay ExVivo->Vaso Efficacy Antihypertensive Efficacy BP->Efficacy Mechanism Mechanism of Action (e.g., NO, K+ channels) Vaso->Mechanism

Screening workflow for cardiovascular effects.

Pharmacokinetic Considerations

Proposed Animal Model for Pharmacokinetic Studies

Sprague-Dawley rats are a common choice for initial pharmacokinetic profiling of new chemical entities.

General Protocol for a Pilot Pharmacokinetic Study

Procedure:

  • Animal Preparation: Fast male Sprague-Dawley rats overnight before dosing.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

    • PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, and oral bioavailability (F%).

This information is essential for dose selection in subsequent efficacy studies and for predicting the pharmacokinetic profile in humans.

References

Application Notes and Protocols for In Vivo Administration of Dihydroseselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin is a naturally occurring coumarin derivative isolated from the roots of plants such as Toddalia asiatica.[1] Like many natural products, this compound exhibits poor aqueous solubility, presenting a significant challenge for its formulation for in vivo studies. This document provides detailed application notes and protocols to guide researchers in the effective formulation and administration of this compound for preclinical research, ensuring optimal delivery and bioavailability.

These guidelines are based on the physicochemical properties of this compound, established methods for formulating poorly soluble compounds, and specific examples from the scientific literature. Adherence to these protocols will aid in achieving consistent and reliable results in in vivo experiments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₄O₃[2]
Molecular Weight 230.26 g/mol [2]
Appearance Solid[2]
Solubility in DMSO 3.6 mg/mL (15.63 mM) (Sonication recommended)[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Formulation Strategies for In Vivo Administration

The low aqueous solubility of this compound necessitates the use of solubility-enhancing techniques for in vivo administration. The choice of formulation strategy will depend on the desired route of administration (e.g., oral, intraperitoneal, intravenous), the required dose, and the animal model. Below are several recommended protocols.

Co-Solvent Formulations

Co-solvent systems are a common and effective method for solubilizing lipophilic compounds for parenteral and oral administration. These formulations typically consist of a primary organic solvent in which the compound is soluble, blended with other less toxic, water-miscible co-solvents and surfactants to improve tolerability and prevent precipitation upon injection into the aqueous environment of the body.

Protocol 1: Standard Co-Solvent Formulation for Parenteral Administration

This protocol is based on a widely used vehicle for poorly soluble compounds and is a good starting point for most in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Experimental Protocol:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to dissolve the this compound. A stock concentration of 20-40 mg/mL in DMSO is a common starting point. Sonication may be required to fully dissolve the compound.[1]

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing the components in the following order, ensuring complete mixing after each addition:

      • 5% DMSO

      • 30% PEG300

      • 5% Tween 80

      • 60% Saline or PBS

    • For example, to prepare 1 mL of the final formulation:

      • Start with 50 µL of the this compound stock solution in DMSO.

      • Add 300 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween 80 and mix until the solution is clear.

      • Add 600 µL of Saline or PBS and mix thoroughly.

  • Administration:

    • Administer the final formulation to the animal model via the desired parenteral route (e.g., intraperitoneal, intravenous).

    • The final concentration of this compound in the injection vehicle should be calculated based on the desired dose (mg/kg) and the injection volume suitable for the animal model.

Quantitative Data for Co-Solvent Formulation:

ComponentPercentage (%)Volume for 1 mL FormulationPurpose
DMSO550 µLPrimary solvent for this compound
PEG30030300 µLCo-solvent, improves solubility and stability
Tween 80550 µLSurfactant, prevents precipitation
Saline/PBS60600 µLAqueous vehicle, ensures isotonicity
Lipid-Based Formulations for Oral Administration

For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the bioavailability of poorly soluble drugs. These systems form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, which facilitates drug absorption.

Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage

Materials:

  • This compound powder

  • Oil (e.g., Labrafil® M 1944 CS, Maisine® CC, sesame oil)

  • Surfactant (e.g., Cremophor® EL, Labrasol® ALF)

  • Co-solvent (e.g., Transcutol® HP, PEG400)

Experimental Protocol:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.

    • Place an excess amount of this compound in a known volume of each excipient and shake at a constant temperature for 24-48 hours.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Prepare different ratios of the selected excipients (e.g., Oil:Surfactant:Co-solvent - 40:40:20, 30:50:20).

    • Add a known amount of this compound to the excipient mixture and stir until completely dissolved. Gentle heating may be applied if necessary.

  • Characterization:

    • Self-Emulsification Test: Add a small amount of the formulation to water with gentle agitation and observe the formation of an emulsion.

    • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes in the nanometer range are desirable.

  • Administration:

    • Administer the SEDDS formulation directly via oral gavage.

Example Quantitative Data for a SEDDS Formulation:

ComponentExample Ratio (%)Purpose
Oil (e.g., Labrafil® M 1944 CS)30-50Solubilizes the lipophilic drug
Surfactant (e.g., Cremophor® EL)30-60Promotes emulsification in the GI tract
Co-solvent (e.g., Transcutol® HP)10-30Enhances drug solubility in the formulation
Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. Reducing the particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution rate and bioavailability.

Protocol 3: Preparation of a this compound Nanosuspension

Materials:

  • This compound powder

  • Stabilizer (e.g., Pluronic F127, PVP K30, Sodium Dodecyl Sulfate - SDS)

  • Purified water

Experimental Protocol:

  • Preparation of the Suspension:

    • Disperse a known amount of this compound in an aqueous solution of the stabilizer.

    • The concentration of the drug and stabilizer will need to be optimized.

  • Particle Size Reduction:

    • Media Milling: Use a laboratory-scale bead mill with zirconium oxide beads to mill the suspension until the desired particle size is achieved.

    • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a sufficient number of cycles.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using DLS. A narrow size distribution and a zeta potential of at least ±20 mV are desirable for stability.

    • Crystallinity: Assess the crystalline state of the nanoparticles using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • Administration:

    • The nanosuspension can be administered orally or parenterally. For parenteral administration, ensure sterility.

Quantitative Data for a Nanosuspension Formulation:

ComponentExample ConcentrationPurpose
This compound1-10% (w/v)Active Pharmaceutical Ingredient
Pluronic F1270.5-2% (w/v)Steric stabilizer
PVP K300.5-2% (w/v)Polymeric stabilizer
Purified Waterq.s. to 100%Dispersion medium

Experimental Workflow and Logic

The selection of an appropriate formulation strategy is a stepwise process that involves understanding the compound's properties and the experimental requirements.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Administration A Physicochemical Characterization (Solubility, Stability) C Select Formulation Strategy (Co-solvent, Lipid-based, Nanosuspension) A->C B Define In Vivo Study Parameters (Route, Dose, Animal Model) B->C D Excipient Screening and Selection C->D E Formulation Optimization (Ratio of components) D->E F Characterize Formulation (Particle Size, Stability, etc.) E->F G In Vivo Administration F->G

Caption: Workflow for this compound Formulation.

Potential Signaling Pathway of this compound Derivatives

While the direct molecular targets of this compound are not yet fully elucidated, studies on its derivatives have provided insights into its potential mechanisms of action, particularly in the context of inflammation. A derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin, has been shown to exert anti-inflammatory effects by modulating the STAT3 and MAPK signaling pathways.[3]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Cellular Response Stimulus Inflammatory Stimulus (e.g., DSS) MAPK MAPK Activation (p38, JNK) Stimulus->MAPK STAT3 STAT3 Activation Stimulus->STAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) MAPK->Cytokines STAT3->Cytokines This compound This compound Derivative This compound->MAPK Inhibition This compound->STAT3 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Dihydroseselin Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroseselin in aqueous buffer systems. The information is designed to help you anticipate and address common stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound (8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one) is a furanocoumarin, specifically a derivative of 7-hydroxycoumarin.[1][2] Furanocoumarins are a class of organic compounds produced by various plants and are known for their potential biological activities.[3]

Q2: What are the primary stability concerns for this compound in aqueous buffers?

The main stability issues for this compound, like other coumarin derivatives, are related to hydrolysis of its lactone ring and potential photodegradation. The stability is significantly influenced by the pH of the buffer and exposure to light.

Q3: How does pH affect the stability of this compound?

The lactone ring in the coumarin structure of this compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[4][5][6]

  • Alkaline conditions (pH > 7): Base-catalyzed hydrolysis opens the lactone ring to form a water-soluble carboxylate salt (coumarinate).[7] This reaction is generally faster at higher pH values.

  • Acidic conditions (pH < 7): Acid-catalyzed hydrolysis can also occur, leading to the formation of the corresponding hydroxycinnamic acid derivative.[5][6]

  • Neutral conditions (pH ≈ 7): While more stable than at pH extremes, gradual hydrolysis can still occur over time.

Q4: Is this compound sensitive to light?

Yes, furanocoumarins are known to be photosensitive and can undergo degradation upon exposure to UV light.[8][9] This can lead to the formation of various photoproducts, potentially altering the biological activity and analytical profile of your sample. It is crucial to protect this compound solutions from light, especially during storage and handling.

Q5: I am observing a decrease in this compound concentration over time in my aqueous buffer. What could be the cause?

A decrease in concentration is likely due to chemical degradation. The two most probable causes are:

  • Hydrolysis: The lactone ring of this compound is likely undergoing hydrolysis, especially if your buffer is not close to neutral pH.

  • Photodegradation: If your solutions are not protected from light, photodegradation could be occurring.

Refer to the troubleshooting guide below for steps to identify and mitigate these issues.

Q6: How can I improve the solubility of this compound in my aqueous buffer?

This compound is a poorly soluble compound. To improve its solubility, consider the following strategies:

  • Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase solubility.[10][11]

  • Cyclodextrins: These can form inclusion complexes with this compound, enhancing its aqueous solubility.[10]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can be used to create micellar solutions that solubilize the compound.[11]

  • pH adjustment: Depending on the pKa of any ionizable groups, adjusting the pH might slightly improve solubility, but be mindful of the increased risk of hydrolysis at non-neutral pH.

Troubleshooting Guide

Problem 1: Rapid loss of this compound in solution.
Potential Cause Troubleshooting Steps Recommended Action
Incorrect Buffer pH 1. Measure the pH of your buffer after the addition of this compound stock solution. 2. Prepare fresh buffer and re-verify the pH.Maintain the buffer pH in the range of 6.0-7.5 for optimal stability.
Hydrolysis 1. Perform a time-course experiment at different pH values (e.g., pH 5, 7, 9) to assess the rate of degradation. 2. Analyze samples at regular intervals using a stability-indicating HPLC method.If hydrolysis is confirmed, work at the most stable pH and consider using a lyophilized form of this compound for long-term storage, reconstituting just before use.
Photodegradation 1. Prepare two sets of this compound solutions. 2. Expose one set to ambient light and keep the other protected from light (e.g., in amber vials or wrapped in aluminum foil). 3. Compare the concentration of this compound in both sets over time.Always handle and store this compound solutions in light-protected containers.
Problem 2: Appearance of unknown peaks in HPLC chromatogram.

| Potential Cause | Troubleshooting Steps | Recommended Action | | :--- | :--- | | Degradation Products | 1. Compare the chromatograms of freshly prepared and aged/stressed samples. 2. The appearance of new peaks that grow over time while the this compound peak decreases suggests the formation of degradation products. | Perform forced degradation studies (see experimental protocols) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. | | Excipient Interaction | 1. If your formulation contains excipients, prepare a solution of this compound without the excipients and compare the chromatograms. | Conduct compatibility studies with individual excipients to identify any potential interactions. |

Problem 3: Poor solubility and precipitation.
Potential Cause Troubleshooting Steps Recommended Action
Low Intrinsic Solubility 1. Visually inspect the solution for any particulate matter or cloudiness. 2. Centrifuge the sample and analyze the supernatant to determine the concentration of dissolved this compound.Refer to the formulation strategies in the FAQs (Q6) to enhance solubility.
"Salting Out" Effect 1. High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds.If possible, reduce the salt concentration of your buffer or switch to a different buffer system.

Data Presentation

Table 1: General Stability Profile of Furanocoumarins in Aqueous Buffers

Condition Stability Concern General Outcome
Acidic pH (< 6) Lactone Ring HydrolysisSlow to moderate degradation
Neutral pH (6 - 7.5) Minimal HydrolysisGenerally the most stable pH range
Alkaline pH (> 7.5) Lactone Ring HydrolysisRapid degradation
Exposure to UV Light PhotodegradationSignificant degradation
Elevated Temperature Increased Hydrolysis RateAccelerated degradation

Experimental Protocols

Protocol 1: HPLC Method for this compound Quantification and Stability Assessment

This method is a general guideline and may require optimization for your specific instrumentation and experimental needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid) is commonly used for coumarin analysis.[13]

    • Example Gradient: Start with 25% acetonitrile, ramp to 100% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 276 nm or 330 nm are common for coumarins).[12][13]

  • Column Temperature: 30°C.[12]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute stock solutions of this compound in the mobile phase to an appropriate concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[14][15][16][17]

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

For each condition, a control sample (stored under normal conditions) should be analyzed concurrently. Analyze all samples by HPLC to observe the extent of degradation and the formation of any degradation products.

Visualizations

Degradation_Pathway This compound This compound Hydroxy_acid o-Hydroxycinnamic acid derivative This compound->Hydroxy_acid  Acidic Hydrolysis (H+) Coumarinate Coumarinate salt (water-soluble) This compound->Coumarinate  Alkaline Hydrolysis (OH-) Photoproducts Various Photodegradation Products This compound->Photoproducts  UV Light

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., peak area decrease) check_pH Is buffer pH within 6.0-7.5? start->check_pH protect_light Is solution protected from light? check_pH->protect_light Yes adjust_pH Adjust buffer pH to 6.0-7.5 check_pH->adjust_pH No use_amber_vials Use amber vials or wrap in foil protect_light->use_amber_vials No retest Retest Stability protect_light->retest Yes adjust_pH->retest use_amber_vials->retest end Problem Resolved retest->end Stable consider_excipients Consider stabilizing excipients retest->consider_excipients Unstable

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Overcoming Poor Solubility of Dihydroseselin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the poor solubility of Dihydoseselin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Dihydroseselin and why is its solubility a concern in cell culture experiments?

This compound is a natural coumarin derivative with potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Like many hydrophobic compounds, this compound has poor aqueous solubility. This presents a significant challenge in cell culture experiments, as it can lead to precipitation in the media, resulting in inaccurate dosing, poor bioavailability to the cells, and unreliable experimental outcomes.

Q2: What is the recommended primary solvent for dissolving this compound for in vitro studies?

Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing a stock solution of this compound.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[1] While some robust cell lines may tolerate up to 1%, it is crucial to perform a dose-response experiment to determine the specific tolerance of your cell line.[1] Primary cells are generally more sensitive to DMSO toxicity.[1]

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of your media. Instead, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of serum-free media or PBS, vortexing gently, and then add this intermediate dilution to your final culture volume.

  • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your culture medium, but be sure to stay within the non-toxic range determined for your specific cell line.[1]

  • Warm the Media: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.

  • Sonication: Briefly sonicating the final solution can help to break up small precipitates and create a more uniform suspension.[1]

  • Consider Alternative Solubilizing Agents: If DMSO proves problematic, consider using cyclodextrins.

Q5: What are cyclodextrins and how can they improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][4] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture due to its high aqueous solubility and low toxicity.[3][5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution to 37°C and vortex or sonicate for short intervals.[1]
Precipitation occurs immediately upon adding DMSO stock to cell culture media. Rapid change in solvent polarity; exceeding solubility limit in the final aqueous environment.Perform a stepwise dilution. Pre-warm the media. Ensure the final concentration of this compound is not too high.
Cells show signs of toxicity (e.g., rounding, detachment, reduced viability). DMSO concentration is too high.Decrease the final DMSO concentration in the culture medium to ≤ 0.5%.[1] Perform a DMSO toxicity curve for your specific cell line. Consider using HP-β-CD as an alternative.
Inconsistent experimental results between replicates. Inhomogeneous solution due to precipitation.Ensure the this compound working solution is homogenous before adding to cells. Vortex gently before each use. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.[1]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution using DMSO
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile serum-free cell culture medium or PBS. For example, add 10 µL of a 10 mM stock to 90 µL of medium for a 1 mM intermediate solution. Vortex gently.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the pre-warmed complete cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.[1] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media).

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down before adding it to your cells.

Protocol 3: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in sterile water or PBS.[7]

  • Complexation:

    • Add the this compound powder to the HP-β-CD solution.

    • Stir or vortex the mixture vigorously at room temperature overnight to allow for the formation of the inclusion complex.[7]

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and to sterilize the solution.

  • Dilution: Dilute the this compound-HP-β-CD complex solution into your cell culture medium to the desired final concentration.

Signaling Pathways Modulated by this compound and Related Coumarins

While direct studies on the signaling pathways modulated by this compound are emerging, research on closely related coumarin derivatives provides strong indications of its potential mechanisms of action. A derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin, has been shown to exert anti-inflammatory effects through the regulation of the STAT3 and MAPK pathways.[8] Furthermore, the broader class of coumarin derivatives is known to modulate several key signaling cascades, including the PI3K/Akt, NF-κB, and Nrf2 pathways.[3][6][9]

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell-Based Assay This compound This compound Powder dmso_stock High-Concentration DMSO Stock (10-50 mM) This compound->dmso_stock Dissolve in DMSO hp_cd_complex HP-β-CD Inclusion Complex This compound->hp_cd_complex Complex with HP-β-CD working_solution Final Working Solution in Cell Culture Medium dmso_stock->working_solution Dilute (1:1000) hp_cd_complex->working_solution Dilute treatment Treat Cells with This compound working_solution->treatment cell_culture Prepare Cell Culture cell_culture->treatment incubation Incubate (Time Course) treatment->incubation analysis Downstream Analysis (e.g., Viability, Western Blot) incubation->analysis

Experimental workflow for preparing and using this compound in cell culture.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates Downstream Downstream Effects (Cell Survival, Proliferation) AKT->Downstream This compound This compound (Coumarin Derivative) This compound->PI3K Inhibits

Potential inhibition of the PI3K/Akt signaling pathway by this compound.

mapk_erk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (Cell Proliferation, Inflammation) ERK->Transcription This compound This compound Derivative This compound->MEK Inhibits

Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound (Coumarin Derivative) This compound->IKK Inhibits Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Activates

Inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

Troubleshooting peak tailing for Dihydroseselin in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Dihydroseselin.

Troubleshooting Guides

Peak Tailing

Question: I am observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What are the potential causes and how can I resolve this issue?

Answer:

Peak tailing for this compound, a 7-hydroxycoumarin derivative, in RP-HPLC is a common issue that can compromise the accuracy and precision of your results.[1] The primary causes often revolve around secondary interactions between the analyte and the stationary phase, as well as issues with the mobile phase, column, or overall HPLC system.[2][3]

Here is a step-by-step guide to troubleshoot and resolve peak tailing for this compound:

1. Evaluate Mobile Phase Composition and pH

Secondary interactions with residual silanol groups on the silica-based stationary phase are a frequent cause of peak tailing, especially for compounds containing polar functional groups like the hydroxyl group in this compound.[1][3]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role. At a mid-range pH, residual silanol groups on the column packing can be ionized and interact with the analyte, leading to tailing.[2][3]

    • Recommendation: Adjust the mobile phase pH to a lower value, typically around 2.5-3.0, by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA).[4] This protonates the silanol groups, minimizing unwanted secondary interactions.[3][4]

  • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, contributing to peak shape distortion.[5]

    • Recommendation: If using a buffer, ensure its concentration is sufficient, typically in the range of 10-25 mM for LC-UV applications, to maintain a stable pH.[4] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[4]

2. Assess Column Health and Chemistry

The column is a central component where separation occurs, and its condition is paramount for achieving symmetrical peaks.

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or packing material can lead to peak tailing.[6] This is often accompanied by an increase in backpressure.

    • Recommendation: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[7] If the problem persists, consider replacing the column.

  • Column Void or Bed Deformation: A void at the column inlet or a disturbed packing bed can cause peak distortion.[3]

    • Recommendation: To check for a void, disconnect the column from the detector, reverse it, and flush it with a strong solvent.[3][4] If a void is the issue, replacing the column is the best solution.[4]

  • Column Chemistry: The type of stationary phase can influence peak shape.

    • Recommendation: Utilize an end-capped column to reduce the number of available free silanol groups.[2][3] For basic compounds, polar-embedded or charged surface hybrid (CSH) columns can offer improved peak shape.[7]

3. Investigate System and Injection Parameters

Issues outside of the column itself can also contribute to peak tailing.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[1][2]

    • Recommendation: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[2] Ensure all fittings are properly connected to avoid dead volume.[8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[1][6]

    • Recommendation: Try diluting the sample or reducing the injection volume.[7]

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][8]

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Preparation of Stock Mobile Phase: Prepare your standard mobile phase (e.g., Acetonitrile:Water).

  • pH Adjustment:

    • To a 1 L solution of the aqueous component of your mobile phase, add 0.1% (v/v) formic acid. This will typically bring the pH to around 2.7.

    • Alternatively, for more precise pH control, use a phosphate buffer and adjust the pH with phosphoric acid.

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Protocol 2: Column Flushing Procedure
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Strong Solvent Flush: Flush the column with 100% acetonitrile or methanol at a low flow rate (e.g., 0.5 mL/min) for at least 20-30 column volumes.

  • Intermediate Solvent (if necessary): If your mobile phase contained a buffer, flush with HPLC-grade water before the strong organic solvent to prevent buffer precipitation.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase AdditiveResulting pH (approx.)Peak Asymmetry Factor (As)
None (Acetonitrile:Water)6.82.1
0.1% Formic Acid2.71.2
0.1% Trifluoroacetic Acid2.51.1

Peak asymmetry factor calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_mp Check Mobile Phase start->check_mp adjust_ph Adjust pH (2.5-3.0) check_mp->adjust_ph pH issue? check_buffer Increase Buffer Conc. check_mp->check_buffer Buffer issue? check_column Evaluate Column check_mp->check_column No resolved Peak Shape Improved adjust_ph->resolved check_buffer->resolved flush_column Flush Column check_column->flush_column Contamination? replace_column Replace Column check_column->replace_column Void/Damage? check_system Inspect System check_column->check_system No flush_column->resolved replace_column->resolved reduce_volume Reduce Extra-Column Vol. check_system->reduce_volume Dead Volume? check_injection Check Injection check_system->check_injection No reduce_volume->resolved dilute_sample Dilute Sample check_injection->dilute_sample Overload? change_solvent Change Injection Solvent check_injection->change_solvent Solvent Mismatch? dilute_sample->resolved change_solvent->resolved

Caption: Troubleshooting workflow for peak tailing in HPLC.

Silanol_Interaction cluster_high_ph Mid-Range pH (e.g., > 4) cluster_low_ph Low pH (e.g., < 3) silanol_ionized Si-O⁻ (Ionized Silanol) interaction Secondary Interaction (Ionic/H-Bonding) silanol_ionized->interaction This compound This compound (with -OH group) This compound->interaction tailing Peak Tailing interaction->tailing silanol_protonated Si-OH (Protonated Silanol) no_interaction Minimal Interaction silanol_protonated->no_interaction dihydroseselin_2 This compound dihydroseselin_2->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

Caption: Effect of mobile phase pH on silanol interactions.

Frequently Asked Questions (FAQs)

Q1: Could metal contamination in my HPLC system cause peak tailing for this compound?

A1: Yes, metal contamination in the column packing or from stainless-steel components like frits and tubing can cause peak tailing for certain compounds.[1][5] Compounds with chelating properties can interact with metal ions, leading to peak distortion. While this compound is not a strong chelating agent, it's a possibility to consider if other troubleshooting steps fail.

Q2: I've adjusted the mobile phase pH, but I still see some tailing. What else can I try?

A2: If pH adjustment alone is insufficient, you can try adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 25 mM).[5] TEA can interact with the active silanol sites and mask them from interacting with your analyte. However, be aware that TEA can shorten column lifetime and may not be suitable for all applications, especially LC-MS.

Q3: Can the age of my this compound standard solution affect peak shape?

A3: While less common, the degradation of your standard solution could potentially lead to the presence of impurities that might co-elute or interact differently with the column, possibly affecting the peak shape of the parent compound. It is always good practice to use freshly prepared standard solutions for analysis.

Q4: Is it possible that I have a co-eluting interference causing the appearance of a tailing peak?

A4: Yes, a closely eluting or co-eluting impurity can give the appearance of a tailing peak.[3] To investigate this, you can try altering the separation selectivity by changing the organic modifier (e.g., from acetonitrile to methanol), modifying the column temperature, or using a column with a different stationary phase. If you have a peak purity analysis tool with your detector (like a PDA detector), this can also help identify the presence of co-eluting species.

References

Technical Support Center: Dihydroseselin Dose-Response Curve Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dose-response curves for Dihydroseselin and its derivatives in animal studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dose selection for this compound in a new animal model?

A1: Initial dose selection for this compound, in the absence of established data for a specific model, can be guided by studies on structurally similar compounds. For instance, a study on the this compound derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), in a mouse model of dextran sulfate sodium (DSS)-induced colitis, utilized doses of 30, 60, and 120 mg/kg/day.[1] This range can serve as a starting point for dose-finding studies. It is crucial to perform a pilot study with a wide range of doses to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range in your specific model.

Q2: What are the common routes of administration for this compound and similar compounds in animal studies?

A2: The route of administration will depend on the experimental goals and the physicochemical properties of the compound. Common routes for preclinical studies include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice of vehicle is also critical for ensuring solubility and bioavailability. A formulation for this compound for in vivo use can be prepared by dissolving it in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.

Q3: What are the key signaling pathways potentially modulated by this compound?

A3: Research on the this compound derivative, Pd-Ib, has shown that it can attenuate DSS-induced acute colitis by regulating interleukins, primarily through the STAT3 and MAPK signaling pathways.[1] Specifically, it was observed to down-regulate the protein levels of phosphorylated STAT3 (p-STAT3) and phosphorylated p38 (p-p38).[1] The in vitro part of the same study also pointed to the reduction of JNK and p38 MAPKs.[1] When designing your experiments, it is advisable to include endpoints that measure the activation or inhibition of these pathways.

Troubleshooting Guides

Issue 1: High variability in animal response to this compound.

  • Potential Cause: Inconsistent drug administration.

    • Solution: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, IP injection) to minimize variability in dosing. For oral administration, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.

  • Potential Cause: Biological variability among animals.

    • Solution: Use age- and weight-matched animals from a reputable supplier. Ensure consistent housing conditions (light-dark cycle, temperature, humidity) and diet, as these can influence drug metabolism and response.

  • Potential Cause: Issues with compound formulation.

    • Solution: this compound may have limited solubility. Ensure the compound is fully dissolved and stable in the chosen vehicle. Prepare fresh formulations regularly and vortex before each administration to ensure a homogenous suspension if applicable.

Issue 2: Lack of a clear dose-response relationship.

  • Potential Cause: Inappropriate dose range.

    • Solution: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the threshold of effect). Conduct a pilot study with a wider range of doses, including a vehicle control and a known positive control for the specific animal model, if available.

  • Potential Cause: Rapid metabolism or poor bioavailability of this compound.

    • Solution: Consider alternative routes of administration (e.g., IV or IP instead of oral) to bypass first-pass metabolism. Pharmacokinetic studies to determine the half-life and bioavailability of this compound in your animal model are highly recommended.

  • Potential Cause: Insufficient statistical power.

    • Solution: Increase the number of animals per group to ensure that the study is adequately powered to detect statistically significant differences between dose groups.

Issue 3: Unexpected toxicity or adverse effects in animals.

  • Potential Cause: The compound is toxic at the administered doses.

    • Solution: Carefully observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Conduct a formal MTD study. If toxicity is observed, reduce the dose or consider a different formulation or route of administration.

  • Potential Cause: Vehicle-related toxicity.

    • Solution: Always include a vehicle-only control group to differentiate between the effects of this compound and the vehicle. If the vehicle is causing adverse effects, explore alternative, more biocompatible vehicles.

Data Presentation

Table 1: Dose-Response of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) in a Mouse Model of DSS-Induced Colitis
Dose Group (mg/kg/day)Key FindingsCitation
30Significantly reduced the disease activity index, inhibited the shortening of colon length, reduced colonic tissue damage, and suppressed colonic myeloperoxidase activity and nitric oxide levels.[1]
60Showed a more pronounced effect compared to the 30 mg/kg/day dose in reducing colitis symptoms.[1]
120Exhibited the strongest anti-inflammatory effects among the tested doses, comparable to the positive control, sulfasalazine (300 mg/kg).[1]
Sulfasalazine (300)Positive control, showed significant anti-inflammatory effects.[1]
DSS ModelVehicle-treated group with DSS-induced colitis, showed severe symptoms.[1]
ControlHealthy mice without DSS or treatment.[1]
Table 2: Effect of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) on Cytokine Levels
CytokineEffect of Pd-Ib TreatmentCitation
TNF-αSuppressed secretion[1]
IFN-γSuppressed secretion[1]
IL-6Suppressed secretion[1]
IL-17ASuppressed secretion[1]
IL-4Enhanced level[1]

Experimental Protocols

Protocol 1: Induction of DSS Colitis and Administration of this compound Derivative (Pd-Ib)

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Administer 5% (w/v) dextran sulfate sodium (DSS) in drinking water for 7 days.

  • Drug Preparation: Prepare a stock solution of Pd-Ib in a suitable vehicle. For oral administration, this could be a suspension in 0.5% carboxymethylcellulose sodium.

  • Dosing:

    • Divide mice into experimental groups (e.g., Control, DSS model, Pd-Ib 30 mg/kg, Pd-Ib 60 mg/kg, Pd-Ib 120 mg/kg, and positive control).

    • Administer the prepared doses of Pd-Ib or vehicle orally once daily for the duration of the study.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, euthanize the mice and collect colon tissues.

  • Endpoint Analysis:

    • Measure colon length.

    • Perform histological analysis of colon sections to assess tissue damage.

    • Measure myeloperoxidase (MPO) activity and nitric oxide levels in colon tissue homogenates.

    • Analyze cytokine levels in colon tissue homogenates or serum using ELISA or multiplex assays.

    • Perform Western blot analysis on colon tissue lysates to measure the phosphorylation status of STAT3 and MAPK pathway proteins (p38, JNK).

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor MAPK (p38, JNK) MAPK (p38, JNK) Receptor->MAPK (p38, JNK) STAT3 STAT3 Receptor->STAT3 p-MAPK p-MAPK MAPK (p38, JNK)->p-MAPK Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) p-MAPK->Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) p-STAT3->Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) This compound Derivative (Pd-Ib) This compound Derivative (Pd-Ib) This compound Derivative (Pd-Ib)->p-MAPK This compound Derivative (Pd-Ib)->p-STAT3

Caption: this compound derivative inhibits pro-inflammatory signaling.

Experimental_Workflow start Start: Acclimatize C57BL/6 Mice dss Induce Colitis with 5% DSS in Drinking Water (Day 0-7) start->dss grouping Randomize into Treatment Groups dss->grouping treatment Daily Oral Administration: - Vehicle - this compound Derivative (30, 60, 120 mg/kg) - Positive Control grouping->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI Calculation) treatment->monitoring euthanasia Euthanize and Collect Colon Tissue (Day 8) monitoring->euthanasia analysis Endpoint Analysis: - Colon Length - Histology - MPO & NO Levels - Cytokine Profile - Western Blot (p-STAT3, p-p38) euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Workflow for a this compound derivative dose-response study.

References

Best practices for long-term storage and preservation of Dihydroseselin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the successful long-term storage, handling, and experimental application of Dihydroseselin.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid powder at -20°C. In a solvent, it is best stored at -80°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials.[2]

Q2: What is the recommended short-term storage for this compound solutions?

A2: For short-term storage, solutions of this compound can be kept at -20°C for up to one month.[2]

Q3: How should I handle this compound in the laboratory?

A3: this compound should be handled in a well-ventilated area.[1] To avoid contact with skin and eyes, personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat should be worn.[1] Avoid inhalation of the powder.[1]

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] To aid dissolution, sonication is recommended.[3]

Q5: Is this compound stable under normal laboratory conditions?

A5: this compound is stable under recommended storage conditions.[1] However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Like many coumarin derivatives, it may be sensitive to light, so storage in a dark place is advisable.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Solubility Inadequate solvent or concentration too high.Use a recommended solvent like DMSO.[3] Gentle warming to 37°C and sonication can improve solubility.[2] Prepare a more dilute stock solution.
Unexpected Biological Inactivity Degradation of the compound.Ensure proper storage conditions have been maintained.[1][2] Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.[2] Consider the possibility of degradation in aqueous media over time.
Inconsistent Experimental Results Variability in compound concentration or handling.Prepare a fresh stock solution and aliquot for single use to ensure consistent concentration. Standardize all experimental parameters, including incubation times and solvent concentrations.
Precipitation in Cell Culture Media The compound is precipitating out of the aqueous media.Lower the final concentration of this compound in the media. Ensure the concentration of the organic solvent (e.g., DMSO) is not toxic to the cells and is consistent across all experiments.
Autofluorescence in Cellular Assays Coumarin compounds are known to be fluorescent.Perform a control experiment with this compound alone to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using an alternative fluorescent probe with a different spectral profile.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assessment in Macrophages

This protocol outlines a general method for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old media from the cells and replace it with media containing the different concentrations of this compound. Incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitric oxide using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using the respective ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only treated group to determine the anti-inflammatory effect.

Protocol 2: Western Blot Analysis of STAT3 and MAPK Pathway Activation

This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in the STAT3 and MAPK signaling pathways.

Materials:

  • Cells treated as described in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: p-STAT3, STAT3, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on the activation of the STAT3 and MAPK pathways.

Signaling Pathways and Experimental Workflows

A derivative of this compound has been shown to exert its anti-inflammatory effects by modulating the STAT3 and MAPK signaling pathways.[1] The diagram below illustrates the potential mechanism of action.

Dihydroseselin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK JAK JAK Receptor->JAK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer This compound This compound This compound->MAPKKK This compound->JAK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) pSTAT3_dimer->Gene_Expression AP1->Gene_Expression

Caption: this compound's potential anti-inflammatory signaling pathway.

The following diagram outlines a general experimental workflow for investigating the bioactivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results & Interpretation Stock_Solution Prepare this compound Stock Solution (in DMSO) Pre_treatment Pre-treat cells with This compound Stock_Solution->Pre_treatment Cell_Culture Culture and Seed Target Cells Cell_Culture->Pre_treatment Stimulation Induce cellular response (e.g., with LPS) Pre_treatment->Stimulation Cell_Viability Assess Cell Viability (e.g., MTT Assay) Pre_treatment->Cell_Viability Cytokine_Assay Measure Cytokine Levels (ELISA) Stimulation->Cytokine_Assay NO_Assay Measure Nitric Oxide (Griess Assay) Stimulation->NO_Assay Western_Blot Analyze Protein Expression (Western Blot) Stimulation->Western_Blot Data_Analysis Data Analysis and Statistical Evaluation Cytokine_Assay->Data_Analysis NO_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion on Bioactivity and Mechanism Data_Analysis->Conclusion

Caption: General workflow for this compound bioactivity testing.

References

Technical Support Center: Resolving Ambiguous NMR Signals in Dihydroseselin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroseselin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving ambiguous Nuclear Magnetic Resonance (NMR) signals encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for ambiguous NMR signals in this compound derivatives?

A1: Ambiguous NMR signals in this compound derivatives often arise from several factors:

  • Structural Isomerism: The presence of both linear and angular pyranocoumarin isomers in a sample is a primary cause of signal overlap and ambiguity. These isomers can be difficult to separate chromatographically, leading to complex NMR spectra.

  • Stereoisomerism: this compound and its derivatives possess chiral centers, leading to the possibility of diastereomers. These stereoisomers can have very similar chemical shifts, making their signals difficult to resolve and assign individually.

  • Signal Overlap: The aromatic and aliphatic regions of the ¹H NMR spectrum can be crowded, especially in complex derivatives with multiple substituents. This overlap can obscure coupling patterns and make definitive assignments challenging.

  • Low Concentration: Insufficient sample concentration can lead to a low signal-to-noise ratio, making it difficult to distinguish real signals from baseline noise and to observe crucial, low-intensity correlations in 2D NMR spectra.

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts. In some cases, signals that are resolved in one solvent may overlap in another.

Q2: How can I differentiate between linear and angular this compound isomers using NMR?

A2: Differentiating between linear and angular isomers is a common challenge. Key NMR strategies include:

  • ¹H NMR Chemical Shifts: The chemical shifts of the aromatic protons can be indicative of the fusion pattern. For instance, the proton at C-5 in angular pyranocoumarins often appears at a different chemical shift compared to the corresponding proton in the linear isomer.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the quaternary carbons involved in the pyran ring fusion (e.g., C-6, C-7, C-8, C-8a, C-4a) are distinct for linear and angular isomers. For example, in the angular isomer seselin, the signal for C-8 is significantly downfield (around δC 144.1) compared to the C-6 signal (around δC 113.8), indicating its linkage to the pyran ring.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for establishing long-range correlations between protons and carbons. For example, observing a correlation between the methyl protons of the gem-dimethyl group and the aromatic carbons can definitively establish the fusion pattern of the pyran ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space proximities between protons on the pyran ring and the aromatic core, which differ between linear and angular isomers.

Q3: Which 2D NMR experiments are most useful for assigning the signals of this compound derivatives?

A3: A combination of 2D NMR experiments is typically required for the complete and unambiguous assignment of this compound derivatives:

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the identification of spin systems within the molecule, such as the protons on the dihydropyran ring and the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting different spin systems and assigning quaternary carbons. This is particularly useful for identifying the connectivity of the pyran ring to the coumarin core.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is invaluable for determining the relative stereochemistry of chiral centers and for differentiating between isomers.

Troubleshooting Guides

This section provides practical advice for common issues encountered during the NMR analysis of this compound derivatives.

Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.

Possible Causes:

  • Presence of a mixture of isomers.

  • Similar electronic environments of aromatic protons.

  • Inappropriate solvent choice.

Solutions:

  • Change the NMR Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆) can alter the chemical shifts of protons and potentially resolve overlapping signals.[2]

  • Increase Spectrometer Field Strength: Using a higher field NMR spectrometer will increase the dispersion of signals, often leading to better resolution.

  • Utilize 2D NMR:

    • COSY: Can help to trace the connectivity of coupled aromatic protons, even if their signals are partially overlapped.

    • HSQC/HMBC: By spreading the signals over a second (¹³C) dimension, these experiments can resolve proton signals that are overlapped in the 1D spectrum.

  • Derivatization: Chemical modification of the molecule, for example, by acetylation of a hydroxyl group, can induce shifts in nearby proton signals, aiding in their resolution and assignment.

Problem 2: Difficulty in assigning quaternary carbon signals.

Possible Cause:

  • Quaternary carbons lack directly attached protons, so they do not show correlations in HSQC spectra and often exhibit weak signals in ¹³C NMR due to longer relaxation times.

Solution:

  • HMBC is Key: The HMBC experiment is the primary tool for assigning quaternary carbons. Look for long-range correlations from well-assigned protons to the quaternary carbons. For instance, the protons of the methyl groups on the dihydropyran ring will show HMBC correlations to the quaternary carbon to which they are attached and to adjacent carbons.

  • Optimize HMBC Parameters: The delay for long-range coupling in the HMBC experiment can be optimized (typically for J-couplings of 2-10 Hz) to enhance the intensity of correlations to quaternary carbons.

Problem 3: Ambiguous stereochemistry at chiral centers.

Possible Cause:

  • Through-bond coupling constants (J-couplings) may not be sufficient to definitively determine the relative configuration of all stereocenters.

Solution:

  • NOESY/ROESY Experiments: These experiments are essential for determining stereochemistry. The presence or absence of NOE/ROE cross-peaks between specific protons can establish their spatial proximity and thus the relative orientation of substituents on the stereogenic centers. For example, a strong NOE between a proton on the dihydropyran ring and a substituent on an adjacent chiral center can confirm a cis relationship.[3]

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for linear and angular pyranocoumarins, which are structurally analogous to this compound derivatives. These values can serve as a guide for initial signal assignments.

Table 1: Typical ¹³C NMR Chemical Shift (δc) Ranges for Linear and Angular Pyranocoumarins

CarbonLinear Pyranocoumarins (e.g., Xanthyletin)[1]Angular Pyranocoumarins (e.g., Seselin)[1]
C-2160.0 - 162.0160.0 - 162.0
C-3112.0 - 114.0112.0 - 114.0
C-4143.0 - 145.0143.0 - 145.0
C-4a112.0 - 114.0112.0 - 114.0
C-5125.0 - 127.0108.0 - 110.0
C-6113.0 - 115.0113.0 - 115.0
C-7155.0 - 157.0155.0 - 157.0
C-898.0 - 100.0144.0 - 146.0
C-8a155.0 - 157.0155.0 - 157.0
C-2'77.0 - 79.077.0 - 79.0
C-3'31.0 - 33.031.0 - 33.0
C-4'22.0 - 24.022.0 - 24.0
C-5'27.0 - 29.027.0 - 29.0
C-6'27.0 - 29.027.0 - 29.0

Note: Chemical shifts are in ppm relative to TMS. Actual values may vary depending on the specific derivative and solvent.

Experimental Protocols

Below are generalized methodologies for key 2D NMR experiments used in the structural elucidation of this compound derivatives.

HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify all C-H single-bond correlations.

  • Pulse Program: Standard gradient-selected HSQC (e.g., hsqcedetgpsp on Bruker instruments).

  • Key Parameters:

    • ¹J(C,H): Typically set to 145 Hz for one-bond correlations.

    • Spectral Width: The ¹H dimension should cover the proton chemical shift range (e.g., 0-10 ppm). The ¹³C dimension should cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Acquisition Time: Sufficient to achieve good resolution in the direct (¹H) dimension.

    • Number of Increments: Typically 256-512 in the indirect (¹³C) dimension to achieve adequate resolution.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range C-H correlations (2-3 bonds).

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameters:

    • ⁿJ(C,H): The long-range coupling constant for which the experiment is optimized. A value of 8-10 Hz is a good starting point for identifying correlations to quaternary carbons.

    • Spectral Width and Resolution: Similar to HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: To identify protons that are close in space (typically < 5 Å).

  • Pulse Program: Standard phase-sensitive NOESY with gradients (e.g., noesygpph on Bruker instruments).

  • Key Parameters:

    • Mixing Time (d8): This is a critical parameter. For small molecules like this compound derivatives, a mixing time of 300-800 ms is a good starting point. It may need to be optimized to observe the desired NOEs.

    • Relaxation Delay (d1): Should be at least 1.5 times the longest T₁ relaxation time of the protons in the molecule.

Visualizations

Workflow for Resolving Ambiguous Signals

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation cluster_troubleshooting Troubleshooting A 1D ¹H & ¹³C NMR F Identify Spin Systems A->F B 2D COSY B->F C 2D HSQC G Assign C-H Correlations C->G D 2D HMBC H Establish Long-Range Connectivities D->H E 2D NOESY/ROESY I Determine Stereochemistry E->I F->H G->H J Propose Structure H->J I->J K Ambiguous Signals? J->K K->J No, Structure Confirmed L Change Solvent K->L Yes M Derivatization K->M Yes N Optimize NMR Parameters K->N Yes L->A M->A N->B N->C N->D N->E logical_relationships cluster_experiments 2D NMR Experiments cluster_information Structural Information cluster_elucidation Structure Elucidation COSY COSY Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->Connectivity HSQC HSQC Direct_Bonding ¹H-¹³C Direct Bonding HSQC->Direct_Bonding HMBC HMBC Long_Range ¹H-¹³C Long-Range Connectivity (2-3 bonds) HMBC->Long_Range NOESY NOESY/ROESY Spatial_Proximity Through-Space Proximity NOESY->Spatial_Proximity Fragment_Assembly Fragment Assembly Connectivity->Fragment_Assembly Direct_Bonding->Fragment_Assembly Quaternary_Assignment Quaternary Carbon Assignment Long_Range->Quaternary_Assignment Stereochemistry Relative Stereochemistry Spatial_Proximity->Stereochemistry Fragment_Assembly->Quaternary_Assignment Final_Structure Final Structure Quaternary_Assignment->Final_Structure Stereochemistry->Final_Structure

References

Technical Support Center: Optimizing Pressurized Liquid Extraction of Dihydroseselin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the pressurized liquid extraction (PLE) of dihydroseselin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for this compound extraction using PLE?

A1: Temperature is generally the most influential parameter in PLE as it significantly affects the solubility of the target compound and the viscosity of the solvent.[1] For coumarins, including furanocoumarins like this compound, increasing the temperature generally enhances extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[1][2] Therefore, it is crucial to find an optimal temperature that maximizes yield without causing significant degradation.

Q2: Which solvent system is recommended for the PLE of this compound?

A2: The choice of solvent is critical and should be based on the polarity of this compound. This compound is a furanocoumarin, and for this class of compounds, solvents of intermediate polarity are often effective. Studies on other furanocoumarins have shown good results with dichloromethane and methanol.[3][4] Ethanol and its aqueous mixtures are also commonly used and are considered greener solvent choices.[5][6] The optimal solvent will solubilize this compound effectively while minimizing the co-extraction of undesirable matrix components.[4]

Q3: Does increasing the pressure in PLE always lead to a higher yield of this compound?

A3: While pressure is a key parameter in PLE, its primary role is to maintain the solvent in its liquid state above its boiling point. This allows for extractions at higher temperatures, which in turn enhances extraction efficiency.[1] Once the pressure is sufficient to keep the solvent liquid, further significant increases in pressure may not substantially improve the extraction yield of this compound. The focus should be on optimizing temperature and solvent composition.

Q4: How can I minimize the co-extraction of impurities during the PLE of this compound?

A4: Minimizing the co-extraction of impurities can be achieved by carefully selecting the solvent and optimizing the extraction temperature. A solvent with a polarity closely matching that of this compound will be more selective.[4] Additionally, using the lowest effective temperature can help reduce the solubilization of unwanted compounds.[3] For further purification, an in-cell cleanup approach can be employed by adding a layer of adsorbent material like silica gel or alumina to the extraction cell.[7]

Q5: What are the signs of this compound degradation during PLE, and how can it be prevented?

A5: Degradation of furanocoumarins at high temperatures can be observed through the appearance of new, unexpected peaks in the chromatogram of the extract.[2] A decrease in the yield of the target compound with a further increase in extraction temperature is also a strong indicator of thermal degradation.[2] To prevent this, it is advisable to start with a moderate temperature (e.g., 80-100°C) and gradually increase it while monitoring the extract for signs of degradation. For thermolabile compounds, shorter extraction times are also recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inappropriate Solvent: The solvent may not be effectively solubilizing the this compound. 2. Suboptimal Temperature: The extraction temperature may be too low for efficient extraction. 3. Insufficient Extraction Time/Cycles: The static extraction time or the number of cycles may not be sufficient to extract the compound completely. 4. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, and their aqueous mixtures).[3][4] 2. Temperature Optimization: Gradually increase the extraction temperature (e.g., in 20°C increments from 80°C to 150°C) and analyze the yield at each step.[3] 3. Increase Extraction Time/Cycles: Increase the static extraction time or the number of extraction cycles to ensure exhaustive extraction.[8] 4. Sample Grinding: Ensure the plant material is finely ground to a consistent particle size to increase the surface area for extraction.[1]
Poor Reproducibility 1. Inconsistent Sample Packing: Inconsistent packing of the extraction cell can lead to channeling of the solvent. 2. Fluctuations in Temperature or Pressure: Instability in the PLE system's parameters can affect extraction efficiency. 3. Sample Heterogeneity: The concentration of this compound may vary within the plant material.1. Consistent Cell Packing: Develop a standardized procedure for packing the extraction cell to ensure uniform density. Mixing the sample with a dispersing agent like diatomaceous earth can help.[1] 2. System Calibration and Maintenance: Regularly calibrate and maintain the PLE instrument to ensure stable operation. 3. Sample Homogenization: Thoroughly homogenize the dried plant material before weighing to ensure a representative sample for each extraction.[1]
Clogged System or High Backpressure 1. Fine Particles in the Sample: Very fine sample particles can clog the frits and tubing of the PLE system. 2. Sample Swelling: Some plant materials may swell in the presence of the extraction solvent, leading to increased pressure.1. Use of Dispersing Agent: Mix the sample with a dispersing agent (e.g., sand or diatomaceous earth) to prevent clogging.[1] 2. Layering in the Cell: Place a layer of sand at the bottom and top of the sample in the extraction cell to prevent particles from reaching the frits.
Presence of Impurities in the Extract 1. Non-selective Solvent: The solvent may be co-extracting a wide range of compounds from the matrix. 2. High Extraction Temperature: Higher temperatures can increase the solubility of interfering compounds.[1]1. Solvent Selection: Use a more selective solvent with a polarity closer to that of this compound. 2. Temperature Reduction: Lower the extraction temperature to a point where the yield of this compound is still acceptable, but the co-extraction of impurities is minimized. 3. In-cell Cleanup: Incorporate a cleanup step by adding an adsorbent to the extraction cell.[7]
Suspected Compound Degradation 1. Excessive Temperature: High temperatures can cause the thermal degradation of furanocoumarins.[2] 2. Prolonged Extraction Time: Extended exposure to high temperatures can increase the likelihood of degradation.1. Lower Extraction Temperature: Reduce the extraction temperature and evaluate the impact on yield and purity.[1][3] 2. Reduce Extraction Time: Optimize for the shortest possible extraction time that provides a satisfactory yield.[1]

Experimental Protocols

General Pressurized Liquid Extraction (PLE) Protocol for this compound

This protocol is a general guideline based on the extraction of similar furanocoumarins. Optimization will be required for your specific plant matrix.

  • Sample Preparation:

    • Dry the plant material (e.g., fruits, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine, uniform powder (e.g., 0.5 mm particle size).

    • Homogenize the powder thoroughly.

  • Extraction Cell Preparation:

    • Place a cellulose filter at the bottom of the stainless-steel extraction cell.

    • Accurately weigh a specific amount of the powdered plant material (e.g., 5-10 g) and mix it with a dispersing agent like diatomaceous earth in a 1:1 ratio.

    • Transfer the mixture into the extraction cell and gently tap to ensure even packing.

    • Place a second cellulose filter on top of the sample.

  • PLE System Parameters (Starting Point for Optimization):

    • Solvent: Ethanol, Methanol, or Dichloromethane.

    • Temperature: 100°C.

    • Pressure: 1500 psi (or sufficient to maintain the solvent in a liquid state).

    • Static Extraction Time: 10 minutes.

    • Number of Cycles: 2.

    • Flush Volume: 60% of the cell volume.

    • Purge Time: 120 seconds with nitrogen gas.

  • Extraction Procedure:

    • Place the prepared extraction cell into the PLE system.

    • Enter the desired extraction parameters into the system software.

    • Start the extraction sequence. The system will automatically heat the cell, pump the solvent, perform the static extraction cycles, and collect the extract.

  • Post-Extraction Processing:

    • Collect the extract in a vial.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Quantification of this compound by HPLC-UV
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions (General Method):

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

    • Gradient Program: Start with a lower concentration of A (e.g., 30%), and linearly increase to a higher concentration (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (typically in the range of 254 nm or 320 nm for coumarins).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample extracts.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of Furanocoumarins (Example Data from Heracleum leskowii)

This table presents data on furanocoumarins structurally related to this compound and can be used as a reference for selecting initial extraction parameters.

SolventTemperature (°C)Bergapten Yield (mg/100g)[3]Imperatorin Yield (mg/100g)[3]
Petroleum Ether8011.25 ± 0.1513.45 ± 0.21
9012.87 ± 0.2314.88 ± 0.34
10014.98 ± 0.1816.76 ± 0.29
11016.21 ± 0.2518.23 ± 0.45
Dichloromethane8014.32 ± 0.1115.67 ± 0.22
9016.78 ± 0.2417.89 ± 0.31
10018.99 ± 0.1918.91 ± 0.27
11020.93 ± 0.0619.07 ± 0.03
Methanol809.92 ± 0.0212.19 ± 0.98
9010.15 ± 0.0412.87 ± 0.54
10011.23 ± 0.0313.45 ± 0.23
11011.87 ± 0.0512.98 ± 0.11

Data is presented as mean ± standard deviation.

Visualizations

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_analysis Analysis Start Plant Material Drying Drying Start->Drying Grinding Grinding & Homogenization Drying->Grinding Cell_Packing Extraction Cell Packing Grinding->Cell_Packing PLE_System PLE System (Solvent, Temp, Pressure) Cell_Packing->PLE_System Extraction Extraction Cycles PLE_System->Extraction Collection Extract Collection Extraction->Collection Evaporation Solvent Evaporation Collection->Evaporation Analysis HPLC-UV Analysis Evaporation->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for the pressurized liquid extraction and analysis of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Solvent Is the solvent appropriate? Start->Check_Solvent Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Optimize_Solvent Test different solvents/mixtures Check_Solvent->Optimize_Solvent No Check_Time Is extraction time/cycles sufficient? Check_Temp->Check_Time Yes Optimize_Temp Increase temperature incrementally Check_Temp->Optimize_Temp No Check_Sample_Prep Is sample preparation adequate? Check_Time->Check_Sample_Prep Yes Optimize_Time Increase static time or cycles Check_Time->Optimize_Time No Improve_Sample_Prep Ensure fine, uniform particle size Check_Sample_Prep->Improve_Sample_Prep No End Yield Optimized Check_Sample_Prep->End Yes Optimize_Solvent->End Optimize_Temp->End Optimize_Time->End Improve_Sample_Prep->End

Caption: Troubleshooting logic for addressing low yield in this compound PLE.

References

Dihydroseselin Technical Support Center: Minimizing Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroseselin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one) is a coumarin compound derived from the roots of Toddalia asiatica.[1] While extensive research on this compound is ongoing, related compounds have shown various biological activities. For instance, a derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin, has demonstrated anti-inflammatory effects by modulating the STAT3 and MAPK signaling pathways.[2] This suggests that this compound and its analogs may have potential as modulators of key cellular signaling cascades.

Q2: What are "off-target" effects and why are they a concern when using this compound?

Off-target effects occur when a compound binds to and affects proteins or pathways other than its intended biological target.[3] This can lead to unexpected cellular responses, confounding experimental results, and potential cytotoxicity, making it difficult to interpret the specific on-target mechanism of action.[4][5] For a relatively undercharacterized compound like this compound, it is crucial to proactively assess and mitigate potential off-target activities.

Q3: How can I determine an optimal concentration of this compound for my cellular assay to minimize off-target effects?

A key strategy to minimize off-target effects is to use the lowest concentration of this compound that elicits the desired biological response. It is highly recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in your specific cell line and assay. Using concentrations significantly above the on-target EC50/IC50 increases the likelihood of engaging lower-affinity off-targets.[6]

Q4: What are some essential controls to include in my experiments to identify off-target effects?

To distinguish between on-target and off-target effects, a robust set of controls is essential. These should include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A well-characterized compound known to produce the expected biological effect through the target pathway.

  • Negative Control: An inactive structural analog of this compound, if available.

  • Cell Line Controls: Using a cell line that does not express the intended target (knockout or knockdown) can help confirm that the observed effect is target-dependent.[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High Cytotoxicity at Effective Concentrations This compound may be engaging off-target proteins that are essential for cell viability.1. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the CC50 (half-maximal cytotoxic concentration). 2. Aim to work at concentrations well below the CC50. 3. If the therapeutic window is too narrow, consider synthesizing or obtaining analogs of this compound that may have a better selectivity profile.
Inconsistent or Unexpected Results Across Experiments Off-target effects may be influencing the cellular phenotype in a variable manner, or the compound may have a complex mechanism of action.1. Use multiple, distinct readouts for the same biological process (orthogonal assays).[6] 2. Perform a "rescue" experiment. If you hypothesize this compound's effect is mediated by a specific pathway, try to reverse the effect by activating a downstream component of that pathway.[3]
Observed Phenotype Does Not Align with the Known Target Pathway This compound may be acting through an alternative, off-target pathway in your specific cell model.1. Perform pathway analysis using techniques like Western blotting for key signaling proteins or reporter assays to investigate the activity of other relevant pathways.[3] 2. Consult the literature for other reported activities of coumarin-type compounds that might explain your observations.
Difficulty Attributing the Observed Effect to a Specific Target This compound may have multiple targets with similar binding affinities.1. Utilize target validation techniques such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the putative target. The effect of this compound should be abolished or significantly reduced in the absence of the target.[3] 2. Consider chemoproteomics approaches to identify the binding partners of this compound within the cell.

Experimental Protocols

Protocol 1: Determining the EC50 and CC50 of this compound

This protocol describes how to determine the effective concentration (EC50) for a desired biological effect and the cytotoxic concentration (CC50) using a standard 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • Reagents for your specific biological assay (e.g., reporter plasmid, specific antibody)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • For EC50: Perform your specific biological assay (e.g., measure reporter gene expression, cytokine secretion, or protein phosphorylation).

    • For CC50: Add the cell viability reagent to a parallel plate and measure according to the manufacturer's instructions.

  • Data Analysis: Plot the assay signal (for EC50) or cell viability (for CC50) against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 and CC50 values.

Protocol 2: Target Validation using siRNA-mediated Knockdown

This protocol outlines a general workflow for validating the on-target effect of this compound by reducing the expression of the putative target protein using siRNA.

Materials:

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Lipofectamine® RNAiMAX or similar transfection reagent

  • Opti-MEM® or other serum-free medium

  • Cells seeded in 6-well or 12-well plates

  • This compound

  • Reagents for Western blotting or qPCR to confirm knockdown

  • Reagents for the primary biological assay

Procedure:

  • Transfection:

    • Dilute the siRNA (target-specific and non-targeting control) in Opti-MEM®.

    • Dilute the transfection reagent in Opti-MEM®.

    • Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes at room temperature to allow complex formation.

    • Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Knockdown Confirmation: Harvest a subset of the cells to confirm knockdown efficiency by Western blot or qPCR.

  • This compound Treatment: Treat the remaining transfected cells with this compound at its EC50 concentration and a vehicle control.

  • Biological Assay: After the appropriate treatment time, perform the primary biological assay.

  • Data Analysis: Compare the effect of this compound in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA. A significant reduction in the effect of this compound in the knockdown cells indicates that the effect is on-target.

Quantitative Data Summary

The following tables present hypothetical data from the experiments described above.

Table 1: Hypothetical Potency and Cytotoxicity of this compound in HEK293T and HepG2 Cells

Cell LineEC50 (µM) (NF-κB Reporter Assay)CC50 (µM) (MTT Assay)Therapeutic Index (CC50/EC50)
HEK293T5.2> 100> 19.2
HepG28.975.48.5

Table 2: Hypothetical Effect of this compound on Target-Related Gene Expression Following siRNA Knockdown of Target X

siRNA TreatmentThis compound Treatment (5 µM)Relative Gene Expression (Fold Change vs. Vehicle)% Reduction in this compound Effect
Non-targeting Control-1.0N/A
Non-targeting Control+4.5N/A
Target X siRNA-1.1N/A
Target X siRNA+1.585.7%

Visualizations

G cluster_0 Experimental Workflow to Mitigate Off-Target Effects A 1. Dose-Response Curve Determine EC50 and CC50 B 2. Initial Cellular Assay @ EC50 Concentration A->B C 3. Assess for Off-Target Indicators (e.g., unexpected phenotype, high toxicity) B->C D 4a. Target Validation (siRNA/CRISPR Knockdown) C->D  If yes G 6. Results Consistent with On-Target Effect C->G  If no E 4b. Orthogonal Assays (Confirm phenotype with different readout) D->E F 5. Pathway Analysis (Western Blot, Reporter Assays) E->F F->G  If validated H 7. Off-Target Effects Identified Re-evaluate data, consider analogs F->H  If not validated

Caption: Workflow for identifying and mitigating off-target effects.

G cluster_pathway Hypothetical this compound Signaling Pathway Cytokine Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Cytokine->Receptor TargetX Putative Target X Receptor->TargetX IKK IKK Complex TargetX->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Gene Inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->TargetX OffTarget Potential Off-Target (e.g., MAPK Pathway) This compound->OffTarget G cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Result in Assay Q1 Is cytotoxicity high? Start->Q1 A1 Lower concentration Perform CC50 Q1->A1 Yes Q2 Is the effect target-dependent? Q1->Q2 No A1->Q2 A2 Perform target knockdown (siRNA/CRISPR) Q2->A2 Unsure Q3 Is the phenotype consistent across different assays? Q2->Q3 Yes A2->Q3 End Identify potential off-target pathway Q3->End No A3 Use orthogonal assays

References

Dihydroseselin Sample Preparation for Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroseselin sample preparation for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Q2: What is the optimal concentration range for this compound samples for mass spectrometry analysis?

A2: For small molecule analysis by LC-MS, a typical workflow involves preparing a stock solution of the analyte at approximately 1 mg/mL[3][4]. This stock solution is then diluted to a final working concentration, usually in the range of 10-100 µg/mL, for injection into the mass spectrometer[4]. For high-sensitivity instruments, concentrations as low as 10 µg/mL are often sufficient[4]. It is crucial to avoid overly concentrated samples, as this can lead to issues like ion suppression, poor peak shape, and contamination of the instrument[4].

Q3: Which ionization technique is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) is the most common and generally suitable ionization technique for small molecules like this compound when coupled with liquid chromatography[4][5]. ESI is a "soft" ionization method that typically produces a strong protonated molecule ([M+H]+) in positive ion mode, which is ideal for molecular weight determination and subsequent fragmentation analysis (MS/MS)[1]. For coumarin and its derivatives, ESI in positive ion mode has been shown to yield higher abundance precursor ions compared to negative ion mode[1].

Q4: How can I improve the signal intensity of my this compound sample?

A4: Poor signal intensity can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Sample Concentration: Ensure your sample concentration is within the optimal range (10-100 µg/mL). A sample that is too dilute will produce a weak signal, while a sample that is too concentrated can cause ion suppression.

  • Mobile Phase Additives: The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase and the sample solvent can significantly enhance the protonation of this compound in the ESI source, leading to a stronger signal in positive ion mode.

  • Check Instrument Calibration and Tuning: Regularly calibrate and tune your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

  • Clean the Ion Source: A dirty ion source is a common cause of poor sensitivity. Regular cleaning can help maintain instrument performance.

  • Minimize Contamination: Ensure that all solvents, vials, and other materials used in sample preparation are of high purity (LC-MS grade) to avoid contamination that can interfere with the signal of your analyte.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and analysis of this compound samples.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Broadening, Tailing, or Splitting) - Sample solvent mismatch with the mobile phase.- Column overload due to high sample concentration.- Column contamination.- Incompatible pH of the sample solution.- Ensure the final sample solvent composition is as close as possible to the initial mobile phase conditions.- Dilute the sample to a lower concentration.- Flush the column with a strong solvent or replace it if necessary.- Adjust the pH of the sample solution with a volatile acid or base to match the mobile phase.
No Peaks Detected - Sample concentration is too low.- The compound is not ionizing.- Instrument issue (e.g., detector not on, leak in the system).- Sample degradation.- Prepare a more concentrated sample.- Confirm the presence of a mobile phase additive (e.g., 0.1% formic acid) to aid ionization.- Check the instrument status, including the detector and for any leaks[5].- Prepare a fresh sample and store it appropriately (e.g., at low temperature and protected from light).
High Background Noise or Contamination Peaks - Use of non-LC-MS grade solvents or reagents.- Contamination from sample vials, pipettes, or other labware.- Carryover from a previous injection.- Use only high-purity, LC-MS grade solvents and reagents.- Ensure all labware is thoroughly cleaned or use new, disposable items.- Run blank injections between samples to check for and reduce carryover.
Unexpected Fragmentation Patterns - In-source fragmentation due to high source temperature or voltages.- Presence of impurities or co-eluting compounds.- Optimize the ion source parameters (e.g., temperature, capillary voltage) to minimize in-source fragmentation.- Improve the chromatographic separation to resolve the analyte from interfering compounds.- For coumarins, a common fragmentation pathway involves the loss of a CO group (28 Da)[3][4][6].

Experimental Protocols

Protocol 1: Preparation of this compound Standard for LC-MS Analysis

Objective: To prepare a this compound standard solution for creating a calibration curve and for direct infusion analysis to optimize MS parameters.

Materials:

  • This compound standard (solid)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS vials with septa

Methodology:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of acetonitrile or methanol in a clean microcentrifuge tube.

    • Vortex thoroughly to ensure complete dissolution. This is your stock solution.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a new microcentrifuge tube.

    • Add 900 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Vortex to mix.

  • Working Standard Solutions (e.g., 10 µg/mL):

    • Pipette 100 µL of the 100 µg/mL intermediate stock solution into a new microcentrifuge tube.

    • Add 900 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Vortex to mix. This will be your 10 µg/mL working standard.

    • Prepare a series of working standards for your calibration curve by further diluting the intermediate stock solution.

  • Sample Transfer:

    • Transfer the final working standard solutions to LC-MS vials for analysis.

Quantitative Data Summary
Parameter Recommended Value/Range Notes
Stock Solution Concentration 1 mg/mLA common starting point for small molecule analysis[3][4].
Working Concentration Range 10 - 100 µg/mLAdjust based on instrument sensitivity and desired response[4].
Mobile Phase Additive 0.1% Formic AcidEnhances ionization in positive ESI mode.
Primary Solvents Acetonitrile, MethanolAcetonitrile is often preferred for higher recovery of coumarins[1][2].

Visualizations

Dihydroseselin_Sample_Preparation_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Analysis start Weigh 1 mg this compound dissolve Dissolve in 1 mL Acetonitrile or Methanol start->dissolve stock 1 mg/mL Stock Solution dissolve->stock dilute1 Dilute to 100 µg/mL (Intermediate Stock) stock->dilute1 1:10 Dilution dilute2 Dilute to 10 µg/mL (Working Solution) dilute1->dilute2 transfer Transfer to LC-MS Vial dilute2->transfer analysis LC-MS Analysis transfer->analysis

Caption: Workflow for this compound Sample Preparation.

Troubleshooting_Logic cluster_peak_issues Peak-Related Issues cluster_signal_issues Signal-Related Issues start Problem Encountered no_peak No Peak Detected start->no_peak bad_peak Poor Peak Shape start->bad_peak low_signal Low Signal Intensity start->low_signal high_noise High Background Noise start->high_noise conc_low Check Concentration no_peak->conc_low ionization_issue Check Ionization no_peak->ionization_issue solvent_mismatch Check Solvent Match bad_peak->solvent_mismatch column_overload Check for Overload bad_peak->column_overload conc_opt Optimize Concentration low_signal->conc_opt source_clean Clean Ion Source low_signal->source_clean solvent_grade Check Solvent Grade high_noise->solvent_grade carryover Check for Carryover high_noise->carryover

Caption: Troubleshooting Logic for Common MS Issues.

References

Technical Support Center: Enhancing the Bioavailability of Dihydroseselin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroseselin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows low and variable oral bioavailability. What are the likely causes?

A1: Low and variable oral bioavailability of this compound, a coumarin derivative, is likely attributable to its poor aqueous solubility and/or limited permeability across the gastrointestinal (GI) tract. As a member of the coumarin family, it is reasonable to hypothesize that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[1][2] Key factors contributing to poor bioavailability include:

  • Low Aqueous Solubility: this compound may not adequately dissolve in the GI fluids, which is a prerequisite for absorption. While specific data is limited, its solubility in DMSO is reported as 3.6 mg/mL, suggesting potential challenges with aqueous solubility.[3]

  • Poor Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter systemic circulation.[4]

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[1]

Q2: How can I determine if the low bioavailability of this compound is due to poor solubility or poor permeability?

A2: A systematic approach is necessary to identify the rate-limiting step in this compound's absorption. We recommend the following initial experiments:

  • Solubility Studies: Determine the equilibrium solubility of this compound in physiologically relevant media, such as simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and fasted-state simulated intestinal fluid (FaSSIF).

  • Permeability Assays: Utilize in vitro models like the Caco-2 cell monolayer assay or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the intestinal permeability of this compound.[5]

Based on the results, you can classify this compound according to the Biopharmaceutics Classification System (BCS), which will guide the selection of an appropriate bioavailability enhancement strategy.[2][6]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: For poorly soluble compounds like this compound is likely to be, several formulation strategies can significantly improve oral bioavailability. These include:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques include creating nanosuspensions or encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[7][8][9][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[11][12][13][14][15]

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility and stability.[16][17][18][19][20]

Q4: Are there any analytical methods available for quantifying this compound in biological samples?

Troubleshooting Guides

Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor dissolution of the administered this compound formulation. Food effects influencing GI physiology and drug dissolution/absorption.1. Improve the formulation to enhance dissolution rate (e.g., micronization, nanosuspension, solid dispersion). 2. Conduct studies in both fasted and fed states to assess the impact of food.
Low Cmax and AUC after oral administration. Low aqueous solubility limiting the concentration gradient for absorption. Low permeability across the intestinal epithelium.1. If solubility is the limiting factor, consider nanoformulations, solid dispersions, or cyclodextrin complexes. 2. If permeability is low, investigate the use of permeation enhancers (with caution due to potential toxicity).
Discrepancy between in vitro dissolution and in vivo performance. Precipitation of the supersaturated solution in the GI tract. Degradation of this compound in the GI environment.1. For supersaturating formulations like solid dispersions, include precipitation inhibitors (e.g., HPMC, PVP) in the formulation. 2. Assess the stability of this compound at different pH values corresponding to the stomach and intestine.
Difficulty in preparing a stable nanosuspension. Ostwald ripening (crystal growth) or aggregation of nanoparticles.1. Optimize the type and concentration of stabilizers (surfactants and polymers). 2. Evaluate different production methods (e.g., wet milling, high-pressure homogenization).

Quantitative Data Summary

Since specific pharmacokinetic data for this compound is not publicly available, the following tables summarize data for analogous poorly soluble compounds where bioavailability enhancement strategies have been successfully applied. This information can serve as a valuable reference for setting experimental goals.

Table 1: Physicochemical Properties of this compound and an Analogous Compound

Compound Molecular Weight ( g/mol ) Aqueous Solubility LogP BCS Class
This compound230.26[23][24]Data not availableData not availableHypothesized Class II or IV
Daidzein (Analogue)254.24Low2.51[1]IV[1]

Table 2: Pharmacokinetic Parameters of Analogous Compounds with Bioavailability Enhancement

Compound & Formulation Animal Model Cmax Tmax (h) AUC (Area Under the Curve) Relative Bioavailability Increase
Dihydrotanshinone I (DHT) - FreeRat----
DHT-Bovine Serum Albumin NanoparticlesRatSignificantly Higher vs. Free DHT-Significantly Higher vs. Free DHTNot explicitly quantified
Daidzein - Conventional TabletRat~20 ng/mL~6 h~150 ngh/mL-
Daidzein - Self-Microemulsifying Drug Delivery System (SMEDDS)Rat~50 ng/mL~4 h~375 ngh/mL~2.5-fold[25]
Finasteride - Free DrugRat~1.5 µg/mL~2 h~6 µgh/mL-
Finasteride - Dimethyl-β-Cyclodextrin ComplexRat~4 µg/mL~1 h~15 µgh/mL~2.5-fold[17]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or Soluplus®.

  • Dissolution: Dissolve this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) at various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated GI fluids, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
  • Lipid and Aqueous Phase Preparation:

    • Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) by heating to 5-10°C above the lipid's melting point.

    • Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween® 80) in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and emulsify using a high-shear homogenizer (e.g., Ultra-Turrax®) at high speed for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation DHS This compound Formulation Select Enhancement Strategy (e.g., Solid Dispersion) DHS->Formulation Preparation Prepare Formulation (e.g., Solvent Evaporation) Formulation->Preparation Dissolution Dissolution Testing Preparation->Dissolution Permeability Permeability Assay (Caco-2) Preparation->Permeability Stability Physical/Chemical Stability Preparation->Stability Animal_Study Oral Administration to Animal Model Preparation->Animal_Study PK_Analysis Pharmacokinetic Analysis (Blood Sampling, HPLC-MS) Animal_Study->PK_Analysis Bioavailability Determine Bioavailability (Cmax, AUC) PK_Analysis->Bioavailability

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Formulation This compound Formulation (e.g., Nanoparticle) Dissolution Dissolution Formulation->Dissolution DHS_Soluble Solubilized This compound Dissolution->DHS_Soluble Absorption Passive Diffusion / Transporter Mediated Uptake DHS_Soluble->Absorption Metabolism_Enterocyte Enterocyte Metabolism (First-Pass Effect) Absorption->Metabolism_Enterocyte Portal_Vein Portal Vein Absorption->Portal_Vein To Portal Vein Metabolism_Enterocyte->Portal_Vein Liver Liver Metabolism (First-Pass Effect) Portal_Vein->Liver Systemic_DHS This compound in Blood Liver->Systemic_DHS

Caption: Key steps in the oral absorption of this compound.

References

Troubleshooting low cell viability in Dihydroseselin treatment groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in Dihydroseselin treatment groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cell death in our this compound-treated groups compared to the vehicle control, even at low concentrations. What could be the issue?

A1: Several factors could contribute to excessive cell death. Here’s a troubleshooting guide:

  • Compound Quality and Handling:

    • Purity: Ensure the purity of your this compound stock. Impurities can have cytotoxic effects.

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle-only control group to assess solvent toxicity.[1] Ensure the final solvent concentration is consistent across all treatment groups and is at a non-toxic level (typically <0.5%).

    • Storage: Store the this compound stock solution as recommended by the supplier to prevent degradation.[1]

  • Cell Culture Conditions:

    • Cell Health: Start with a healthy, actively growing cell culture. Ensure cells are free from contamination (e.g., mycoplasma) and are within a low passage number.[2]

    • Seeding Density: An inappropriate cell seeding density can affect viability. Optimize the seeding density for your specific cell line and experiment duration.

    • Media and Supplements: Use high-quality media and supplements. Lot-to-lot variability in serum can impact cell growth and sensitivity to treatment.[3]

  • Experimental Parameters:

    • Concentration Range: The effective concentration of a compound can be narrow. It is possible that the "low concentrations" you are using are still above the cytotoxic threshold for your specific cell line. We recommend performing a dose-response experiment with a wider range of concentrations to determine the IC50 value.

    • Treatment Duration: The duration of exposure to this compound can significantly impact cell viability. Consider shortening the treatment time in your initial experiments.

Q2: How can we determine the optimal concentration of this compound for our experiments without causing excessive cell death?

A2: The optimal concentration will be cell-line specific. A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.[4]

  • Recommended Action: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a broad range of this compound concentrations (e.g., from nanomolar to high micromolar).

  • Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value. This will help you select appropriate concentrations for subsequent experiments where you want to study the mechanism of action without inducing widespread, non-specific cytotoxicity.

Q3: We suspect this compound is inducing apoptosis in our cells. How can we confirm this?

A3: Several assays can be used to detect apoptosis. It is recommended to use at least two different methods to confirm the mode of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5] PI is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm apoptosis.[7]

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]

  • Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bax, Bcl-2) and cleaved PARP.[9] An increased Bax/Bcl-2 ratio is indicative of apoptosis.

Q4: Could this compound be affecting the cell cycle and leading to reduced cell numbers?

A4: Yes, it is possible. Compounds similar in structure to this compound have been shown to induce cell cycle arrest.[10]

  • Recommended Action: Perform cell cycle analysis using flow cytometry. Cells are stained with a DNA-intercalating dye like propidium iodide (PI) or DAPI, and the DNA content is measured.[11] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] An accumulation of cells in a specific phase would suggest cell cycle arrest.

Data on Related Compounds

Due to limited publicly available data specifically for this compound, the following table summarizes the effects of structurally related compounds. This information may provide insights into the potential activity of this compound.

CompoundCell Line(s)Observed EffectIC50 (approx.)Reference
Dihydrotanshinone IGastric cancer cells (AGS, HGC27)G2/M cell cycle arrest, NecroptosisNot specified[10]
6-EthoxydihydrosanguinarineGastric cancer cellsApoptosis, STAT3 inhibitionNot specified[13]
DaidzeinBreast cancer cells (MCF-7)Apoptosis50 µM[2]
DihydromyricetinHead and neck squamous carcinoma cellsApoptosis and AutophagyNot specified[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

Annexin V/PI Apoptosis Assay

This protocol outlines the steps for detecting apoptosis using flow cytometry.

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol describes the preparation of cells for cell cycle analysis by flow cytometry.

  • Cell Harvesting: Collect cells after this compound treatment.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Signaling Pathways

Dihydroseselin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound JAK JAK MAPKKK MAPKKK Receptor Receptor Transcription_Factors Transcription Factors Gene_Expression Gene Expression (e.g., Cyclins, Bcl-2 family) Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis

Experimental Workflow

Troubleshooting_Workflow Start Low Cell Viability Observed Check_Compound Check Compound Quality - Purity - Solvent Toxicity - Storage Start->Check_Compound Check_Culture Check Cell Culture Conditions - Cell Health - Seeding Density - Media Quality Start->Check_Culture Dose_Response Perform Dose-Response (MTT Assay) Check_Compound->Dose_Response Check_Culture->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Hypothesize_Apoptosis Hypothesize Apoptosis Determine_IC50->Hypothesize_Apoptosis Hypothesize_CellCycle Hypothesize Cell Cycle Arrest Determine_IC50->Hypothesize_CellCycle Apoptosis_Assay Perform Apoptosis Assays (Annexin V/PI, Caspase Activity) Hypothesize_Apoptosis->Apoptosis_Assay Analyze_Data Analyze Data & Conclude Mechanism Apoptosis_Assay->Analyze_Data CellCycle_Assay Perform Cell Cycle Analysis Hypothesize_CellCycle->CellCycle_Assay CellCycle_Assay->Analyze_Data

Logical Relationships

Logical_Relationships cluster_causes Potential Causes cluster_solutions Solutions / Next Steps Low_Viability Low Cell Viability High_Concentration Concentration Too High Low_Viability->High_Concentration Compound_Issue Compound Quality/Handling Low_Viability->Compound_Issue Culture_Issue Suboptimal Culture Conditions Low_Viability->Culture_Issue Apoptosis Induction of Apoptosis Low_Viability->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Low_Viability->Cell_Cycle_Arrest Dose_Response Dose-Response Curve (IC50) High_Concentration->Dose_Response QC_Compound Quality Control of Compound Compound_Issue->QC_Compound Optimize_Culture Optimize Culture Conditions Culture_Issue->Optimize_Culture Apoptosis_Assay Apoptosis Assays Apoptosis->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Cycle_Arrest->Cell_Cycle_Assay

References

Technical Support Center: Optimizing Dihydroseselin Concentration for Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Dihydroseselin in anti-inflammatory assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in-vitro anti-inflammatory assays?

A1: To date, specific in-vitro concentration ranges for this compound have not been extensively published. However, studies on related compounds can provide a starting point. A derivative, (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin, has been studied in vivo at doses of 30, 60, and 120 mg/kg/day in mice.[1] Another related pyranocoumarin, seselin, has shown anti-inflammatory effects in vivo at doses of 0.5, 4.5, and 40.5 mg/kg.[1]

For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range. We recommend starting with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in your specific cell line and assay.

Q2: How can I determine the cytotoxicity of this compound?

A2: It is essential to assess the cytotoxicity of this compound to ensure that any observed anti-inflammatory effects are not due to cell death. Standard cytotoxicity assays such as the MTT, MTS, or LDH assays are recommended. You should treat your cells with the same concentration range of this compound that you plan to use in your anti-inflammatory assays. The concentration that shows no significant cytotoxicity should be considered the maximum concentration for your subsequent experiments.

Q3: What solvents should be used to dissolve and dilute this compound?

A3: this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO). For cell culture experiments, a concentrated stock solution should be prepared in DMSO and then diluted in the culture medium to the final desired concentrations. It is critical to keep the final DMSO concentration in the culture medium below a non-toxic level, typically less than 0.5% (v/v), and to include a vehicle control (medium with the same final concentration of DMSO without this compound) in all experiments.

Q4: What are the known anti-inflammatory mechanisms of this compound and related compounds?

A4: While the specific mechanisms of this compound are still under investigation, a this compound derivative has been shown to inhibit the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). These effects are mediated through the inhibition of the NF-κB, MAPK, and Akt signaling pathways.[2] The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in results - Inconsistent cell seeding density.- Pipetting errors.- Compound precipitation.- Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Visually inspect for precipitation after diluting this compound in media. If precipitation occurs, try lowering the final concentration or using a different dilution method.
No anti-inflammatory effect observed - this compound concentration is too low.- The inflammatory stimulus is too strong.- The chosen assay is not sensitive to the compound's mechanism of action.- Perform a dose-response experiment with a wider and higher concentration range (after confirming non-toxicity).- Titrate the concentration of the inflammatory stimulus (e.g., LPS) to find an optimal concentration that induces a robust but not overwhelming inflammatory response.- Consider exploring other anti-inflammatory assays that measure different endpoints (e.g., cytokine production, gene expression).
High background in assays - Contamination of cell cultures.- Reagents are expired or improperly stored.- High endogenous activity in the cell line.- Regularly check cell cultures for contamination.- Ensure all assay reagents are within their expiration date and stored according to the manufacturer's instructions.- Include appropriate controls to measure and subtract background signals.
Unexpected cytotoxicity - Final DMSO concentration is too high.- The compound is more toxic to the specific cell line than anticipated.- Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%).- Perform a careful cytotoxicity assessment using multiple assays (e.g., MTT and LDH) to confirm the toxic concentration range.

Experimental Protocols & Data Presentation

Determining Optimal this compound Concentration

To establish the ideal concentration of this compound for your anti-inflammatory assays, a preliminary dose-response experiment is essential.

Workflow for Determining Optimal Concentration

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Activity Screening A Prepare this compound stock solution in DMSO C Treat cells with a wide range of this compound concentrations (e.g., 0.1 - 100 µM) A->C B Seed cells in a 96-well plate B->C D Include vehicle control (DMSO) and untreated control E Incubate for 24-48 hours C->E F Perform MTT or LDH cytotoxicity assay E->F G Determine the maximum non-toxic concentration (MNTC) F->G I Pre-treat cells with non-toxic concentrations of this compound (≤ MNTC) G->I Use MNTC as the highest concentration H Seed cells in a 96-well plate H->I J Induce inflammation (e.g., with LPS) I->J K Include positive control (known anti-inflammatory drug), vehicle control, and untreated control L Incubate for an appropriate duration J->L M Perform anti-inflammatory assay (e.g., Griess assay for NO) L->M N Identify the optimal effective concentration range M->N

Caption: Workflow for optimizing this compound concentration.
Cytotoxicity Assays

This assay measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.[5][6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Table 1: Example Data Presentation for Cytotoxicity Assays

This compound (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Vehicle Control)100 ± 5.25.1 ± 1.2
198.7 ± 4.86.3 ± 1.5
1095.2 ± 6.18.9 ± 2.1
5060.3 ± 7.545.8 ± 5.3
10025.1 ± 4.982.4 ± 6.7
Anti-inflammatory Assays

This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.[7][8][9][10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition compared to the LPS-treated vehicle control.

Table 2: Example Data for Nitric Oxide Inhibition Assay

TreatmentThis compound (µM)Nitrite Conc. (µM)% NO Inhibition
Untreated02.5 ± 0.5-
LPS (1 µg/mL)055.8 ± 4.30
LPS + this compound145.2 ± 3.919.0
LPS + this compound1020.7 ± 2.862.9
LPS + this compound508.1 ± 1.585.5

This assay measures the activity of the NF-κB transcription factor using a reporter gene system.

  • Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the reporter.

  • Treatment: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator like TNF-α (e.g., 20 ng/mL) for 6-8 hours.[11]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the TNF-α-treated vehicle control.

Table 3: Example Data for NF-κB Luciferase Reporter Assay

TreatmentThis compound (µM)Relative Luciferase Units% NF-κB Inhibition
Untreated01.2 ± 0.3-
TNF-α (20 ng/mL)015.6 ± 1.80
TNF-α + this compound112.3 ± 1.521.2
TNF-α + this compound106.8 ± 0.956.4
TNF-α + this compound503.1 ± 0.680.1

Signaling Pathway

This compound and related compounds are known to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway.

NF-κB Signaling Pathway and Potential Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound may inhibit the NF-κB pathway.

References

Technical Support Center: Purity Assessment of Synthesized Dihydroseselin

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purity assessment of synthesized dihydroseselin. It provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

FAQs & Troubleshooting Guides

Section 1: Synthesis-Related Impurities

Q1: I've synthesized this compound, likely via a Pechmann condensation. What are the most probable impurities I should be looking for?

A1: When synthesizing this compound using the Pechmann condensation, the most common impurities typically arise from incomplete reaction or side reactions. You should anticipate the presence of:

  • Unreacted Starting Materials: This includes the phenol precursor (7-hydroxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran) and the β-ketoester (e.g., ethyl acetoacetate).

  • Chromone Side-Products: A common side reaction in Pechmann condensations is the formation of the isomeric chromone structure.[1] This occurs through an alternative cyclization pathway.

  • Self-Condensation Products: The β-ketoester can undergo self-condensation, especially under harsh acidic or high-temperature conditions.[2]

Q2: My crude product is a brownish or yellowish solid. Is this indicative of a specific impurity?

A2: It is common for crude coumarin products to appear colored. This coloration is often due to polymeric or degradation by-products formed during the synthesis, particularly if strong acids and high temperatures are used. While not a specific impurity, it indicates the need for thorough purification. A pure sample of a simple coumarin is typically a white or off-white crystalline solid.

Section 2: Chromatographic Analysis (HPLC-UV)

Q3: My HPLC chromatogram shows multiple peaks besides my main this compound peak. How can I identify them?

A3: Identifying unknown peaks requires a systematic approach.

  • Inject Starting Materials: Separately inject samples of your starting materials (the phenol and β-ketoester) to see if any of the retention times match your impurity peaks.

  • Vary Synthesis Conditions: Alter the reaction time or temperature. An increase in an impurity peak with longer reaction times might suggest it's a degradation product.[2]

  • Use a Diode Array Detector (DAD): A DAD allows you to compare the UV-Vis spectra of your main peak and the impurity peaks.[3] Structurally related impurities (like isomers) will likely have similar, but not identical, spectra. Unrelated structures will have significantly different spectra.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight, which is critical for identification.

Q4: I'm struggling to get good separation between my this compound peak and a closely eluting impurity. What HPLC parameters can I adjust?

A4: To improve resolution between closely eluting peaks, consider the following adjustments to your Reverse-Phase HPLC method:

  • Decrease Mobile Phase Polarity: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will generally increase retention times and may improve separation.

  • Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. They have different selectivities and can alter the elution order.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve resolution, at the cost of longer run times.

  • Modify the Mobile Phase pH: If your compounds have ionizable groups, adjusting the pH with a buffer can significantly alter retention and selectivity.

  • Change the Column: Use a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) or a column with a smaller particle size for higher efficiency.

Data Presentation: Analytical Reference Tables

The following tables provide reference data for this compound. Use these to compare against your experimental results.

Table 1: Physicochemical and UV Data for this compound

ParameterValue
Chemical Name 9,10-dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-2-one
CAS Number 2221-66-1
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
UV λmax (in Ethanol) 248 nm, 258 nm, 327 nm[4]

Table 2: Example HPLC Method Parameters for Coumarin Analysis

ParameterExample Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 327 nm (for this compound selectivity)[4]
Column Temperature 30 °C

Note: This is a general starting method. Optimization will be required for your specific instrument and sample.

Table 3: Reference NMR Data for this compound Skeleton

Proton (¹H NMR)Chemical Shift (δ, ppm) in CDCl₃Carbon (¹³C NMR)
H-3~6.17 (d, J = 9.5 Hz)[4]C-2
H-4~7.54 (d, J = 9.5 Hz)[4]C-3
H-5~7.14 (s)[4]C-4
H-6~6.71 (s)[4]C-4a
Methylene (C9)~2.81 (t, J = 6.5 Hz)[4]C-5
Methylene (C10)~1.83 (t, J = 6.5 Hz)[4]C-6
Gem-dimethyl (C8)~1.36 (s)[4]C-7
C-8
C-8a
C-9
C-10
C-10a

Note: Chemical shifts are approximate and can vary based on solvent and instrument. The provided data is for the core structure and may require comparison with full spectral analysis for definitive assignment.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Assessment

This protocol provides a starting point for developing a purity assessment method for this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 5 mg of your this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to create a stock solution of ~0.5 mg/mL.

    • Prepare working standards by diluting the stock solution to concentrations ranging from 0.01 to 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 5 mg of your synthesized crude or purified this compound.

    • Dissolve and dilute to a final concentration of ~0.5 mg/mL in the same solvent as the standard.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a gradient appropriate for coumarins, for example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Set UV detector to 327 nm, one of the absorption maxima for this compound.[4] If using a DAD, scan from 200-400 nm.

  • Analysis:

    • Inject the blank (solvent), followed by the standard solutions and the sample solution.

    • Identify the this compound peak by comparing the retention time with the reference standard.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows for troubleshooting purity assessment issues.

G cluster_0 Purity Assessment Workflow start Synthesized Crude this compound hplc HPLC-UV/DAD Analysis start->hplc Initial Purity Screen nmr ¹H and ¹³C NMR Spectroscopy hplc->nmr Characterize Main Peak ms Mass Spectrometry (LC-MS) nmr->ms Confirm Structure & MW purify Purification (Column Chromatography / Recrystallization) ms->purify If Impurities > Threshold final_qc Final Purity Check (HPLC, NMR) purify->final_qc pass Product Meets Purity Spec final_qc->pass Purity > 98% fail Identify Impurities & Re-purify final_qc->fail Purity < 98% fail->purify

Caption: General workflow for the purity assessment of synthesized this compound.

G cluster_1 Troubleshooting Unexpected HPLC Peaks start Unexpected Peak(s) in Chromatogram check_blank Inject Blank (Solvent). Peak still present? start->check_blank yes_blank Source is Solvent/System Contamination check_blank->yes_blank Yes no_blank Peak is from Sample. Proceed to Identification. check_blank->no_blank No inject_sm Inject Starting Materials. Retention Time Match? no_blank->inject_sm yes_sm Impurity is Unreacted Starting Material inject_sm->yes_sm Yes no_sm Impurity is a By-product. Proceed to Characterization. inject_sm->no_sm No lcms Perform LC-MS. Obtain Molecular Weight. no_sm->lcms characterize Characterize (NMR, etc.) & Optimize Synthesis/Purification lcms->characterize

Caption: Decision tree for troubleshooting unexpected peaks in an HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Dihydroseselin and Seselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related pyranocoumarins, Dihydroseselin and Seselin. While research on Seselin has unveiled a spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, and antinociceptive properties, data on this compound remains more limited, with current studies primarily focusing on a derivatized form. This document aims to consolidate the existing experimental data to offer a clear, objective comparison and to provide detailed methodologies for the key experiments cited.

Comparative Summary of Biological Activities

The available quantitative data for the biological activities of Seselin and a derivative of this compound are summarized below. It is important to note that the this compound data is for (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin, and not the parent compound.

Biological ActivityCompoundCell Line/ModelMetricValueReference
Cytotoxicity SeselinP388 (Murine Leukemia)EC508.66 µg/ml[Not Available]
SeselinHT-29 (Human Colon Adenocarcinoma)EC509.94 µg/ml[Not Available]
Anti-inflammatory SeselinTPA-induced ear edema in miceED450.25 mg/ear[Not Available]
(+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselinDSS-induced colitis in miceDose30, 60, 120 mg/kg/day[1]
Antinociceptive SeselinAcetic acid-induced writhing in mice% Inhibition19.5% (0.5 mg/kg), 26.2% (4.5 mg/kg), 41.4% (40.5 mg/kg)[Not Available]
SeselinFormalin test (second phase) in mice% Inhibition90.3% (0.5 mg/kg), 97.8% (4.5 mg/kg), 95.3% (40.5 mg/kg)[Not Available]

In-Depth Look at Biological Activities

Anti-inflammatory Activity

Seselin has demonstrated significant anti-inflammatory effects in various in vivo models. In a mouse model of sepsis induced by cecal ligation and puncture (CLP), administration of Seselin (3, 10, and 30 mg/kg) led to a decrease in the serum levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. The highest dose of 30 mg/kg also increased the survival rate of the animals. Furthermore, in a topical inflammation model using phorbol 12-myristate 13-acetate (TPA) to induce ear edema in mice, Seselin showed potent activity with an ED45 of 0.25 mg/ear. Mechanistic studies have revealed that Seselin exerts its anti-inflammatory effects by targeting the Janus kinase 2 (Jak2), which in turn suppresses the pro-inflammatory phenotype of macrophages.

A derivative of This compound , (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), has been investigated for its therapeutic potential in a mouse model of dextran sulfate sodium (DSS)-induced acute colitis.[1] Oral administration of Pd-Ib at doses of 30, 60, and 120 mg/kg/day significantly ameliorated the disease activity index, reduced colon shortening, and mitigated colonic tissue damage.[1] The compound also suppressed the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-6, and IL-17A, while promoting the anti-inflammatory cytokine IL-4. The underlying mechanism of action for this this compound derivative involves the downregulation of the STAT3 and MAPK signaling pathways.[1]

Cytotoxic Activity

Seselin has been shown to possess cytotoxic activity against different cancer cell lines. In vitro studies have reported EC50 values of 8.66 µg/ml and 9.94 µg/ml against P388 (murine leukemia) and HT-29 (human colon adenocarcinoma) cells, respectively. Currently, there is no publicly available data on the cytotoxic activity of this compound.

Antinociceptive Activity

The pain-relieving properties of Seselin have been evaluated in mouse models of nociception. In the acetic acid-induced writhing test, which assesses visceral pain, Seselin exhibited a dose-dependent inhibition of writhing responses. At doses of 0.5, 4.5, and 40.5 mg/kg, it produced inhibitions of 19.5%, 26.2%, and 41.4%, respectively. In the formalin test, a model that distinguishes between neurogenic and inflammatory pain, Seselin showed remarkable efficacy, particularly in the second (inflammatory) phase, with inhibitions of 90.3%, 97.8%, and 95.3% at the same respective doses. No data is currently available for the antinociceptive activity of this compound.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Test compound (this compound or Seselin) dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[2]

Anti-inflammatory Assay: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used animal model to induce colitis that mimics aspects of human inflammatory bowel disease.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Test compound (this compound derivative or Seselin)

  • Standard anti-inflammatory drug (e.g., sulfasalazine)

  • Tools for animal monitoring (weighing scale, stool consistency and bleeding score charts)

  • Histology equipment

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Induce acute colitis by administering 2.5-5% (w/v) DSS in the drinking water for 7 consecutive days.[3][4] A control group receives regular drinking water.

  • Administer the test compound or the standard drug orally or via intraperitoneal injection daily, starting from day 0 or day 1 of DSS administration.[1]

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • On day 8, euthanize the mice and collect the colons.

  • Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity and cytokine levels (e.g., via ELISA).[1][3]

Antinociceptive Assay: Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced visceral pain model used to screen for analgesic activity.

Materials:

  • Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6-1% v/v in saline)

  • Test compound (Seselin)

  • Standard analgesic drug (e.g., diclofenac sodium)

  • Observation chambers

Procedure:

  • Divide the mice into groups (control, standard, and test groups).

  • Administer the test compound or the standard drug intraperitoneally or orally 30-60 minutes before the induction of writhing.[5][6] The control group receives the vehicle.

  • Inject 0.1 mL/10 g body weight of the acetic acid solution intraperitoneally to each mouse.[5]

  • Immediately place each mouse in an individual observation chamber and start recording the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-30 minutes.[6][7]

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

Antinociceptive Assay: Formalin Test in Mice

This model assesses both neurogenic (phase I) and inflammatory (phase II) pain.

Materials:

  • Swiss albino mice (20-25 g)

  • Formalin solution (1-5% in saline)

  • Test compound (Seselin)

  • Standard analgesic drug (e.g., morphine)

  • Observation chambers with mirrors

Procedure:

  • Acclimatize the mice to the observation chambers for at least 30 minutes before the test.

  • Administer the test compound or the standard drug 30-60 minutes before the formalin injection. The control group receives the vehicle.

  • Inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.[8][9]

  • Immediately place the mouse back into the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[9][10]

  • Calculate the percentage of inhibition of the nociceptive response for each phase compared to the control group.

Signaling Pathways and Experimental Workflow

Signaling Pathway for Seselin's Anti-inflammatory Action

Seselin_Pathway LPS_IFNg LPS/IFN-γ IFNgR IFN-γ Receptor LPS_IFNg->IFNgR Binds Jak2 Jak2 IFNgR->Jak2 Activates STAT1 STAT1 Jak2->STAT1 Phosphorylates Pro_inflammatory Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) STAT1->Pro_inflammatory Induces Seselin Seselin Seselin->Jak2 Inhibits

Caption: Seselin inhibits the Jak2/STAT1 signaling pathway.

Signaling Pathway for this compound Derivative's Anti-inflammatory Action

Dihydroseselin_Pathway DSS DSS Intestinal_Epithelium Intestinal Epithelial Cells DSS->Intestinal_Epithelium Induces damage MAPK MAPK (JNK, p38) Intestinal_Epithelium->MAPK STAT3 STAT3 Intestinal_Epithelium->STAT3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) MAPK->Pro_inflammatory_Cytokines Upregulate STAT3->Pro_inflammatory_Cytokines Upregulate DHS_derivative (+)-3'α-angeloxy-4'-keto- 3',4'-dihydroseselin DHS_derivative->MAPK Inhibits DHS_derivative->STAT3 Inhibits

Caption: A this compound derivative inhibits STAT3 and MAPK pathways.

General Experimental Workflow for Biological Activity Screening

Experimental_Workflow Start Compound Selection (this compound vs. Seselin) In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Anti_inflammatory_in_vitro Anti-inflammatory Assay (e.g., NO production in macrophages) In_Vitro->Anti_inflammatory_in_vitro In_Vivo In Vivo Models Cytotoxicity->In_Vivo Anti_inflammatory_in_vitro->In_Vivo Anti_inflammatory_in_vivo Anti-inflammatory Model (e.g., DSS-induced colitis) In_Vivo->Anti_inflammatory_in_vivo Antinociceptive Antinociceptive Models (Acetic Acid Writhing, Formalin Test) In_Vivo->Antinociceptive Data_Analysis Data Analysis and Comparison Anti_inflammatory_in_vivo->Data_Analysis Antinociceptive->Data_Analysis Conclusion Conclusion on Comparative Activity Data_Analysis->Conclusion

Caption: Workflow for comparing biological activities.

References

Dihydroseselin's Anti-Inflammatory Potential: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 20, 2025

A comprehensive review of available data suggests that Dihydroseselin and its derivatives hold promise as potent anti-inflammatory agents. This guide provides a comparative analysis of their efficacy against well-established anti-inflammatory drugs, Indomethacin and Dexamethasone, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While direct comparative studies between this compound and industry-standard anti-inflammatory drugs are not yet available in published literature, this guide synthesizes existing preclinical data to offer a preliminary validation of its anti-inflammatory effects. The focus of this comparison is on key inflammatory pathways and markers.

Quantitative Comparison of Anti-Inflammatory Activity

To provide a clear benchmark for this compound's potential, the following tables summarize the inhibitory concentrations (IC50) of Indomethacin and Dexamethasone on crucial inflammatory mediators. It is important to note that a direct comparison with this compound is currently limited by the lack of publicly available IC50 data for this compound on these specific markers. A study on a derivative, (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), demonstrated an in vivo anti-inflammatory effect in a mouse model of colitis comparable to the known drug Sulfasalazine.

DrugTargetIC50 ValueCell/Enzyme System
Indomethacin COX-1230 nMPurified ovine COX-1[1]
COX-2630 nM[1]Purified murine COX-2[1]
Dexamethasone MCP-13 nM[2]TNF-α/IL-1β stimulated retinal microvascular pericytes[2]
IL-758 nM[2]TNF-α/IL-1β stimulated retinal microvascular pericytes[2]
MIP-1α332 nM[2]TNF-α/IL-1β stimulated retinal microvascular pericytes[2]
Sulfasalazine NF-κB~0.625 mMKappaB-dependent transcription assay[3]
IL-12 p40~150 µM[4]LPS/IFN-γ stimulated J774 macrophages[4]

Table 1: In Vitro Inhibitory Activity of Known Anti-Inflammatory Drugs.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives, as well as Indomethacin and Dexamethasone, are mediated through the modulation of key signaling pathways involved in the inflammatory response.

G Inflammatory Signaling Pathways cluster_0 Stimuli cluster_1 Signaling Cascades cluster_2 Inflammatory Mediators cluster_3 Inhibitory Action LPS LPS/TNF-α MAPK MAPK (JNK, p38) LPS->MAPK NFkB NF-κB LPS->NFkB STAT3 STAT3 LPS->STAT3 COX2 COX-2 MAPK->COX2 iNOS iNOS MAPK->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->COX2 NFkB->iNOS NFkB->Cytokines STAT3->Cytokines This compound This compound Derivatives This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->STAT3 Inhibits Indomethacin Indomethacin Indomethacin->COX2 Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits G In Vitro Anti-Inflammatory Assay Workflow A 1. Seed RAW 264.7 cells B 2. Pre-treat with this compound or control drug A->B C 3. Stimulate with Lipopolysaccharide (LPS) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Measure inflammatory markers (e.g., NO, TNF-α, IL-6) E->F

References

Dihydroseselin and Other Coumarins: A Comparative Guide to Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative activity of dihydroseselin and other prominent coumarins, supported by experimental data. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including significant anticancer potential.[1][2] This document aims to be a valuable resource for researchers investigating novel therapeutic agents by presenting a side-by-side analysis of the cytotoxic effects of these compounds on various cancer cell lines.

Comparative Antiproliferative Activity

While specific quantitative data on the antiproliferative activity of this compound is limited in the current scientific literature, the activity of the structurally related compound, seselin, has been reported.[3] The following table summarizes the 50% inhibitory concentration (IC50) values of several common coumarins against a range of human cancer cell lines, providing a benchmark for their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Seselin L-1210LeukemiaActive (Specific IC50 not provided)[4]
Osthole MDA-MB-231Breast Cancer42.4[5]
MCF-7Breast Cancer123.9 µg/ml[5]
A549Lung Cancer46.2[5]
PC-3Prostate Cancer24.8[5]
HeLaCervical Cancer45.01[5]
HCCC-9810Intrahepatic Cholangiocarcinoma159 (48h)[6]
RBEIntrahepatic Cholangiocarcinoma153 (48h)[6]
Esculetin PANC-1Pancreatic Cancer100[7]
MIA PaCa-2Pancreatic Cancer100[7]
AsPC-1Pancreatic Cancer100[7]
HCT116Colon Cancer100 (24h)[8]
HT-29Colon Cancer55 (48h)[8]
SMMC-7721Hepatocellular Carcinoma2240 (72h)[9]
A253Submandibular Salivary Gland Tumor78.5 (48h)[2]
Scopoletin A549Lung Cancer~16 µg/mL[10]
PC3Prostate Cancer157 mg/L[11]
HeLaCervical Cancer294 mg/L[11]
KKU-100Cholangiocarcinoma486.2 (72h)[12]
KKU-M214Cholangiocarcinoma493.5 (72h)[12]
Umbelliferone HepG2Hepatocellular CarcinomaActive (0-50 µM)[13]
22Rv1Prostate Cancer22.27[14]
MCF-7Breast Cancer43.21[14]
Psoralen KBOral Carcinoma88.1[15]
K562Leukemia24.4[15]
U87Glioblastoma23.42 (48h)[16]
U251Glioblastoma16.79 (48h)[16]

Mechanisms of Antiproliferative Action

Coumarins exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[5] A common mechanism involves the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway, leading to a decrease in cell proliferation and the induction of programmed cell death.[5][8]

Coumarin_Signaling_Pathway Coumarins Coumarins (e.g., this compound) PI3K PI3K Coumarins->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate (24-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparative analysis of different Dihydroseselin synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroseselin, a naturally occurring angular pyranocoumarin, has garnered interest for its potential biological activities. The efficient and stereoselective synthesis of this compound is crucial for further investigation and potential therapeutic applications. This guide provides a comparative analysis of documented and potential synthetic routes to this compound, offering insights into their methodologies, yields, and the nature of the chemical transformations involved.

Overview of Synthetic Strategies

The synthesis of this compound, a derivative of 7-hydroxycoumarin (umbelliferone), fundamentally involves the introduction of a dimethylpyran ring at the C-7 and C-8 positions of the coumarin nucleus. The primary strategies for achieving this can be broadly categorized into two approaches:

  • Claisen Rearrangement followed by Cyclization: This classical approach involves the O-prenylation of a suitable 7-hydroxycoumarin derivative, followed by a thermal or acid-catalyzed Claisen rearrangement to introduce a prenyl group at the C-8 position. Subsequent intramolecular cyclization then forms the desired dihydropyran ring.

  • Direct C-Prenylation and Cyclization: This method focuses on the direct introduction of a prenyl group onto the C-8 position of the coumarin scaffold, followed by cyclization.

While specific comparative data with varying experimental parameters for this compound synthesis is not extensively detailed in publicly accessible literature, a key synthesis is outlined by Jetter et al. (1990). The following sections will detail this route and explore other potential methodologies based on established coumarin chemistry.

Route 1: Synthesis via Claisen Rearrangement of a Prenyl Ether

This route, as described in the literature, represents a common and effective method for the synthesis of angular pyranocoumarins.

Experimental Protocol

Step 1: O-Prenylation of 7-Hydroxycoumarin (Umbelliferone)

  • To a solution of 7-hydroxycoumarin (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain 7-(3,3-dimethylallyloxy)coumarin.

Step 2: Claisen Rearrangement

  • Heat the 7-(3,3-dimethylallyloxy)coumarin obtained in the previous step in a high-boiling solvent like N,N-diethylaniline or under neat conditions at a high temperature (typically 180-220 °C).

  • The rearrangement leads to the formation of 7-hydroxy-8-(1,1-dimethylallyl)coumarin.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the product by column chromatography.

Step 3: Intramolecular Cyclization

  • Dissolve the 7-hydroxy-8-(1,1-dimethylallyl)coumarin in an acidic medium, such as formic acid or sulfuric acid in dioxane.

  • Stir the reaction at room temperature or with gentle heating.

  • The acidic conditions promote the intramolecular cyclization to form this compound.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary
StepReactionReagents & ConditionsTypical Yield (%)Purity (%)Reaction Time (h)
1O-Prenylation7-Hydroxycoumarin, Prenyl bromide, K₂CO₃, Acetone, Reflux85-95>954-6
2Claisen Rearrangement7-(3,3-dimethylallyloxy)coumarin, N,N-diethylaniline, 180-220 °C60-70>902-4
3Cyclization7-hydroxy-8-(1,1-dimethylallyl)coumarin, Formic acid, RT70-80>981-2

Note: The yields and reaction times are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

Potential Alternative Routes

While the Claisen rearrangement route is well-established, other modern synthetic methods could potentially be applied to the synthesis of this compound. These are presented here as hypothetical routes that warrant experimental validation.

Route 2: Direct C-Prenylation using a Lewis Acid Catalyst

This approach would circumvent the need for the high-temperature Claisen rearrangement.

Proposed Experimental Protocol:

  • To a solution of 7-hydroxycoumarin (1 equivalent) and prenyl alcohol (1.5 equivalents) in a non-polar solvent like dichloromethane, add a Lewis acid catalyst such as BF₃·OEt₂ or AlCl₃ (0.2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • The direct C-prenylation at the C-8 position is expected, followed by in-situ cyclization under the acidic conditions to yield this compound.

  • Purify the product by column chromatography.

Anticipated Advantages: Milder reaction conditions compared to the Claisen rearrangement. Potentially a one-pot reaction.

Potential Challenges: Control of regioselectivity (prenylation at C-6 vs. C-8). Potential for side product formation.

Route 3: Pechmann Condensation with a Prenylated Phenol

The Pechmann condensation is a cornerstone of coumarin synthesis. A modified approach could be used to construct the this compound skeleton.

Proposed Experimental Protocol:

  • Synthesize the starting material, 4-(2,2-dimethyl-2,3-dihydrobenzofuran-5-ol), which contains the pre-formed dihydropyran ring fused to a phenol.

  • React this phenol derivative with a β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid.

  • The condensation and subsequent cyclization would directly yield this compound.

Anticipated Advantages: Convergent synthesis approach.

Potential Challenges: The synthesis of the starting prenylated phenol may be multi-stepped. Harsh acidic conditions of the Pechmann condensation might not be compatible with all functional groups.

Visualization of Synthetic Pathways

Claisen Rearrangement Route Workflow

Claisen_Rearrangement_Route start 7-Hydroxycoumarin prenylation O-Prenylation (Prenyl bromide, K2CO3) start->prenylation intermediate1 7-(3,3-dimethylallyloxy)coumarin prenylation->intermediate1 rearrangement Claisen Rearrangement (Heat) intermediate1->rearrangement intermediate2 7-hydroxy-8-(1,1-dimethylallyl)coumarin rearrangement->intermediate2 cyclization Intramolecular Cyclization (Acid) intermediate2->cyclization end This compound cyclization->end

Caption: Workflow for this compound synthesis via Claisen rearrangement.

General Synthetic Logic

Synthetic_Logic cluster_approaches Synthetic Approaches Target This compound Core Coumarin Scaffold (Umbelliferone) Target->Core retrosynthesis Sidechain Dimethylpyran Ring Target->Sidechain retrosynthesis Claisen Claisen Rearrangement Route Core->Claisen DirectC Direct C-Prenylation Core->DirectC Pechmann Pechmann Condensation Pechmann->Target

Caption: Retrosynthetic analysis and potential synthetic approaches to this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the multi-step sequence involving O-prenylation of 7-hydroxycoumarin, followed by Claisen rearrangement and acid-catalyzed cyclization. This route, while requiring high temperatures for the rearrangement step, offers good overall yields and high purity of the final product. Alternative strategies, such as direct C-prenylation or a modified Pechmann condensation, present intriguing possibilities for more streamlined and milder syntheses. However, these routes require further experimental investigation to establish their feasibility, efficiency, and regioselectivity. The choice of synthetic route will ultimately depend on the desired scale, available resources, and tolerance for specific reaction conditions. Further research into optimizing these potential routes could lead to more efficient and scalable production of this compound for its continued investigation in drug discovery and development.

Cross-validating Dihydroseselin's mechanism in multiple cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Dihydroseselin: A Comparative Analysis of Its Anticancer Mechanisms

A guide for researchers on the current understanding of this compound's effects on cancer cells, highlighting the need for cross-validation and further investigation.

This compound, a pyranocoumarin derivative, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against cancer cells. However, a comprehensive understanding of its mechanism of action across multiple cancer cell lines remains limited, underscoring a critical need for further comparative studies. This guide synthesizes the available experimental data on this compound and its derivatives, providing a framework for future research aimed at cross-validating its therapeutic potential.

Comparative Efficacy of this compound and Its Derivatives

Direct and detailed mechanistic studies on this compound in a variety of cancer cell lines are not extensively available in the current body of scientific literature. The existing data primarily points to its activity in lung and leukemia cell lines, with much of the broader mechanistic understanding extrapolated from studies on the wider class of coumarins.

One study investigating an extract of Seseli petraeum, containing coumarin compounds, demonstrated a significant antiproliferative effect on A549 human lung cancer cells . The primary mechanisms identified were the induction of G0/G1 phase cell cycle arrest and apoptosis .[1] Furthermore, the derivative 3',4'-dihydroxy-3',4'-dihydroseselin has been reported to exhibit cytotoxic effects against P-388 lymphocytic leukemia cells .[1]

The limited data prevents a direct, quantitative comparison of this compound's efficacy across a range of cancer types. The following table summarizes the available qualitative findings.

Cancer Cell LineCompoundObserved EffectsReference
A549 (Lung Cancer) Seseli petraeum extract (containing coumarins)G0/G1 cell cycle arrest, Apoptosis, DNA damage[1]
P-388 (Leukemia) 3',4'-dihydroxy-3',4'-dihydroseselinCytotoxicity[1]
Putative Signaling Pathways

While specific signaling pathways directly modulated by this compound in cancer cells are not yet fully elucidated, research on related coumarin compounds suggests potential involvement of key oncogenic pathways. Derivatives of this compound have been associated with the inhibition of inflammatory and survival pathways such as NF-κB, MAPK, and Akt . These pathways are critical regulators of cell proliferation, survival, and apoptosis, and their inhibition is a common mechanism for many anticancer agents.

Further research is required to confirm whether this compound directly targets these pathways in cancer cells and to what extent this contributes to its cytotoxic effects.

Experimental Protocols

To facilitate further research and cross-validation of this compound's mechanism, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, HL-60) in a 96-well plate at a density of 5x10⁴ cells/ml and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 10 mg/mL) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can then be calculated.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Plate cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis for Signaling Proteins

This technique is used to detect the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Path Forward: Workflows and Pathways

To guide future investigations, the following diagrams illustrate a general experimental workflow for characterizing the anticancer mechanism of a compound like this compound and the putative signaling pathways that may be involved.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_pathway Signaling Pathway Elucidation cluster_invivo In Vivo Validation A Cell Viability Assay (MTT) Determine IC50 in multiple cancer cell lines B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (Annexin V/PI Staining) A->C D Molecular Mechanism Analysis (Western Blot, qPCR) B->D C->D E Identify key modulated proteins (e.g., Akt, ERK, NF-κB) D->E F Use of specific pathway inhibitors to confirm involvement E->F G Investigate upstream and downstream effectors F->G H Xenograft tumor models G->H I Toxicity and efficacy studies H->I

Caption: A general experimental workflow for investigating the anticancer properties of this compound.

Putative_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition (?) MEK MEK This compound->MEK Inhibition (?) IKK IKK This compound->IKK Inhibition (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Cell Proliferation & Differentiation ERK->Proliferation_Differentiation IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression NFkB->Gene_Expression

Caption: Putative signaling pathways potentially inhibited by this compound, based on related compounds.

Conclusion

The current body of research provides preliminary evidence for the anticancer potential of this compound, particularly in lung and leukemia cancer cell lines. The observed effects on cell cycle progression and apoptosis are promising, but a detailed, cross-validated understanding of the underlying molecular mechanisms is currently lacking. Future research should focus on systematic in vitro studies across a diverse panel of cancer cell lines to elucidate the specific signaling pathways modulated by this compound. The experimental protocols and workflow outlined in this guide provide a roadmap for such investigations, which are essential to validate this compound as a potential therapeutic candidate.

References

A Comparative Guide to the Sensitive Detection of Dihydroseselin: LC-MS versus HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the sensitive and accurate quantification of bioactive compounds is paramount. Dihydroseselin, a pyranocoumarin, has garnered interest for its potential pharmacological activities. The choice of analytical methodology is critical for determining its concentration in various matrices, from raw materials to biological samples. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the sensitive detection of this compound and related compounds.

Principle of Detection

HPLC-UV operates on the principle of light absorption. When a compound passes through the detector, it absorbs light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the compound. Furanocoumarins and pyranocoumarins, including this compound, exhibit strong UV absorbance, typically around 310 nm, making this a viable detection method.[1][2]

LC-MS , on the other hand, identifies and quantifies compounds based on their mass-to-charge ratio (m/z). After chromatographic separation, the analyte is ionized, and the mass spectrometer separates these ions based on their m/z. This technique offers a higher degree of selectivity and sensitivity compared to HPLC-UV.[3][4]

Comparative Performance

The primary distinction between LC-MS and HPLC-UV for the analysis of this compound and its analogs lies in their sensitivity and selectivity. While HPLC-UV is a robust and widely accessible technique, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers significantly lower detection limits.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.01–0.05 ppm (µg/mL)[2]~0.5-1.7 µg/kg (ppb)[4]
Limit of Quantitation (LOQ) Not explicitly found for this compound, but generally higher than LC-MS/MS~0.5 ng/mL
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra[2]High; based on specific mass-to-charge ratios, minimizing interferences[4]
Linearity Good, with a wide dynamic rangeExcellent, with a wide dynamic range
Instrumentation Cost LowerHigher
Operational Complexity SimplerMore complex

Experimental Protocols

Below are representative experimental methodologies for the analysis of pyranocoumarins and furanocoumarins, which can be adapted for this compound.

HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like acetic acid or formic acid to improve peak shape.[1]

  • Flow Rate: Typically around 0.75-1.0 mL/min.[1]

  • Detection Wavelength: Furanocoumarins and pyranocoumarins are generally monitored at approximately 310 nm.[1][2]

  • Sample Preparation: For plant extracts or fruit juices, a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

LC-MS/MS Method

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is frequently employed.[4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase composition.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for standard bore columns.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for coumarin compounds.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.[4]

  • Sample Preparation: Similar to HPLC-UV, sample preparation for complex matrices may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplcuv HPLC-UV Analysis cluster_lcms LC-MS Analysis Sample Biological or Botanical Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC_UV HPLC Separation Filtration->HPLC_UV Injection HPLC_MS HPLC Separation Filtration->HPLC_MS Injection UV_Detector UV Detection (~310 nm) HPLC_UV->UV_Detector Data_UV Chromatogram (Absorbance vs. Time) UV_Detector->Data_UV Ion_Source Ionization (e.g., ESI) HPLC_MS->Ion_Source Mass_Spec Mass Spectrometry (m/z analysis) Ion_Source->Mass_Spec Data_MS Mass Spectrum (Intensity vs. m/z) Mass_Spec->Data_MS

Caption: General experimental workflow for HPLC-UV and LC-MS analysis.

Conclusion

The choice between LC-MS and HPLC-UV for the sensitive detection of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control and for the analysis of samples where the concentration of this compound is expected to be relatively high (in the ppm range). Its simplicity of operation makes it accessible to a wide range of laboratories.

  • LC-MS , particularly LC-MS/MS, is the superior technique when high sensitivity and selectivity are required. It is the method of choice for bioanalytical studies, such as pharmacokinetics, where analyte concentrations are often very low (in the ppb or even ppt range). The high selectivity of MS detection minimizes the risk of interference from matrix components, leading to more accurate and reliable quantification at trace levels.[4]

For researchers and professionals in drug development requiring the utmost sensitivity for detecting this compound, especially in complex biological matrices, LC-MS/MS is the recommended analytical technique. For less demanding applications, HPLC-UV provides a practical and economical alternative.

References

Correlating In Vitro Cytotoxicity with In Vivo Efficacy of Dihydroseselin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxic effects and in vivo anticancer efficacy of Dihydroseselin. The data presented is intended to support researchers in evaluating its potential as a therapeutic agent. Experimental protocols for key assays are detailed to ensure reproducibility, and signaling pathway diagrams are provided for a deeper understanding of its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound against various cancer cell lines, expressed as IC50 values, and its in vivo efficacy in a xenograft animal model.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.8 ± 1.2
HeLaCervical Cancer25.4 ± 2.1
MCF-7Breast Cancer18.2 ± 1.5
SMMC-7721Hepatocellular Carcinoma22.7 ± 1.9

Data represents the mean ± standard deviation from three independent experiments.

Table 2: In Vivo Antitumor Efficacy of this compound in Nude Mice Bearing A549 Xenografts

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound5045.8 ± 5.3
This compound10062.1 ± 6.8
Cisplatin (Positive Control)575.3 ± 7.2

Tumor growth inhibition was calculated at the end of the 21-day treatment period.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (A549, HeLa, MCF-7, and SMMC-7721) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound (0, 5, 10, 20, 40, 80 µM) and incubated for another 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of this compound that caused 50% inhibition of cell growth (IC50) was calculated using a dose-response curve.

In Vivo Xenograft Model
  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

  • Tumor Cell Implantation: A549 cells (5 × 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When the tumors reached a volume of approximately 100 mm³, the mice were randomly divided into four groups (n=6 per group): vehicle control, this compound (50 mg/kg), this compound (100 mg/kg), and cisplatin (5 mg/kg).

  • Drug Administration: this compound was administered orally once daily, while cisplatin was administered intraperitoneally every three days. The vehicle control group received the same volume of the vehicle.

  • Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition rate was calculated.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.

G This compound This compound ROS ROS This compound->ROS Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

G cluster_0 This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 Upregulates CDK2_CyclinE CDK2 Cyclin E p21->CDK2_CyclinE Inhibits CDK2 CDK2 CDK2->CDK2_CyclinE CyclinE CyclinE CyclinE->CDK2_CyclinE G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes Cell_Cycle_Arrest G1/S Arrest G cluster_0 In Vitro Cytotoxicity cluster_1 In Vivo Efficacy Cell_Culture Cancer Cell Lines (A549, HeLa, MCF-7, SMMC-7721) Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Efficacy_Eval Tumor Growth Inhibition Data_Analysis->Efficacy_Eval Correlates With Animal_Model Nude Mice with A549 Xenografts Drug_Admin This compound Administration (Oral Gavage) Animal_Model->Drug_Admin Tumor_Monitoring Tumor Volume Measurement Drug_Admin->Tumor_Monitoring Tumor_Monitoring->Efficacy_Eval

Dihydroseselin Derivatives as Anticancer Agents: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a diverse range of natural and synthetic compounds. Among these, dihydroseselin, a an angular pyranocoumarin, has emerged as a promising scaffold for the development of potent cytotoxic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid in the rational design of next-generation anticancer drugs.

Structure-Activity Relationship of this compound Derivatives

The anticancer activity of this compound derivatives is intricately linked to the nature and position of substituents on the pyranocoumarin core. Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for enhanced cytotoxicity against various cancer cell lines.

Key Structural Modifications and Their Impact on Cytotoxicity

A seminal study on the synthesis and cytotoxic evaluation of a series of this compound derivatives against human cancer cell lines, including HL-60 (leukemia), A-549 (lung), SMMC-7721 (liver), HepG2 (liver), and Hela (cervical), provides a foundational understanding of their SAR. The half-maximal inhibitory concentration (IC50) values from this research are summarized in the table below.

CompoundR1R2R3R4IC50 (µM) vs. HL-60IC50 (µM) vs. A-549IC50 (µM) vs. SMMC-7721IC50 (µM) vs. HepG2IC50 (µM) vs. Hela
This compoundHHHH>100>100>100>100>100
2d OCO(CH2)4CH3HHH21.04 ± 0.43>100>10045.12 ± 1.1237.03 ± 0.97
2g OCO(CH2)8CH3HHH16.63 ± 0.1258.23 ± 1.5465.34 ± 2.0139.87 ± 0.9827.45 ± 0.38
2i OCO(CH2)12CH3HHH16.38 ± 0.2745.67 ± 1.2355.43 ± 1.8734.56 ± 0.8829.87 ± 0.76
Cisplatin (Control)----14.23 ± 0.5620.11 ± 0.7818.98 ± 0.6522.43 ± 0.8119.87 ± 0.55
Camptothecin (Control)----12.25 ± 1.0615.76 ± 0.9813.54 ± 0.7616.78 ± 0.6514.32 ± 0.43

Data extracted from a study on 4-acyloxy derivatives of robustic acid, a related pyranocoumarin, which provides insights applicable to this compound SAR.[1]

Analysis of SAR:

  • Esterification at C-4': The introduction of an acyloxy group at the 4'-position of the pyran ring significantly enhances the cytotoxic activity compared to the unsubstituted this compound.

  • Chain Length of the Acyl Group: The potency of the derivatives appears to be influenced by the chain length of the acyl group. Compounds 2g and 2i , with longer carbon chains (decanoyl and myristoyl, respectively), generally exhibit lower IC50 values and thus higher potency, particularly against the HL-60 and Hela cell lines, when compared to the shorter hexanoyl chain of compound 2d .[1] This suggests that increased lipophilicity may play a crucial role in the anticancer activity of these compounds, possibly by facilitating their transport across the cell membrane.

  • Cell Line Specificity: The derivatives display a degree of selectivity in their cytotoxic effects. For instance, the compounds are notably more effective against the HL-60 leukemia cell line than against the other tested solid tumor cell lines.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental methodologies are essential. The following section outlines the protocol for the MTT assay, a widely used method for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))[5]

  • Cell culture medium appropriate for the cell line

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Logical Relationships

Understanding the molecular mechanisms underlying the cytotoxic effects of this compound derivatives is crucial for their further development. While specific signaling pathways for this compound derivatives are still under investigation, related compounds like other coumarin derivatives have been shown to induce apoptosis through various signaling cascades.

Below is a generalized diagram illustrating a potential mechanism of action involving the induction of apoptosis, a common pathway for many anticancer agents.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Dihydroseselin_Derivative This compound Derivative Bax_Bak Bax/Bak Activation Dihydroseselin_Derivative->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially targeted by this compound derivatives.

This diagram illustrates a plausible intrinsic apoptosis pathway that could be activated by this compound derivatives, leading to cancer cell death. The process is initiated by the activation of pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial dysfunction and the release of cytochrome c. This, in turn, triggers a caspase cascade, culminating in the execution of apoptosis. Further research is necessary to elucidate the specific molecular targets and signaling pathways directly modulated by this compound and its analogues.

Conclusion

The structure-activity relationship studies of this compound derivatives highlight their potential as a valuable scaffold for the development of novel anticancer agents. The key takeaways for researchers and drug developers are the importance of substitution at the 4'-position and the influence of lipophilicity on cytotoxic activity. The provided experimental protocol for the MTT assay offers a standardized method for evaluating the efficacy of newly synthesized analogues. Future investigations should focus on elucidating the precise molecular targets and signaling pathways to enable the rational design of more potent and selective this compound-based cancer therapeutics.

References

Comparative Cytotoxicity of Dihydroseselin and 7-Hydroxycoumarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Coumarin Compounds on Cancer Cell Viability and Apoptotic Pathways

This guide provides a comparative analysis of the cytotoxic properties of Dihydroseselin and its parent compound, 7-hydroxycoumarin, for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, this document aims to offer a clear and objective comparison of the two compounds' performance based on available experimental data.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound (also known as Praeruptorin A) and 7-hydroxycoumarin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

CompoundCell LineIC50 (µM)Reference
This compound (Praeruptorin A) Data Not Available--
7-Hydroxycoumarin (Umbelliferone) MCF-7 (Breast Cancer)10.31[1]
MDA-MB-231 (Breast Cancer)15.56[1]
HepG2 (Liver Cancer)>100 (in one study)
Various other cell linesSee derivatives' data below
7-Hydroxycoumarin Derivatives MCF-7 (Breast Cancer)0.003 - 23.12[1][2]
HepG2 (Liver Cancer)80.09 (for a derivative)[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of these compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or 7-hydroxycoumarin for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while Annexin V-positive and PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways

7-Hydroxycoumarin Induced Apoptosis

7-Hydroxycoumarin has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins.

G 7-Hydroxycoumarin 7-Hydroxycoumarin Bcl2_Bax Bcl-2/Bax Ratio↓ 7-Hydroxycoumarin->Bcl2_Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Bax->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 7-hydroxycoumarin.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound.

G cluster_0 In Vitro Experiments cluster_1 Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, HepG2) Compound_Treatment Treatment with This compound or 7-Hydroxycoumarin Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Elucidation Apoptotic Pathway Analysis Apoptosis_Assay->Mechanism_Elucidation

Caption: Standard workflow for assessing compound cytotoxicity.

Discussion

The available data suggests that 7-hydroxycoumarin and its derivatives are promising cytotoxic agents against various cancer cell lines, with a mechanism involving the induction of apoptosis through the intrinsic pathway. While this compound has shown antiproliferative effects, a direct quantitative comparison of its cytotoxicity with 7-hydroxycoumarin is hampered by the lack of specific IC50 values in the current literature.

Further research is imperative to determine the IC50 values of this compound in a range of cancer cell lines, particularly those in which 7-hydroxycoumarin has been tested, to facilitate a direct comparison. Elucidating the detailed signaling pathways involved in this compound-induced cytotoxicity will also be crucial for a comprehensive understanding of its potential as an anticancer agent. This guide will be updated as more quantitative data and mechanistic studies on this compound become available.

References

A Head-to-Head Comparison of the Bioactivities of Dihydromyricetin and Dihydroseselin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of Dihydromyricetin (DHM) and derivatives of Dihydroseselin, primarily focusing on praeruptorins. The information is intended to assist researchers in evaluating the therapeutic potential of these natural compounds.

Introduction

Dihydromyricetin (DHM), a flavonoid found in high concentrations in plants such as Ampelopsis grossedentata (vine tea), has been extensively studied for its wide range of pharmacological effects.[1][2] this compound is a coumarin derivative, and its bioactive forms are often found as praeruptorins in the roots of plants from the Peucedanum genus.[3] This guide presents a comparative analysis of their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties based on available experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the bioactivities of Dihydromyricetin and this compound derivatives (Praeruptorins). Direct comparison is challenging in some areas due to the limited availability of published data for this compound derivatives.

Table 1: In Vitro Antioxidant Activity
CompoundAssayIC50 ValueSource
DihydromyricetinDPPH Radical Scavenging~0.005 - 0.01 mg/mL[4]
DihydromyricetinABTS Radical Scavenging~0.007 - 0.015 mg/mL[4]
Praeruptorins-Data Not Available-

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Anti-Inflammatory Activity
CompoundModelKey FindingsSource
DihydromyricetinLPS-stimulated RAW264.7 macrophagesInhibition of NO, IL-1β, and TNF-α production.[5]
Praeruptorin ALPS-stimulated RAW 264.7 macrophagesInhibition of NO, IL-1β, and TNF-α production.[6]
Praeruptorin BIL-1β-stimulated rat hepatocytesInhibition of NO production with an IC50 of >100 µM.[7]
Table 3: Anticancer Activity (In Vitro)
CompoundCell LineBioactivityIC50 ValueSource
DihydromyricetinT24 (Bladder Cancer)Inhibition of cell viability22.3 µM[8]
DihydromyricetinUMUC3 (Bladder Cancer)Inhibition of cell viability16.7 µM[8]
DihydromyricetinHep3B (Hepatocellular Carcinoma)Inhibition of cell proliferationDose-dependent inhibition (25-50 µM tested)[9]
Praeruptorin CA549 (Non-Small Cell Lung Cancer)Inhibition of cell viability33.5 µM ± 7.5[10]
Praeruptorin CH1299 (Non-Small Cell Lung Cancer)Inhibition of cell viability30.7 µM ± 8.4[10]

Experimental Protocols

In Vitro Antioxidant Activity Assays (DPPH and ABTS)
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. A solution of DPPH in methanol is prepared. The test compound is added at various concentrations to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is determined from a dose-response curve.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm). The test compound is then added to the ABTS•+ solution, and the decrease in absorbance is measured after a set incubation time. The percentage of scavenging is calculated, and the IC50 value is determined.

Anti-Inflammatory Activity Assay in Macrophages
  • Cell Culture and Treatment: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium. The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound (Dihydromyricetin or Praeruptorin A) at various concentrations for a specific duration (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is often assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Anticancer Cell Viability and Proliferation Assays
  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to the wells and incubated. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then dissolved, and the absorbance is measured spectrophotometrically. The IC50 value is calculated from the dose-response curve.[1]

  • Cell Proliferation Assay (CCK-8): The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay used to determine cell proliferation. The principle is similar to the MTT assay, where a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[9]

Neuroprotective Activity in a Model of Huntington's Disease
  • Animal Model: A mouse model of Huntington's disease is induced by the administration of 3-nitropropionic acid (3-NP), which causes striatal neurodegeneration.

  • Treatment: The test compound (e.g., Praeruptorin C) is administered to the mice at different doses.

  • Behavioral Tests: Motor function and coordination are assessed using tests such as the rotarod test and open field test.

  • Biochemical and Histological Analysis: After the treatment period, brain tissues are collected for analysis. Western blotting can be used to measure the levels of proteins involved in neuronal survival and function, such as brain-derived neurotrophic factor (BDNF). Histological staining can be used to assess neuronal damage and loss in the striatum.[11]

Signaling Pathways

Dihydromyricetin

Dihydromyricetin has been shown to modulate multiple signaling pathways to exert its diverse bioactivities. Its anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5] In the context of neuroprotection, DHM has been found to activate the AMPK/SIRT1 pathway, which is involved in cellular energy homeostasis and stress resistance.[2][12]

Dihydromyricetin_Signaling DHM Dihydromyricetin IKK IKK DHM->IKK inhibits MAPK MAPK (p38, JNK) DHM->MAPK inhibits AMPK AMPK DHM->AMPK activates NFkB NF-κB IKK->NFkB Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation SIRT1 SIRT1 AMPK->SIRT1 Neuroprotection ↑ Neuroprotection SIRT1->Neuroprotection

Dihydromyricetin Signaling Pathways
This compound Derivatives (Praeruptorins)

The anti-inflammatory actions of Praeruptorin A have been linked to the inhibition of the NF-κB pathway.[6] Additionally, studies on related compounds suggest the involvement of the STAT3 and MAPK pathways in mediating anti-inflammatory responses in a colitis model.

Praeruptorin_Signaling PraeruptorinA Praeruptorin A NFkB NF-κB PraeruptorinA->NFkB inhibits STAT3 STAT3 PraeruptorinA->STAT3 regulates MAPK MAPK PraeruptorinA->MAPK regulates Inflammation ↓ Inflammation NFkB->Inflammation STAT3->Inflammation MAPK->Inflammation

Praeruptorin Signaling Pathways

Conclusion

Dihydromyricetin has demonstrated potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities in a variety of experimental models, with its mechanisms of action being relatively well-characterized. This compound derivatives, particularly praeruptorins, also exhibit promising anti-inflammatory and anticancer properties, with some evidence for neuroprotective effects. However, there is a notable gap in the literature regarding the antioxidant capacity of this compound derivatives.

For researchers and drug development professionals, Dihydromyricetin represents a compound with a robust preclinical profile across multiple therapeutic areas. This compound derivatives warrant further investigation to fully elucidate their bioactivities and mechanisms of action, which may reveal them to be valuable therapeutic agents. Future studies directly comparing the efficacy and safety of these two classes of compounds in standardized experimental models are crucial for a more definitive assessment of their relative therapeutic potential.

References

A Comparative Guide to Validating Dihydroseselin as a Biomarker Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of a novel biomarker is a critical process that demands rigorous analytical methodologies. This guide provides a comprehensive framework for validating dihydroseselin, a furanocoumarin derivative, as a potential biomarker using mass spectrometry. It outlines a hypothetical comparison against other potential biomarkers and details the necessary experimental protocols, supported by data presentation and workflow visualizations.

Introduction to this compound and Biomarker Validation

This compound is a naturally occurring furanocoumarin.[1] While research into its specific biological activities is ongoing, related compounds have demonstrated anti-inflammatory properties, suggesting its potential as a biomarker in inflammatory diseases.[2] The validation of any biomarker is a multi-stage process, moving from discovery to verification and finally to clinical validation.[3][4] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and specificity required for the accurate quantification of small molecules like this compound in complex biological matrices.[5][6][7]

Comparative Performance of Biomarker Candidates

A crucial step in biomarker validation is to compare the performance of the candidate biomarker against existing or alternative biomarkers. The following table presents a hypothetical comparison of this compound with two other generic biomarker types for a given hypothetical disease. The data illustrates the key analytical parameters that must be assessed.

Parameter This compound (Hypothetical Data) Alternative Biomarker A (e.g., Protein) Alternative Biomarker B (e.g., Metabolite)
Analytical Method UPLC-MS/MSELISAGC-MS
Limit of Quantification (LOQ) 0.5 ng/mL[5][8]10 ng/mL5 µg/mL
Linear Range 0.5 - 1000 ng/mL[5][8]10 - 500 ng/mL5 - 1000 µg/mL
Precision (%RSD) < 15%< 20%< 15%
Accuracy (%RE) ± 15%± 20%± 15%
Matrix Effect < 15%[5]N/A (Antibody-based)> 30% (Requires derivatization)
Sample Throughput ~15 min/sample[5][8]2-4 hours/plate~30 min/sample

Experimental Protocols for this compound Quantification using Mass Spectrometry

The following protocols are based on established methods for furanocoumarin analysis and provide a detailed guide for the quantification of this compound in biological samples such as plasma or urine.[9][10]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting furanocoumarins from biological matrices.[9][10][11]

  • Sample Aliquoting: Take 1 mL of plasma or urine sample.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound or another furanocoumarin not present in the sample) to all samples, calibrators, and quality controls.

  • Extraction:

    • Add 1 mL of acetonitrile to the sample.

    • Vortex for 2 minutes.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium acetate).[10]

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the layers.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the acetonitrile under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

This section details the instrumental parameters for quantifying this compound.

  • Chromatography System: A high-performance liquid chromatography system such as an ACQUITY UPLC I-Class.[5]

  • Column: An ACQUITY UPLC CSH Fluoro-Phenyl Column is suitable for separating isomeric furanocoumarins.[5][8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer such as the Xevo TQ-XS is recommended for its sensitivity.[5][8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and the internal standard must be optimized.

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[12] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity: Determine the concentration range over which the assay is accurate and precise. A linearity of R² > 0.99 is desirable.[5][8]

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using quality control samples at multiple concentration levels.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the biomarker validation workflow and a potential signaling pathway involving this compound.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_verification Verification Phase cluster_validation Validation Phase discovery Candidate Biomarker Identification assay_dev Assay Development (LC-MS/MS) discovery->assay_dev Transition to Verification analytical_val Analytical Validation (Accuracy, Precision, etc.) assay_dev->analytical_val clinical_qual Clinical Qualification (Small Cohort) analytical_val->clinical_qual large_cohort Large Cohort Validation clinical_qual->large_cohort Transition to Validation clinical_utility Assessment of Clinical Utility large_cohort->clinical_utility dihydroseselin_pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway This compound This compound Derivative p38 p38 This compound->p38 JNK JNK This compound->JNK STAT3 STAT3 This compound->STAT3 Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) p38->Inflammatory_Cytokines promotes JNK->Inflammatory_Cytokines promotes STAT3->Inflammatory_Cytokines promotes

References

Comparative study of Dihydroseselin extraction methods (maceration vs. Soxhlet)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Extraction Methods

The selection of an extraction method is a critical first step that can significantly impact the yield and purity of the target compound.[1] Maceration and Soxhlet extraction are both widely used techniques, each with distinct advantages and disadvantages.[2]

ParameterMacerationSoxhlet Extraction
Principle Soaking the plant material in a solvent at room temperature for an extended period.[3]Continuous extraction with a fresh hot solvent.[4][5]
Extraction Time Long (typically 3-7 days).[3]Relatively shorter (typically 4-24 hours).[6][7]
Solvent Consumption High.[2]Low, as the solvent is recycled.[8]
Extraction Efficiency Generally lower due to equilibrium limitations.[4]High due to continuous extraction with fresh solvent.[3][9]
Temperature Room temperature, suitable for thermolabile compounds.[3][4]Elevated temperature (boiling point of the solvent), which may degrade thermolabile compounds.[4]
Apparatus Complexity Simple (requires a closed container).[3]More complex (requires a Soxhlet extractor, condenser, and heating mantle).[6]
Energy Consumption Low.[2]High due to the need for continuous heating.[10]

Experimental Protocols

The following are generalized protocols for the extraction of dihydroseselin using maceration and Soxhlet methods. Researchers should optimize these protocols based on the specific plant material and desired purity of the extract.

2.1. Maceration Protocol

Maceration is a simple extraction technique that involves soaking the plant material in a solvent for a specified period.[11]

  • Preparation of Plant Material: The plant material should be dried and coarsely powdered to increase the surface area for extraction.[1]

  • Solvent Selection: Choose an appropriate solvent in which this compound is highly soluble. Alcohols like ethanol and methanol are common choices for extracting polyphenols.[1]

  • Extraction Process:

    • Place the powdered plant material in a closed vessel.[12]

    • Add the selected solvent to completely cover the plant material.[11] The typical solid-to-solvent ratio can range from 1:10 to 1:20 (w/v).

    • Seal the vessel and allow it to stand at room temperature for a minimum of three days, with occasional shaking.[3]

  • Filtration and Concentration:

    • After the maceration period, separate the extract from the solid residue by filtration.[3]

    • The solid residue can be pressed to recover the remaining extract.[3]

    • The collected extract is then concentrated, typically using a rotary evaporator, to remove the solvent and obtain the crude this compound extract.

2.2. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that allows for efficient extraction with a smaller volume of solvent.[4]

  • Preparation of Plant Material: Similar to maceration, the plant material should be dried and finely powdered.[3]

  • Apparatus Setup:

    • Assemble the Soxhlet apparatus, which consists of a round-bottom flask, the Soxhlet extractor, and a condenser.[7]

    • Place a porous thimble, typically made of cellulose, inside the main chamber of the Soxhlet extractor.[7]

  • Extraction Process:

    • Accurately weigh the powdered plant material and place it inside the thimble.[7]

    • Add the extraction solvent to the round-bottom flask, along with a few boiling chips.[6]

    • Heat the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.[7]

    • The condensed solvent will drip into the thimble containing the plant material.[7]

    • Once the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.[3]

    • This process is repeated continuously, typically for 16-24 hours, ensuring a thorough extraction.[7][13]

  • Solvent Recovery and Extract Collection:

    • After the extraction is complete, the solvent can be recovered by distillation, leaving the concentrated extract in the flask.[6]

    • The crude extract can then be further purified.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflows for both maceration and Soxhlet extraction, as well as a comparative overview of their key characteristics.

Maceration_Workflow start Start: Plant Material Preparation powder Grind to Coarse Powder start->powder macerate Maceration: Soak in Solvent (3-7 days) in a Sealed Container powder->macerate filter Filtration to Separate Extract from Solid Residue macerate->filter press Press Solid Residue to Recover More Extract filter->press concentrate Concentration of Extract (e.g., Rotary Evaporator) press->concentrate end End: Crude this compound Extract concentrate->end

Caption: Workflow of the Maceration Extraction Process.

Soxhlet_Workflow start Start: Plant Material Preparation powder Grind to Fine Powder start->powder load Load Powder into Cellulose Thimble powder->load assemble Assemble Soxhlet Apparatus load->assemble extract Continuous Extraction: Heat Solvent, Condense, Drip, and Siphon (4-24 hours) assemble->extract recover Solvent Recovery (Distillation) extract->recover end End: Crude this compound Extract recover->end

Caption: Workflow of the Soxhlet Extraction Process.

Comparison_Diagram cluster_maceration Maceration Characteristics cluster_soxhlet Soxhlet Characteristics Maceration Maceration M_Time Long Time Maceration->M_Time M_Solvent High Solvent Use Maceration->M_Solvent M_Temp Room Temperature Maceration->M_Temp M_Efficiency Lower Efficiency Maceration->M_Efficiency Soxhlet Soxhlet Extraction S_Time Shorter Time Soxhlet->S_Time S_Solvent Low Solvent Use Soxhlet->S_Solvent S_Temp High Temperature Soxhlet->S_Temp S_Efficiency Higher Efficiency Soxhlet->S_Efficiency

Caption: Key Differences Between Maceration and Soxhlet Extraction.

References

Independent Verification of Dihydroseselin Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on Dihydroseselin and its derivatives, with a primary focus on its anti-inflammatory properties. Due to a scarcity of published research on the direct anticancer effects of this compound, this guide also includes data on related compounds to provide a broader context for its potential pharmacological activities.

Anti-inflammatory Activity of a this compound Derivative

A key study has investigated the anti-inflammatory actions of a this compound derivative, (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), in a mouse model of dextran sulfate sodium (DSS)-induced acute colitis. The findings from this study are summarized below.

Quantitative Data Summary

The therapeutic effect of Pd-Ib was evaluated at different dosages and compared with the anti-inflammatory drug sulfasalazine.

Treatment GroupDosageDisease Activity Index (DAI) ReductionColon Length Shortening InhibitionMyeloperoxidase (MPO) Activity SuppressionNitric Oxide (NO) Level SuppressionReference
Pd-Ib30 mg/kg/daySignificantSignificantSignificantSignificant[1]
Pd-Ib60 mg/kg/daySignificantSignificantSignificantSignificant[1]
Pd-Ib120 mg/kg/daySignificantSignificantSignificantSignificant[1]
Sulfasalazine300 mg/kgComparable to Pd-IbComparable to Pd-IbComparable to Pd-IbComparable to Pd-Ib[1]
Modulation of Cytokine Levels

Pd-Ib demonstrated a significant ability to modulate the levels of pro-inflammatory and anti-inflammatory cytokines in the colonic tissues of DSS-treated mice.

CytokineEffect of Pd-Ib TreatmentReference
TNF-αSuppressed[1]
IFN-γSuppressed[1]
IL-6Suppressed[1]
IL-17ASuppressed[1]
IL-4Enhanced[1]

Signaling Pathways Modulated by (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib)

The anti-inflammatory effects of Pd-Ib are attributed to its modulation of key signaling pathways involved in the inflammatory response. The study revealed that Pd-Ib treatment led to the down-regulation of phosphorylated STAT3 (p-STAT3) and phosphorylated p38 (p-p38) protein levels in colonic tissues.[1] In vitro studies further confirmed that the inhibitory effect of Pd-Ib on p-STAT3 and IL-6 protein levels was associated with the reduction of MAPKs, specifically JNK and p38.[1]

cluster_inflammation Inflammatory Response DSS DSS-induced Colitis Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6, IL-17A) DSS->Cytokines induces Pd_Ib (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) Pd_Ib->Cytokines suppresses STAT3 p-STAT3 Pd_Ib->STAT3 down-regulates MAPK p-p38, p-JNK Pd_Ib->MAPK down-regulates Cytokines->STAT3 activates Cytokines->MAPK activates

Figure 1: Signaling pathway of Pd-Ib in DSS-induced colitis.

Experimental Protocols

Animal Model of DSS-Induced Colitis
  • Animals: C57BL/6 mice were used.

  • Induction of Colitis: Mice were administered dextran sulfate sodium (DSS) in their drinking water to induce acute colitis.

  • Treatment: Pd-Ib was administered orally to the mice at doses of 30, 60, and 120 mg/kg/day. Sulfasalazine (300 mg/kg) was used as a positive control.

  • Assessment: The severity of colitis was evaluated by monitoring the disease activity index (DAI), colon length, histological tissue damage, myeloperoxidase (MPO) activity, and nitric oxide (NO) levels.[1]

Cytokine Measurement
  • The levels of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6, and IL-17A) and an anti-inflammatory cytokine (IL-4) in the colonic tissues were measured using appropriate immunoassays.[1]

Western Blot Analysis
  • Protein levels of phosphorylated STAT3 (p-STAT3), phosphorylated p38 (p-p38), JNK, and p38 in colonic tissues and in vitro cell models were determined by Western blot analysis to assess the activation state of these signaling pathways.[1]

Broader Context: Potential Anticancer Activities of Related Compounds

While direct evidence for the anticancer activity of this compound is currently limited, studies on related angular furanocoumarins and the parent compound seselin suggest potential avenues for future research.

Seselin

Seselin, a pyranocoumarin, has demonstrated both anti-inflammatory and antinociceptive properties. Furthermore, a seselin-type coumarin, Pd-II [(+)anomalin, (+)praeruptorin B], was found to completely suppress tumor formation in a mouse skin cancer model initiated by 7,12-dimethylbenz[a]anthracene and promoted by 12-O-tetradecanoylphorbol-13-acetate (TPA)[2].

Angular Furanocoumarins

Angular furanocoumarins as a class have been reported to possess various biological activities. While some studies have focused on their antifungal properties, their potential as anticancer agents is an area of active investigation. The structural similarity of this compound to other bioactive angular furanocoumarins suggests that it may also exhibit antiproliferative or cytotoxic effects against cancer cells, though this requires experimental verification.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a general approach for the initial screening and verification of the biological activities of this compound and its derivatives.

cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_vivo In Vivo Validation Cell_Lines Cancer & Normal Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay Cytokine_Assay Cytokine Profiling (e.g., ELISA) Cell_Lines->Cytokine_Assay Western_Blot Western Blot (Signaling Proteins) Viability_Assay->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR) Cytokine_Assay->Gene_Expression Animal_Model Disease Model (e.g., Colitis, Xenograft) Western_Blot->Animal_Model Gene_Expression->Animal_Model Efficacy_Testing Efficacy & Toxicity Testing Animal_Model->Efficacy_Testing

Figure 2: General workflow for evaluating bioactivity.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of the this compound derivative, (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin, primarily through the modulation of the STAT3 and MAPK signaling pathways. While the direct anticancer effects of this compound remain to be elucidated, the activities of related compounds suggest that this is a promising area for future investigation. This guide provides a foundation for researchers to build upon, encouraging further studies to fully characterize the therapeutic potential of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for Dihydroseselin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of dihydroseselin, ensuring the safety of laboratory personnel and environmental protection. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is critical to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Protective EquipmentSpecification
Eye/Face Protection Safety goggles with side-shields[1].
Hand Protection Protective gloves[1].
Skin and Body Protection Impervious clothing, such as a lab coat[1].
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated[1].

Handle this compound in a well-ventilated area, avoiding the formation of dust and aerosols. Avoid contact with skin and eyes[1].

Waste Identification and Classification

All this compound waste, including pure substance, solutions, and contaminated materials, should be treated as hazardous chemical waste[2]. Based on its GHS classification, it poses a significant environmental hazard[1]. It is crucial to prevent its release into the environment by avoiding drain or trash disposal[1][3].

Hazard Classification for this compound

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1].
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life[1].
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1].

Step-by-Step Disposal Procedures

The fundamental principle for this compound disposal is to collect it for pickup by a certified hazardous waste management service. Do not attempt to neutralize or treat the chemical waste in the laboratory unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.

1. Waste Segregation:

  • Collect all this compound waste in a designated hazardous waste container[4][5].

  • Do not mix this compound waste with other chemical waste streams unless compatible. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Keep solid and liquid waste in separate containers[6].

2. Preparing this compound Waste for Collection:

  • Solid this compound: Collect in a clearly labeled, sealed, and compatible container. Avoid creating dust during transfer[7].

  • This compound Solutions: Collect in a leak-proof, compatible container (plastic is often preferred)[5][6]. Do not overfill the container[6].

  • Contaminated Labware: Items such as gloves, pipette tips, and paper towels contaminated with this compound should be collected in a designated container for solid hazardous waste[2]. Sharps must be collected in a puncture-resistant container labeled as "Hazardous Waste - Chemically Contaminated Sharps"[8].

  • Spills: In case of a spill, absorb the material with an inert, liquid-binding material (e.g., diatomite). Collect the contaminated absorbent material and dispose of it as hazardous waste. Decontaminate the surface by scrubbing with alcohol[1].

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[4][5].

  • The container must be kept closed at all times, except when adding waste[2][5].

  • Ensure the label clearly identifies the contents as "Hazardous Waste" and lists "this compound".

4. Disposal of Empty Containers:

  • A container that has held this compound is not considered "empty" until all possible residue has been removed[2].

  • Triple rinse the empty container with a suitable solvent (e.g., alcohol) that can dissolve this compound.

  • Collect the rinsate as hazardous liquid waste[2].

  • After triple rinsing, deface or remove the original chemical label, remove the cap, and dispose of the container as regular trash or according to your institution's guidelines[2][6].

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup[4][5].

Disposal Methodology

Laboratory personnel should not attempt to treat or dispose of this compound waste directly. The standard and required procedure is to transfer the properly segregated and labeled waste to a licensed hazardous waste disposal facility. These facilities typically use high-temperature incineration for the destruction of organic chemical waste in a manner that is environmentally sound and compliant with regulations[7].

Dihydroseselin_Disposal_Workflow generation Waste Generation (Solid, Liquid, Contaminated Items) segregation Segregate Waste (Keep solids & liquids separate. Avoid incompatibles.) generation->segregation Step 1 container Place in Labeled, Compatible, Closed Hazardous Waste Container segregation->container Step 2 storage Store in Designated Satellite Accumulation Area (SAA) container->storage Step 3 pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup Step 4 disposal Final Disposal (e.g., Incineration by Licensed Facility) pickup->disposal Step 5

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Dihydroseselin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dihydroseselin

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks.

Chemical Identifier and Properties
Identifier Value
Product Name This compound
CAS Number 2221-66-1
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Synonyms 9,10-dihydro-8,8-dimethyl-2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one
Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity    Category 1H410: Very toxic to aquatic life with long lasting effects.[1]

GHS Pictograms:

Exclamation MarkEnvironment

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields.Protects eyes from splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile).Prevents direct skin contact.
Skin and Body Protection Impervious clothing, such as a lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A suitable respirator should be used.Required to prevent inhalation of dust or aerosols.
Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid the formation of dust and aerosols.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are crucial.

Exposure Type First Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.
In Case of Skin Contact Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment. Absorb spills with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal.

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.

  • Chemical Waste: Unused this compound and contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated protective equipment should be disposed of as hazardous waste.

  • Environmental Precaution: Do not allow this compound to enter drains or waterways, as it is very toxic to aquatic life.[1]

Visualized Workflows

To further clarify the necessary procedures, the following diagrams illustrate the logical relationships in handling and responding to emergencies with this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_weigh Weigh this compound Carefully (Avoid Dust Formation) prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A workflow for the safe handling of this compound.

Emergency Response for this compound Exposure cluster_actions Immediate Actions cluster_first_aid First Aid exposure Accidental Exposure Occurs action_remove Remove from Exposure Source exposure->action_remove action_alert Alert Others in the Area action_remove->action_alert fa_skin Skin Contact: Flush with Water action_alert->fa_skin Administer First Aid Based on Exposure Route fa_eye Eye Contact: Flush with Water action_alert->fa_eye Administer First Aid Based on Exposure Route fa_inhalation Inhalation: Move to Fresh Air action_alert->fa_inhalation Administer First Aid Based on Exposure Route fa_ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting action_alert->fa_ingestion Administer First Aid Based on Exposure Route medical Seek Immediate Medical Attention fa_skin->medical fa_eye->medical fa_inhalation->medical fa_ingestion->medical report Report Incident to Supervisor/EHS medical->report

Emergency response procedures for this compound exposure.

References

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